molecular formula C4H3BrN2O2 B1527029 2-Bromo-1H-imidazole-5-carboxylic acid CAS No. 944901-01-3

2-Bromo-1H-imidazole-5-carboxylic acid

Cat. No.: B1527029
CAS No.: 944901-01-3
M. Wt: 190.98 g/mol
InChI Key: RGRYZNDATMPIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1H-imidazole-5-carboxylic acid (CAS Number: 944901-01-3) is a brominated heterocyclic carboxylic acid with the molecular formula C4H3BrN2O2 and a molecular weight of 190.983 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The imidazole core is a privileged scaffold in drug discovery, and the presence of both a bromo substituent and a carboxylic acid functional group on this ring makes this molecule a suitable precursor for various metal-catalyzed cross-coupling reactions and further derivatization into amides or esters . Researchers utilize such bifunctional imidazole derivatives in the design and synthesis of novel compounds for biological screening. While specific mechanistic studies on this exact compound are limited, analogs and related benzimidazole derivatives have demonstrated significant research value in oncology, acting as inhibitors of key enzymes like topoisomerase II and exhibiting antiproliferative activities in various cancer cell lines . The bromine atom at the 2-position allows for structural diversification via palladium-catalyzed reactions, while the carboxylic acid can be used to link the imidazole moiety to other pharmacophores or to modulate the compound's physicochemical properties. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Proper safety procedures must be followed; consult the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-bromo-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRYZNDATMPIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is a heterocyclic organic compound that stands as a critical starting material and intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring an imidazole core functionalized with both a reactive bromine atom and a versatile carboxylic acid group, makes it a highly valuable scaffold for the synthesis of complex molecules. The imidazole ring is a privileged structure in drug discovery, found in numerous bioactive compounds, while the bromine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[1] This guide offers a senior application scientist's perspective on the core physicochemical properties of this compound, providing not just data, but the scientific rationale behind its characteristics and the experimental methodologies required for its robust analysis.

Molecular and Structural Characteristics

The foundation of understanding any chemical compound lies in its precise molecular and structural identity. The arrangement of atoms and functional groups dictates its reactivity, polarity, and overall behavior.

Caption: 2D Structure of this compound.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 944901-01-3[3]
Molecular Formula C₄H₃BrN₂O₂[2]
Molecular Weight 190.98 g/mol [2]
Canonical SMILES C1=C(NC(=N1)Br)C(=O)O[2]
InChIKey RGRYZNDATMPIAU-UHFFFAOYSA-N[2]

Core Physicochemical Properties: A Quantitative Overview

The utility of a chemical in a research or development setting is largely dictated by its physical and chemical properties. These values inform everything from reaction setup and solvent selection to purification and storage.

PropertyValue/DescriptionCausality and Scientific Insight
Appearance White to off-white solid.Crystalline organic acids are typically white solids. The presence of impurities or slight degradation can lead to a yellowish or brownish tint.
Solubility Soluble in polar organic solvents like methanol, DMSO; sparingly soluble in water.The molecule possesses both hydrogen bond donors (-NH, -COOH) and acceptors (N, C=O), conferring polarity.[4] However, the overall crystalline structure and nonpolar bromine atom limit aqueous solubility. Solubility in water is expected to increase significantly in basic solutions due to deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
pKa (Predicted) Carboxylic Acid (pKa₁): ~3-4; Imidazolium (pKa₂): ~5-6The carboxylic acid pKa is typical for this functional group. The imidazole ring is basic, but its pKa is lowered by the electron-withdrawing effects of both the adjacent bromine atom and the carboxylic acid group, making it a weaker base than unsubstituted imidazole (pKa ~7).[4]
XLogP3 (Predicted) 0.9This value suggests a relatively low lipophilicity, indicating the compound will preferentially partition into aqueous phases over nonpolar organic phases, despite its limited water solubility.[2]
Hydrogen Bond Donors 2The N-H of the imidazole ring and the O-H of the carboxylic acid.[2]
Hydrogen Bond Acceptors 3The non-protonated imidazole nitrogen and the two oxygen atoms of the carboxyl group.[2]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. The following section details the expected spectroscopic fingerprints and provides validated protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR: In a solvent like DMSO-d₆, two signals are expected: a singlet for the lone aromatic proton on the imidazole ring (C4-H), likely in the δ 7.5-8.5 ppm range, and a very broad singlet for the acidic carboxylic acid proton (-COOH) at δ > 12 ppm. The N-H proton of the imidazole ring will also appear as a broad singlet.

  • ¹³C NMR: Key signals include the carboxylic acid carbonyl carbon (C=O) around δ 160-170 ppm, and three distinct signals for the imidazole ring carbons, with the brominated carbon (C2) being significantly influenced by the heavy atom effect.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not obscure key signals.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Analysis: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H NMR, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[5][6]

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[6]

  • C-N and C=N Stretches: Absorptions in the 1400-1650 cm⁻¹ region are characteristic of the imidazole ring.

  • C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹.[7]

  • Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet. The transparency is critical for allowing the IR beam to pass through.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample chamber beforehand to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, with a nearly 1:1 intensity ratio. The expected m/z values would be approximately 190 and 192.

  • Key Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺), and the loss of the entire carboxyl group ([M-COOH]⁺), which corresponds to a loss of 45 mass units.[8]

  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: The solution is infused directly into the ESI source or injected via an HPLC system. ESI is a soft ionization technique, which is ideal for preserving the molecular ion.

  • Detection: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). Both positive and negative ion modes should be tested to determine which provides a better signal for the parent ion.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for quantifying the purity of pharmaceutical intermediates and active ingredients.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Dissolve Compound in Mobile Phase Diluent Injection 3. Inject Sample onto HPLC System Sample->Injection MobilePhase 2. Prepare & Degas Mobile Phase (e.g., ACN/H₂O) Separation 4. Separation on C18 Column MobilePhase->Separation Injection->Separation Detection 5. UV Detection (e.g., at 220 nm) Separation->Detection Chromatogram 6. Generate Chromatogram Detection->Chromatogram Integration 7. Integrate Peaks & Calculate Area % Chromatogram->Integration

Caption: Standard workflow for HPLC purity analysis.

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the carboxylic acid is protonated, leading to better peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes can effectively elute the compound and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the imidazole ring absorbs, typically around 210-230 nm.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Ensure it is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its three distinct reactive sites, allowing for orthogonal chemical modifications.

Reactivity cluster_br Bromine (C2) Reactivity cluster_cooh Carboxylic Acid (C5) Reactivity cluster_nh Imidazole Ring (N1) Reactivity main 2-Bromo-1H-imidazole- 5-carboxylic acid suzuki Suzuki Coupling (Boronic Acids, Pd catalyst) main->suzuki heck Heck Coupling (Alkenes, Pd catalyst) main->heck buchwald Buchwald-Hartwig (Amines, Pd catalyst) main->buchwald amide Amide Coupling (Amines, Coupling Agents) main->amide ester Esterification (Alcohols, Acid catalyst) main->ester alkylation N-Alkylation (Alkyl Halides, Base) main->alkylation suzuki_prod 2-Aryl/Alkyl Derivative suzuki->suzuki_prod C-C bond amide_prod Amide Derivative amide->amide_prod Amide bond alkylation_prod N-Alkyl Derivative alkylation->alkylation_prod N-C bond

Caption: Key reaction pathways for synthetic modification.

  • The Bromine Atom: This is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[10] This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents at the 2-position of the imidazole ring.

  • The Carboxylic Acid Group: This functional group can be readily converted into amides, esters, or reduced to an alcohol. Amide coupling is particularly important in drug discovery for linking the imidazole core to other fragments.

  • The Imidazole N-H: The acidic proton on the imidazole nitrogen can be removed with a base, and the resulting imidazolate can be alkylated or acylated, allowing for modification at the N1 position.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Hazards: Based on data for similar brominated imidazoles, this compound should be considered harmful if swallowed, and capable of causing skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12] Work should be conducted in a well-ventilated chemical fume hood.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is often refrigerated (2-8°C) to minimize potential degradation over long periods.

  • Handling: Avoid creating dust.[14] Do not breathe dust.[12] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[15]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. Its physicochemical properties—moderate polarity, distinct acidic and basic centers, and multiple reactive sites—make it an adaptable building block for complex molecular architectures. A thorough understanding of its spectroscopic fingerprint, guided by the protocols outlined in this guide, is essential for any researcher to validate its structure and purity. By applying this comprehensive knowledge, scientists and drug development professionals can confidently and effectively utilize this valuable intermediate in their synthetic endeavors.

References

  • Buy this compound hydrochloride.

  • CAS#:1783752-15-7 | 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid.

  • 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde.

  • SAFETY DATA SHEET - Imidazole.

  • Methyl 1H-Imidazole-5-carboxylate.

  • 2-Bromo-1H-imidazole 97.

  • This compound | C4H3BrN2O2 | CID 55262605.

  • 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid.

  • Safety Data Sheet: Imidazole.

  • 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid.

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.

  • SAFETY DATA SHEET - 2-Bromo-1H-imidazole.

  • 944901-01-3 | this compound.

  • 2-Bromo-1H-imidazole SDS.

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.

  • Infrared Spectra of Some Common Functional Groups.

  • The C=O Bond, Part III: Carboxylic Acids.

  • SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.

  • Mass Spectrometry of Some Common Functional Groups.

  • A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.

  • RP HPLC method for Imidazole.

  • Infrared spectra and structure of molecular complexes of aromatic acids.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

  • Spectroscopy of Carboxylic Acids and Nitriles.

  • Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate.

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.

  • IR Spectra for Carboxylic Acid | Detailed Guide.

Sources

The Synthetic Heart of Innovation: A Technical Guide to the Biological Potential of 2-Bromo-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the core scientific principles and potential applications of 2-Bromo-1H-imidazole-5-carboxylic acid, a heterocyclic compound poised at the intersection of synthetic versatility and untapped biological relevance. As a Senior Application Scientist, my objective is to provide not just a summary of existing data, but a strategic perspective on how this molecule can be leveraged in contemporary drug discovery and development. We will explore its known, albeit limited, direct biological profile, and more significantly, its pivotal role as a scaffold for generating derivatives with pronounced pharmacological activities.

The Imidazole Core: A Privileged Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous naturally occurring molecules and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for dynamic interactions with a wide array of biological targets.[1] This inherent bioactivity is the foundation upon which the potential of this compound is built. The strategic placement of a bromine atom and a carboxylic acid group on this core structure provides reactive handles for extensive chemical modification, making it a valuable starting material for combinatorial chemistry and targeted synthesis campaigns.[2]

Direct Biological Activity: An Area Ripe for Exploration

Direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature. However, preliminary assessments and the known properties of related structures suggest potential avenues for investigation. For instance, compounds featuring the imidazole ring are known to possess antimicrobial properties.[3] The core structure of this compound, therefore, presents a foundational element for the development of novel anti-infective agents.

Furthermore, the general class of carboxylic acids can exhibit inhibitory effects on microbial growth by disrupting cell membranes and altering intracellular pH.[4] This suggests that this compound itself may warrant investigation for antimicrobial or antifungal activity.

A Gateway to Potent Derivatives: Synthetic Utility and Biological Significance

The primary value of this compound in drug discovery lies in its role as a versatile synthetic intermediate. The bromine atom at the 2-position and the carboxylic acid at the 5-position are key functional groups that enable a diverse range of chemical transformations, leading to derivatives with significant biological activities.

The Role of the Bromine Atom

The bromine substituent is a particularly useful handle for introducing molecular diversity. It can be readily displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[2][3] This allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups, profoundly influencing the pharmacological profile of the resulting molecules.

The Carboxylic Acid Moiety

The carboxylic acid group offers another site for modification, most commonly through the formation of amides or esters.[2] Amide bond formation with a diverse set of amines can introduce new points of interaction with biological targets, potentially enhancing potency and selectivity. Esterification can be employed to modulate physicochemical properties such as solubility and cell permeability, which are critical for drug efficacy.

Biological Activities of Key Derivatives

The true potential of the this compound scaffold is illuminated by the biological activities of its derivatives.

Antimicrobial and Antifungal Activity

Derivatives of brominated imidazoles have demonstrated notable antimicrobial and antifungal properties. For example, 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid has been shown to be effective against various pathogens.[2] This suggests that derivatization of the core this compound structure is a promising strategy for the development of new anti-infective agents. The mechanism of action is thought to involve binding to specific biomolecules, leading to the disruption of essential cellular functions.[2]

Enzyme Inhibition

The imidazole scaffold is a known feature in many enzyme inhibitors.[2] Derivatives of this compound have the potential to interact with the active sites of various enzymes. The bromine atom and the carboxylic acid group can form key interactions with amino acid residues, leading to potent and selective inhibition.[2] For instance, related imidazole carboxamides have been identified as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key signaling protein in inflammatory and oncological disorders.[5] Furthermore, derivatives of 1-amino-1H-imidazole-5-carboxamide have been discovered as highly selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in B-cell malignancies.[6]

Anticancer Potential

The development of novel anticancer agents is a significant area of research where imidazole derivatives have shown promise. Benzimidazole derivatives, which share a similar heterocyclic core, have been shown to induce cell death in leukemic cells.[7] The pro-apoptotic activity of certain brominated benzimidazole derivatives further underscores the potential of this chemical class in oncology.[8] The ability to generate a large library of derivatives from this compound makes it an attractive starting point for screening and identifying new anticancer compounds.

Experimental Protocols

The following are representative, high-level protocols for the synthesis of derivatives and the assessment of their biological activity.

General Procedure for Amide Synthesis from this compound
  • Activation of the Carboxylic Acid: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.

Rationale: This standard peptide coupling procedure is a robust and versatile method for generating a library of amide derivatives. The choice of coupling agent and solvent can be optimized based on the specific amine used.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale: This is a standardized and quantitative method for determining the antimicrobial efficacy of a compound. It allows for the comparison of the activity of different derivatives and provides a key parameter for further development.

Data Presentation

Table 1: Physicochemical Properties of this compound [9]

PropertyValue
Molecular FormulaC₄H₃BrN₂O₂
Molecular Weight190.98 g/mol
XLogP30.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Visualizations

Synthesis_and_Derivatization cluster_derivatives Derivatization Reactions cluster_activities Potential Biological Activities Core 2-Bromo-1H-imidazole- 5-carboxylic acid Amide Amide Derivatives Core->Amide Amidation Ester Ester Derivatives Core->Ester Esterification Coupled Cross-Coupled Products Core->Coupled Cross-Coupling Antimicrobial Antimicrobial Amide->Antimicrobial Anticancer Anticancer Amide->Anticancer Enzyme_Inhibition Enzyme Inhibition Amide->Enzyme_Inhibition Ester->Antimicrobial Ester->Anticancer Coupled->Anticancer Coupled->Enzyme_Inhibition

Caption: Synthetic pathways from this compound.

Conclusion and Future Directions

While direct biological data for this compound is sparse, its true value lies in its capacity as a versatile synthetic building block. The strategic positioning of the bromo and carboxylic acid functionalities provides a robust platform for the generation of diverse chemical libraries. The demonstrated antimicrobial, anticancer, and enzyme-inhibitory activities of its derivatives strongly suggest that this core scaffold holds significant promise for the discovery of novel therapeutic agents. Future research should focus on a systematic exploration of the chemical space accessible from this starting material, coupled with high-throughput screening to identify lead compounds for further optimization. The untapped potential of this compound makes it a compelling subject for any research program dedicated to the discovery of new medicines.

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (URL: [Link])

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC - NIH. (URL: [Link])

  • (PDF) Imidazole: Having Versatile Biological Activities - ResearchGate. (URL: [Link])

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH. (URL: [Link])

  • Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (URL: [Link])

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (URL: [Link])

  • Understanding biocatalyst inhibition by carboxylic acids - Frontiers. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (URL: [Link])

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - MDPI. (URL: [Link])

  • This compound | C4H3BrN2O2 | CID 55262605 - PubChem. (URL: [Link])

  • Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC. (URL: [Link])

Sources

2-Bromo-1H-imidazole-5-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Imidazole Scaffold

In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-1H-imidazole-5-carboxylic acid represents a high-value molecular scaffold. Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid serves as a handle for amide coupling (often to the hinge-binding region of kinase inhibitors), while the C2-bromide offers a site for Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (


).

This guide provides a rigorous analysis of the compound's physicochemical properties, synthetic pathways, and applications in kinase inhibitor design (specifically BTK and EGFR targets).

Physicochemical Profile

The following data establishes the baseline identity of the compound. Note that due to annular tautomerism, the 4-carboxylic and 5-carboxylic acid designations refer to the same chemical entity in the unsubstituted state.

PropertySpecification
IUPAC Name This compound
Common Synonyms 2-Bromo-4-carboxyimidazole; 2-Bromo-1H-imidazole-4-carboxylic acid
CAS Registry Number 944901-01-3 (Generic/Acid form)
Molecular Formula

Molecular Weight 190.98 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Acid) ~3.5 (Carboxylic acid)
pKa (Base) ~10.5 (Imidazole NH)

Structural Dynamics: Tautomerism

Understanding the tautomeric equilibrium is critical for NMR interpretation and docking studies. In solution, the proton on the imidazole nitrogen oscillates rapidly between N1 and N3. Consequently, the C4 and C5 positions are chemically equivalent unless the nitrogen is substituted (e.g., methylated).

Figure 1: Tautomeric Equilibrium of this compound

Tautomerism cluster_note Structural Note TautomerA 1H-imidazole-4-carboxylic acid (Proton on N1) Equilibrium Fast Exchange TautomerA->Equilibrium TautomerB 1H-imidazole-5-carboxylic acid (Proton on N3) Equilibrium->TautomerB Note1 In unsubstituted form: C4 and C5 are equivalent. Substitution at N locks the isomer.

Caption: Rapid prototropic tautomerism renders the 4- and 5-positions equivalent in solution.

Synthetic Methodology

Direct bromination of imidazole-4-carboxylic acid is often low-yielding due to the electron-withdrawing nature of the carboxylic acid, which deactivates the ring toward electrophilic substitution. A more robust industrial protocol involves the bromination of the ester intermediate followed by hydrolysis.

Protocol: Synthesis via Ethyl Ester Intermediate
Step 1: Bromination of Ethyl 1H-imidazole-4-carboxylate

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (


), or 

. Mechanism: Electrophilic aromatic substitution at the C2 position.
  • Dissolution: Dissolve ethyl 1H-imidazole-4-carboxylate (1.0 eq) in acetonitrile (0.5 M).

  • Addition: Add NBS (1.1 eq) portion-wise at 0°C to prevent over-bromination.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (

    
    ).
    
  • Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (DCM:MeOH).

Step 2: Hydrolysis to the Free Acid

Reagents: LiOH or NaOH (aq), THF/MeOH.

  • Hydrolysis: Dissolve the brominated ester in THF:MeOH:Water (3:1:1).

  • Base Addition: Add LiOH (3.0 eq). Stir at 50°C for 2 hours.

  • Acidification: Cool to 0°C and acidify to pH 3–4 with 1N HCl. The product often precipitates.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Figure 2: Synthetic Workflow

Synthesis Start Ethyl 1H-imidazole-4-carboxylate Step1 Step 1: Bromination (NBS, MeCN, RT) Start->Step1 Inter Intermediate: Ethyl 2-bromo-1H-imidazole-5-carboxylate Step1->Inter Step2 Step 2: Hydrolysis (LiOH, THF/H2O, 50°C) Inter->Step2 Final Target: This compound Step2->Final

Caption: Two-step synthesis starting from the commercially available ester ensures high purity and yield.

Applications in Drug Discovery[1][2][3]

This scaffold is a "privileged structure" in kinase inhibitor design, particularly for targeting cysteine residues in the ATP binding pocket (e.g., Cys481 in BTK).

Covalent Kinase Inhibitors (BTK)

The carboxylic acid is typically converted to an amide, linking to a "warhead" (such as an acrylamide) or a hinge-binding motif. The C2-bromide allows for the introduction of aryl groups via Suzuki coupling to fill the hydrophobic pocket of the enzyme.

  • Mechanism: The imidazole nitrogen forms Hydrogen bonds with the kinase hinge region.

  • Case Study: Development of selective Bruton's Tyrosine Kinase (BTK) inhibitors often utilizes this core to reduce off-target effects seen with Ibrutinib.

Figure 3: Medicinal Chemistry Logic Flow

MedChem cluster_mods Functionalization Strategy Compound 2-Bromo-1H-imidazole- 5-carboxylic acid COOH COOH Modification: Amide Coupling (Hinge Binder Linker) Compound->COOH Br C2-Br Modification: Suzuki Coupling (Hydrophobic Pocket) Compound->Br Target Target: High-Selectivity Kinase Inhibitor COOH->Target Br->Target

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are diagnostic:

  • 1H NMR (DMSO-d6):

    • 
       ~13.5 ppm (Broad s, 1H, COOH/NH - exchangeable)
      
    • 
       ~7.65 ppm (s, 1H, Imidazole C4-H). Note: The absence of the C2 proton (usually ~7.8-8.0 ppm) confirms bromination.
      
  • Mass Spectrometry (ESI):

    • Positive Mode: Two peaks of equal intensity at

      
       191 and 193 (characteristic 1:1 isotopic pattern of 
      
      
      
      and
      
      
      ).
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Retention time will be significantly higher than the non-brominated precursor due to increased lipophilicity.

Safety and Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade if exposed to moisture over prolonged periods.

References

  • PubChem. (2025). 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Link(Note: Reference for structural analogs and physicochemical computation).

  • BldPharm. (2025).[1][2] 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride Product Data.Link

  • Li, B., et al. (2019). "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (2011). "Synthesis of Imidazole Derivatives: General Protocols." Organic Syntheses. Link

  • BenchChem. (2024). 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid: Technical Data.Link

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-1H-imidazole-5-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1H-imidazole-5-carboxylic acid, a crucial building block in medicinal chemistry and materials science.[1][2] Recognizing the pivotal role of solubility in drug development and synthetic chemistry, this document offers a blend of theoretical insights and practical methodologies for researchers, scientists, and professionals in the pharmaceutical and chemical industries.[3][4][5]

Molecular Structure and Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

Key Structural Features:

  • Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole moiety can act as both a hydrogen bond donor and acceptor, contributing to its polarity.

  • Carboxylic Acid Group (-COOH): A highly polar functional group capable of strong hydrogen bonding. This group also imparts acidic properties to the molecule.

  • Bromine Atom (-Br): A halogen substituent that increases the molecular weight and introduces a degree of lipophilicity.

A summary of the computed physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC4H3BrN2O2PubChem[6]
Molecular Weight190.98 g/mol PubChem[6]
XLogP30.9PubChem[6]
Hydrogen Bond Donor Count2PubChem[6]
Hydrogen Bond Acceptor Count3PubChem[6]

The positive XLogP3 value suggests a slight preference for lipophilic environments, while the presence of multiple hydrogen bond donors and acceptors indicates the potential for strong interactions with polar solvents.

Predicting the Solubility Profile in Organic Solvents

General Solubility Predictions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and imidazole functionalities. Therefore, moderate to good solubility is expected. For instance, the related compound Methyl 1H-Imidazole-5-carboxylate is soluble in methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors. Given the hydrogen bond donating capabilities of the target molecule, moderate solubility is anticipated. The synthesis of related bromo-imidazole derivatives often utilizes solvents like dichloromethane or acetonitrile, suggesting some degree of solubility.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxylic acid and imidazole groups, this compound is expected to have very low solubility in nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The solubility of imidazoles in chloroalkanes is generally very low.[7] A similar trend is expected for the target compound, although the presence of the bromo-substituent might slightly alter this.

It is important to note that the presence of both an acidic (carboxylic acid) and a basic (imidazole) functional group can lead to amphoteric behavior, potentially influencing solubility in the presence of acidic or basic additives.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

  • Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid material is necessary to confirm saturation.[9]

  • Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the solid phase from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, by back-calculating from the concentration of the diluted sample.

Caption: Workflow for the shake-flask solubility determination method.

Advanced Concepts: Thermodynamic Models for Solubility Prediction

For a more theoretical understanding and prediction of solubility, various thermodynamic models can be employed. These models are particularly useful in the early stages of drug development for solvent screening.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[10] However, its accuracy for complex pharmaceutical compounds can be limited.[10]

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This quantum chemistry-based model has shown success in predicting the solubility of various organic molecules by calculating the chemical potential of the solute in the solvent.[3]

Recent advancements have also seen the rise of thermodynamics-informed machine learning models, which combine physical laws with learning algorithms to provide more accurate solubility predictions, especially when experimental data is scarce.[4]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a comprehensive understanding of its physicochemical properties allows for a robust qualitative prediction of its solubility profile. This guide has provided a framework for both predicting and experimentally determining the solubility of this important molecule. By combining theoretical knowledge with rigorous experimental protocols, researchers can effectively navigate the challenges associated with solubility in their synthetic and developmental endeavors.

References

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Benchchem. (n.d.). 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid | 145575-90-2.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1H-imidazole 97 16681-56-4.
  • PubChem. (n.d.). This compound | C4H3BrN2O2 | CID 55262605.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • A2B Chem. (n.d.). 944901-01-3 | MFCD10696307 | this compound.
  • (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (2025, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • ACS Publications. (n.d.). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles | The Journal of Organic Chemistry.
  • BLD Pharm. (n.d.). 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride.
  • NIH. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives - PMC.
  • MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
  • NIH. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis.
  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Pharmaceutical Sciences. (2025, January 30). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination.
  • ResearchGate. (2025, August 10). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 1H-Imidazole-5-carboxylate | 17325-26-7.

Sources

Technical Guide: Spectroscopic Characterization of 2-Bromo-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization of 2-Bromo-1H-imidazole-5-carboxylic acid (also known as 2-bromo-4-imidazolecarboxylic acid due to tautomerism). It synthesizes spectroscopic principles with practical experimental data for researchers in medicinal chemistry.

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 944901-01-3 (Structure often referenced under tautomer CAS 1468-28-6)

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 190.98 g/mol (

    
    Br) / 192.98  g/mol  (
    
    
    
    Br)

Executive Summary & Structural Dynamics

This compound is a critical building block in the synthesis of bioactive imidazoles, particularly for kinase inhibitors and antibiotics. Its characterization is complicated by annular tautomerism , where the labile proton on the imidazole nitrogen rapidly exchanges, making the 4-position and 5-position chemically equivalent on the NMR time scale in many solvents, or existing as distinct tautomers in others.

Tautomeric Equilibrium

The carboxylic acid group at the 4- or 5-position influences the acidity of the N-H proton. In solution (DMSO-d6), the compound exists in rapid equilibrium.

Tautomerism TautomerA 1H-imidazole-5-carboxylic acid (N1-H, C5-COOH) TautomerB 1H-imidazole-4-carboxylic acid (N3-H, C4-COOH) TautomerA->TautomerB Proton Transfer (Fast Exchange)

Figure 1: Tautomeric equilibrium between the 4-carboxylic and 5-carboxylic acid forms. In NMR solvents like DMSO, these often average to a single set of signals.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most definitive confirmation of the halogenation pattern due to the unique isotopic abundance of bromine.

Experimental Protocol: LC-MS
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative Mode (ESI-) is preferred for carboxylic acids to observe [M-H]⁻; Positive Mode (ESI+) observes [M+H]⁺.

  • Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid.

Isotopic Signature (The "Twin Peaks")

Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%).[3] This results in a characteristic 1:1 doublet for the molecular ion, separated by 2 mass units (m/z).
Data Summary Table
Ionization ModeSpeciesm/z (

Br)
m/z (

Br)
Intensity RatioNotes
ESI (+)

190.9 192.9 1:1Protonated parent
ESI (-)

188.9 190.9 1:1Deprotonated acid (Dominant)
Fragment

173.9175.91:1Loss of hydroxyl
Fragment

145.9147.91:1Decarboxylation
Fragmentation Pathway

In MS/MS experiments (Collision Induced Dissociation), the carboxylic acid moiety typically fragments first, followed by the imidazole ring.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 191/193 Frag1 Acylium Ion [M-OH]+ m/z 174/176 Parent->Frag1 - OH (17 Da) Frag2 2-Bromoimidazole Ion [M-COOH]+ m/z 146/148 Parent->Frag2 - COOH (45 Da) (Decarboxylation) Frag3 Ring Opening/Loss of HCN Frag2->Frag3 High Energy

Figure 2: Proposed ESI(+) fragmentation pathway showing the characteristic loss of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7]

Sample Preparation[4][8][9][10]
  • Solvent: DMSO-d6 is the standard solvent.

    
     (Methanol-d4) may be used but will exchange the acidic protons (-COOH and -NH), causing them to disappear.
    
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

H NMR Data (400 MHz, DMSO-d6)

The spectrum is relatively simple due to the lack of adjacent protons. The key feature is the single aromatic singlet and the broad exchangeable protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.50 - 13.50 Broad Singlet2H-COOH & -NHHighly exchangeable. May appear as one very broad hump or two distinct broad peaks depending on water content.[4]
7.65 - 7.85 Singlet (s)1HC4-H (or C5-H)The only aromatic proton. Deshielded by the adjacent C=O and the electron-withdrawing Br at C2.

Interpretation:

  • Absence of Coupling: The C2 position is blocked by Bromine, and the N-H proton usually does not couple to the C-H proton due to rapid exchange, resulting in a sharp singlet for the ring proton.

  • Shift Comparison: Unsubstituted imidazole has protons at ~7.1 and 7.7 ppm. The introduction of the electron-withdrawing Carboxyl group shifts the adjacent proton downfield (to ~7.7+ ppm).

C NMR Data (100 MHz, DMSO-d6)

The carbon spectrum should show four distinct environments.

Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
160.0 - 164.0 C=O-COOHCarbonyl carbon; most deshielded signal.
135.0 - 140.0 Quaternary CC-5 (C-COOH)Ipso-carbon carrying the carboxylic acid.
120.0 - 125.0 Methine CHC-4 (C-H)The only carbon attached to a proton.
115.0 - 120.0 Quaternary CC-2 (C-Br)Carbon attached to Bromine. Often shielded relative to other aromatic carbons due to the "Heavy Atom Effect" of Bromine.

References

  • PubChem. (n.d.).[2] this compound (CID 55262605).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

The Imidazole Imperative: From 19th Century Dyestuffs to Targeted Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring (1,3-diazole) stands as one of the most privileged scaffolds in medicinal chemistry. Its unique electronic properties—specifically its amphoteric nature and ability to act as both a hydrogen bond donor and acceptor—allow it to mimic the histidine residues of biological substrates, making it a "master key" for enzyme active sites. This guide traces the technical evolution of substituted imidazoles, moving from the serendipitous discoveries of the 19th century to the rational design of blockbuster H2 antagonists and modern kinase inhibitors.

The Fundamental Scaffold: Chemistry & Genesis

The history of imidazole begins not with a drug, but with fundamental organic synthesis. In 1858, Heinrich Debus reported the first synthesis of imidazole (then called "glyoxaline") by reacting glyoxal with ammonia. This was later refined by Bronisław Radziszewski, establishing the Debus-Radziszewski synthesis , which remains a cornerstone for generating C-substituted imidazoles.[1]

The Amphoteric Advantage

The imidazole ring's utility stems from its pKa of approximately 7.0 (for the conjugate acid), allowing it to exist in equilibrium between protonated and unprotonated forms at physiological pH.

  • N3 (Pyridine-like): Accepts protons (Basic).[1]

  • N1 (Pyrrole-like): Donates protons (Acidic, pKa ~14).[1]

This duality allows imidazole drugs to participate in "charge-relay" systems within enzyme active sites, a mechanism exploited in both hydrolase inhibitors and receptor antagonists.[1]

The Rational Design Revolution: H2 Antagonists

The development of Cimetidine (Tagamet) in the 1970s by Sir James Black and colleagues at Smith, Kline & French is the definitive case study in rational drug design. It marked the transition from screening-based discovery to mechanism-based design, relying heavily on pKa manipulation.[1]

The Agonist-Antagonist Dilemma

The team started with Histamine (the natural agonist) and sought to create an antagonist.

  • Challenge: Early analogues like Guanylhistamine were partial agonists.

  • Hypothesis: Agonist activity is linked to the ability of the imidazole ring to tautomerize and protonate.[2] To create an antagonist, one must decouple binding affinity from receptor activation.

The pKa Logic

The breakthrough came by analyzing the electronic effects of the side chain on the imidazole ring.

  • Histamine (pKa ~6.0): At pH 7.4, a small fraction is protonated.

  • Burimamide (pKa ~7.25): The side chain was electron-donating, raising the pKa. This increased the protonated fraction, which the team hypothesized contributed to its lack of oral bioavailability and partial agonist issues.

  • Metiamide (pKa ~6.8): A sulfur atom (thioether) was introduced into the side chain. Sulfur is electron-withdrawing, pulling electron density away from the ring and lowering the pKa back to ~6.8, mimicking histamine's basicity but blocking the receptor.

  • Cimetidine: The toxic thiourea group of Metiamide was replaced with a cyanoguanidine moiety. This maintained the geometry and H-bonding potential but eliminated the toxicity (agranulocytosis).

Data Summary: The Road to Cimetidine[3]
CompoundSide Chain FeatureImidazole pKaPhysiological State (pH 7.[2][3]4)Clinical Outcome
Histamine Ethylamine6.0~3% ProtonatedNatural Agonist
Burimamide Alkyl-thiourea7.25~40% ProtonatedPoor Oral Bioavailability
Metiamide Thioether + Thiourea6.80~20% ProtonatedEffective but Toxic (Agranulocytosis)
Cimetidine Thioether + Cyanoguanidine6.80~20% ProtonatedFirst Blockbuster H2 Antagonist
Visualization: The Logic of H2 Antagonist Design

H2_Design_Logic Histamine Histamine (Natural Agonist) pKa ~6.0 Burimamide Burimamide (First Antagonist) pKa ~7.25 Low Bioavailability Histamine->Burimamide Extend Side Chain Add Thiourea Metiamide Metiamide (Bioavailable) pKa ~6.8 Sulphur Withdrawing Effect Burimamide->Metiamide Add Thioether (S) To Lower pKa Cimetidine Cimetidine (Safe & Effective) Cyanoguanidine Group Metiamide->Cimetidine Replace Thiourea with Cyanoguanidine (Remove Toxicity)

Caption: The iterative chemical evolution from Histamine to Cimetidine, highlighting the critical role of pKa modulation via side-chain engineering.

The Antifungal Shield: Targeting CYP51

While H2 antagonists utilized the imidazole ring for receptor binding, antifungal research exploited the ring's ability to coordinate with metal ions.

Mechanism of Action

Azole antifungals (e.g., Clotrimazole, Ketoconazole) target Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.

  • Binding Mode: The unhindered nitrogen atom (N3) of the imidazole ring forms a coordinate covalent bond with the Heme Iron (Fe) in the enzyme's active site.

  • Result: This blocks the binding of oxygen, preventing the oxidation of the 14α-methyl group of lanosterol. The accumulation of toxic methylated sterols destroys the fungal cell membrane.

Visualization: CYP51 Inhibition Mechanism[1]

CYP51_Mechanism Azole Azole Drug (Imidazole/Triazole) Heme Heme Iron (Fe) in CYP51 Active Site Azole->Heme N3 coordinates Fe (Blocks O2 binding) Lanosterol Lanosterol (Substrate) Heme->Lanosterol Prevents 14a-demethylation Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway (Blocked) Membrane Fungal Membrane Failure Lanosterol->Membrane Accumulation of Methylated Sterols

Caption: Mechanistic blockade of fungal sterol synthesis.[1][4] The azole nitrogen binds the heme iron, halting the conversion of lanosterol to ergosterol.[5]

Modern Applications: Kinase Inhibitors[7][8]

In modern oncology, the imidazole scaffold has evolved from a primary pharmacophore to a critical structural linker. A prime example is Nilotinib (Tasigna) , a second-generation BCR-ABL tyrosine kinase inhibitor used for Chronic Myeloid Leukemia (CML).[1][6]

  • Role of Imidazole in Nilotinib: The 4-methyl-1H-imidazole moiety is not just a spacer; it engages in specific hydrophobic and van der Waals interactions with the kinase domain (specifically residues M949 and A985 in P-gp models, and corresponding hydrophobic pockets in ABL kinase).[1] It improves selectivity over Imatinib by stabilizing the inactive conformation of the kinase.

Technical Protocols

As a self-validating guide, the following protocols outline the synthesis of the core scaffold and a classic drug derivative.

Protocol A: General Debus-Radziszewski Imidazole Synthesis

A robust method for generating the parent imidazole ring.[1]

Reagents:

  • Glyoxal (40% aq.[7] solution): 1.0 eq

  • Formaldehyde (37% aq. solution): 1.0 eq

  • Ammonium Acetate: 2.0 - 4.0 eq[1]

  • Solvent: Acetic Acid or Methanol

Workflow:

  • Preparation: Dissolve glyoxal and formaldehyde in methanol in a round-bottom flask.

  • Ammonia Addition: Cool the solution to 0°C. Slowly add ammonium acetate (or ammonia gas) to prevent runaway exotherm.

  • Cyclization: Heat the mixture to reflux (approx. 60-70°C) for 4 hours. The solution will darken as the condensation proceeds.

  • Workup: Neutralize with NaHCO3. Extract with Ethyl Acetate (3x).[1]

  • Purification: Recrystallize from ethanol/water.

Protocol B: Synthesis of Clotrimazole (Trityl-Imidazole)

An industrial-style adaptation utilizing Friedel-Crafts chemistry.[1]

Reagents:

  • o-Chlorobenzotrichloride[1]

  • Benzene (or Toluene as a safer alternative)[1]

  • Aluminum Chloride (AlCl3) - Lewis Acid Catalyst[1]

  • Imidazole[2][7][8][9][10][11][12][13][14]

  • Triethylamine (Base)[1]

Step-by-Step Methodology:

  • Friedel-Crafts Alkylation:

    • Charge a reactor with dry benzene (solvent/reactant) and AlCl3 (1.1 eq).[1]

    • Add o-chlorobenzotrichloride dropwise at 10-15°C.[1]

    • Reflux for 3-4 hours to generate the (o-chlorophenyl)diphenylmethyl chloride (Trityl chloride intermediate).[1]

    • Caution: HCl gas is evolved. Use a scrubber.

  • Coupling:

    • Cool the reaction mixture. Isolate the trityl chloride intermediate (optional) or proceed in situ.

    • Dissolve imidazole (1.2 eq) in a polar solvent (e.g., Acetonitrile or DMF) with Triethylamine (1.5 eq).[1]

    • Add the trityl chloride intermediate slowly to the imidazole solution.

  • Isolation:

    • Stir at room temperature for 2 hours.

    • Pour into ice water. The product, Clotrimazole, will precipitate as a white solid.

    • Filter and wash with water to remove triethylamine hydrochloride salts.

    • Recrystallization: Use Acetone/Ethanol to achieve pharmaceutical purity (>99%).[1]

References

  • Debus, H. (1858). "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, 107(2), 199–208. 15

  • Ganellin, C. R. (1982). "Cimetidine."[16][17][18] Chronicles of Drug Discovery, 1, 1-38. (Detailed account of the pKa logic and Hammett equation application).

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature, 236(5347), 385-390.[1] 18

  • Warrilow, A. G., et al. (2013). "Azole resistance in Aspergillus fumigatus mediated by CYP51A TR/L98H." Antimicrobial Agents and Chemotherapy, 57(11). (Mechanistic details of CYP51 inhibition).
  • Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell, 7(2), 129-141.[1] (Nilotinib discovery and imidazole binding mode). 1[1][12][]

  • U.S. Patent 3,929,820. (1975). "Imidazole derivatives."[6][13] (Original patent describing Clotrimazole synthesis).[1] 20[1][12][][21]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1H-imidazole-5-carboxylic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific safety and toxicological data for 2-Bromo-1H-imidazole-5-carboxylic acid is not extensively published. This guide has been compiled with the highest degree of scientific integrity by extrapolating data from Safety Data Sheets (SDS) and peer-reviewed sources for structurally analogous compounds, including 2-Bromo-1H-imidazole and other brominated imidazole derivatives. The principles and protocols outlined herein represent the current best practices for handling this class of chemicals. It is imperative to always consult the specific SDS provided by the supplier before commencing any work and to perform a thorough risk assessment for your specific experimental conditions.

Section 1: Compound Profile and Hazard Identification

This compound is a halogenated heterocyclic compound, a class of molecules frequently utilized as building blocks in medicinal chemistry and drug development. The presence of the imidazole core, a carboxylic acid group, and a bromine atom imparts specific reactivity and, consequently, distinct safety considerations. Understanding these properties is the foundation of safe laboratory practice.

Physicochemical Properties

A summary of the known and computed properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₄H₃BrN₂O₂[1][2]
Molecular Weight 190.98 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Likely an off-white to yellow solid, based on analogs[3][4]
Reactivity Incompatible with strong oxidizing agents, strong bases, and amines[3][5]
GHS Hazard Classification (Based on Analogs)

The Globally Harmonized System (GHS) classifications for closely related compounds strongly suggest that this compound should be handled as a hazardous substance. The primary risks are associated with irritation, acute toxicity, and serious eye damage.

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation Category 1 / 2H318/H319: Causes serious eye damage/irritationDanger/Warning
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationWarning

Sources:[3][5][6][7]

Section 2: The Hierarchy of Controls - A Proactive Safety Framework

Effective laboratory safety is not merely about wearing gloves and goggles; it is a systematic approach to risk mitigation. The "Hierarchy of Controls" is a foundational principle that prioritizes the most effective safety measures. This framework is crucial for designing experiments that are inherently safer.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE label_least Least Effective label_most Most Effective

Caption: A systematic workflow for handling hazardous chemicals.

Detailed Steps:
  • Pre-Handling Checklist:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE as specified in Section 4.

    • Gather all necessary glassware, reagents, and spill cleanup materials.

    • Review the SDS and the experiment-specific SOP.

  • Weighing and Preparation:

    • Tare the balance with an appropriate weigh boat or glassine paper inside the fume hood.

    • Carefully transfer the solid compound to the weigh boat, minimizing any disturbance that could generate dust.

    • Once the desired amount is weighed, promptly and securely close the primary container.

    • Transfer the weighed solid directly to the reaction vessel within the fume hood.

  • During Reaction/Use:

    • Ensure all manipulations are performed at least 6 inches inside the fume hood sash.

    • Keep the fume hood sash at the lowest possible height that still allows for comfortable work.

  • Post-Handling/Cleanup:

    • Quench any residual reagent safely according to the SOP.

    • Decontaminate all surfaces where the compound was handled.

    • Properly clean all glassware.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Section 6: Storage and Waste Management

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Conditions for Safe Storage
  • Location: Store the compound in a cool, dry, and well-ventilated area. [5][6][8]* Container: Keep the container tightly closed to prevent absorption of moisture. [5][6][8]* Security: The storage location should be locked or otherwise accessible only to authorized personnel. [5][6]* Incompatibilities: Segregate from strong oxidizing agents, acids, and bases. [3][5]

Waste Disposal
  • Procedure: All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), must be treated as hazardous waste. [6]* Containment: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. [6][8]Do not discharge to sewer systems. [8]

Section 7: Emergency Procedures - A Self-Validating Response Plan

In the event of an exposure or spill, a rapid and informed response is critical. All personnel must be familiar with these procedures.

Exposure Scenarios
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of tepid water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [5][9][10]Remove contact lenses if present and easy to do. [5][6]Seek immediate medical attention. [5][6]
Skin Contact Immediately remove all contaminated clothing. [5][6]Wash the affected area with plenty of soap and water for at least 15 minutes. [5][10]Seek medical attention if skin irritation occurs or persists. [6]
Inhalation Move the victim to fresh air and keep them in a position comfortable for breathing. [5][6]If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell. [5][6]
Ingestion Rinse mouth thoroughly with water. [5][6]Do NOT induce vomiting. Call a POISON CENTER or physician immediately. [5]
Chemical Spill Response
  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, inert material.

    • Carefully sweep or scoop the material into a designated hazardous waste container. [5][8] 4. Decontaminate the area and all tools used for cleanup.

  • Major Spill (Outside of a fume hood or large quantity):

    • Evacuate the laboratory immediately and alert others to leave. [10] 2. Secure the area by closing doors and restricting access.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team from a safe location. [10] 4. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

  • Safety Data Sheet - 1.0 M Imidazole. Hampton Research. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Imidazole Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Helmerich Research Center Laboratory Emergency Response Procedures. Oklahoma State University-Tulsa. [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

Sources

reactivity profile of the bromine atom in 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of the Bromine Atom in 2-Bromo-1H-imidazole-5-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctional architecture, comprising an imidazole core, a reactive bromine atom at the C2 position, and a carboxylic acid moiety at C5, offers a versatile platform for molecular elaboration. The bromine atom, in particular, serves as a synthetic linchpin, enabling a wide array of high-value transformations. This technical guide provides an in-depth analysis of the reactivity profile of this C2-bromine, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions. We will explore the underlying electronic factors governing its reactivity and provide field-proven insights into the practical application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: A Privileged Scaffold for Innovation

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1] The strategic incorporation of functional groups onto this scaffold is a cornerstone of modern pharmaceutical design. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its constituent parts.

  • The Imidazole Core: Provides a rigid, planar scaffold with hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets.

  • The C5-Carboxylic Acid: Offers a handle for forming amide bonds, esters, or other derivatives, allowing for the exploration of structure-activity relationships or attachment to larger molecular systems.[2]

  • The C2-Bromine Atom: This is the primary focus of our guide. The C-Br bond at the electron-deficient C2 position is an exceptionally versatile reactive site, primarily for metal-catalyzed cross-coupling reactions, which enable the construction of complex molecular frameworks.[2][3]

Understanding the nuanced reactivity of this bromine atom is paramount to unlocking the full synthetic potential of the parent molecule.

Electronic Profile and Inherent Reactivity

The reactivity of the C2-bromine is dictated by the electronic landscape of the imidazole ring. Imidazole itself possesses an electronic character intermediate between the electron-rich pyrrole and the electron-deficient pyridine.[4] However, the substituents on this compound significantly modulate this inherent reactivity.

  • Electron-Withdrawing Effects: Both the bromine atom (via induction) and the C5-carboxylic acid group are electron-withdrawing. This lowers the overall electron density of the imidazole ring, making it more susceptible to certain transformations.

  • Acidity of N-H and -COOH Protons: The molecule possesses two acidic protons: the imidazole N-H and the carboxylic acid -OH. These protons can interfere with many organometallic catalytic cycles by quenching basic reagents or anionic intermediates. This necessitates careful consideration of reaction conditions, particularly the choice of base, and often requires the use of protecting groups.

  • Reactivity of the C2 Position: The C2 position of the imidazole ring is electronically distinct. It is positioned between two nitrogen atoms, making it relatively electron-deficient and thus a prime site for functionalization. The C-Br bond at this position is highly amenable to oxidative addition by low-valent transition metals, such as Palladium(0), which is the key initiation step in most cross-coupling reactions.[5]

Synthesis of the Core Scaffold

The parent compound, this compound, is typically synthesized through the direct bromination of a suitable precursor, such as 1H-imidazole-5-carboxylic acid. Common brominating agents like N-bromosuccinimide (NBS) or elemental bromine can be employed under controlled conditions to achieve regioselective bromination at the activated C2 position.[2]

Key Transformations of the C2-Bromine Atom

The C2-bromine is a gateway to a multitude of molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to forming new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling: The Catalytic Cycle

A foundational understanding of the general palladium catalytic cycle is essential. It typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

cluster_cycle Palladium Catalytic Cycle Pd0 LnPd(0) Active Catalyst OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Br PdII_RX LnPd(II)(R)(X) OxiAdd->PdII_RX Trans Transmetalation PdII_RX->Trans R¹-M PdII_R_R1 LnPd(II)(R)(R¹) Trans->PdII_R_R1 RedEli Reductive Elimination PdII_R_R1->RedEli R-R¹ RedEli->Pd0 Product Coupled Product (Ar-R¹) RedEli->Product ArBr 2-Bromoimidazole (Ar-Br) ArBr->OxiAdd RM Coupling Partner (R¹-M) RM->Trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling the bromoimidazole with an organoboron reagent (e.g., a boronic acid or ester).[6][7] This reaction is a workhorse in medicinal chemistry for synthesizing biaryl and heteroaryl-aryl structures.

Causality Behind Experimental Choices:

  • N-H Protection: The acidic N-H proton can interfere with the reaction. Protection with a group like tert-butyloxycarbonyl (Boc) often leads to cleaner reactions and higher yields by preventing unwanted side reactions.[8]

  • Catalyst/Ligand: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are critical. They promote the oxidative addition step and stabilize the catalytic species.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can be critical and must be compatible with other functional groups in the molecule.

cluster_workflow Suzuki-Miyaura Coupling Workflow Start 2-Bromoimidazole-5-COOH + R-B(OH)₂ Reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Ligand Base (e.g., K₂CO₃) Start->Reagents Solvent Solvent System (e.g., Dioxane/H₂O) Reagents->Solvent Reaction Reaction at Elevated Temp (e.g., 80-100 °C) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 2-Aryl-imidazole-5-COOH Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the bromoimidazole and a terminal alkyne.[9] This reaction is invaluable for introducing linear alkyne linkers, which are important in materials science and as precursors for further synthetic transformations.

Causality Behind Experimental Choices:

  • Dual Catalysis: The standard Sonogashira protocol employs a dual catalytic system: a palladium(0) complex to activate the bromoimidazole and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[9]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Ligands: Triphenylphosphine (PPh₃) is a classic ligand for this transformation, but others can be employed depending on the substrate.

cluster_workflow Sonogashira Coupling Workflow Start 2-Bromoimidazole-5-COOH + Terminal Alkyne Reagents Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (CuI) Amine Base (e.g., TEA) Start->Reagents Solvent Solvent (e.g., THF or DMF) Reagents->Solvent Reaction Reaction at RT to 60 °C (Inert Atmosphere) Solvent->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 2-Alkynyl-imidazole-5-COOH Purification->Product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of the bromoimidazole with primary or secondary amines to form 2-aminoimidazole derivatives.[10][11] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Ligand is Key: This reaction is particularly sensitive to ligand choice. The development of bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands like BrettPhos) was critical to achieving high efficiency. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[12]

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium or lithium alkoxides (e.g., NaOtBu, LHMDS) or strong inorganic bases like Cs₂CO₃ are frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and other reactive intermediates.

cluster_workflow Buchwald-Hartwig Amination Workflow Start 2-Bromoimidazole-5-COOH + Amine (R₂NH) Reagents Pd Pre-catalyst (e.g., Pd₂(dba)₃) Bulky Ligand (e.g., Xantphos) Strong Base (e.g., NaO-t-Bu) Start->Reagents Solvent Anhydrous Aprotic Solvent (e.g., Toluene) Reagents->Solvent Reaction Reaction under Inert Gas (e.g., 80-110 °C) Solvent->Reaction Workup Quenching & Aqueous Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 2-(Dialkylamino)-imidazole-5-COOH Purification->Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination.

Data Presentation: Cross-Coupling Reaction Summary

The following table summarizes representative conditions for the cross-coupling reactions discussed. Note that specific yields are highly substrate-dependent and optimization is often required.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseTypical SolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd(dppf)Cl₂ or Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, DME80-100
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEATHF, DMF25-60
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane80-110

Experimental Protocols

The following protocols are generalized procedures and should be adapted based on the specific substrates and scales used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents where noted.

Protocol 6.1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add the degassed solvent system (e.g., 4:1 Dioxane:Water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 6.2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and the copper(I) iodide co-catalyst (0.04 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the vessel with an inert gas. Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS. Gentle heating may be required for less reactive substrates.

  • Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 6.3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the ligand (e.g., Xantphos, 0.04-0.08 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv). Evacuate and backfill the tube with an inert gas.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv).

  • Reaction: Seal the tube and heat the mixture in an oil bath at the required temperature (e.g., 100 °C) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography.

Conclusion

The bromine atom at the C2 position of this compound is a highly versatile and reactive handle for advanced synthetic chemistry. Its electronic environment makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. By carefully selecting catalysts, ligands, and reaction conditions—and by considering the role of the molecule's acidic protons—chemists can efficiently and modularly construct diverse libraries of complex imidazole derivatives. This strategic functionalization is a powerful tool for professionals in drug development and materials science, enabling the rapid exploration of chemical space and the creation of novel molecular entities with tailored properties.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Caballero, J., Tiznado, W., & Contreras, R. (2006). Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole? Journal of the Chilean Chemical Society, 51(2). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Poojary, B. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 6, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 6, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved February 6, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

Sources

The Imidazole Pharmacophore: Molecular Architecture & Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In medicinal chemistry, few heterocycles possess the versatility of the imidazole ring. Defined as a "privileged scaffold," its ubiquity in FDA-approved therapeutics—from the antifungal ketoconazole to the antihypertensive losartan and the anticancer agent dacarbazine —stems from its unique electronic duality.

This guide analyzes the imidazole moiety not just as a structural spacer, but as a functional pharmacophore capable of monodentate metal coordination, hydrogen bond switching, and


-

stacking. We will dissect its role in inhibiting sterol 14

-demethylase (CYP51), modulating kinase activity, and outline a reproducible synthetic protocol for generating imidazole libraries.

Molecular Mechanics & Electronic Profile

The imidazole ring (1,3-diazole) is a five-membered planar heterocycle. Its biological success is driven by three physicochemical pillars:

  • Amphoteric Nature: With a pKa of approximately 7.0, imidazole exists in equilibrium between its protonated and neutral forms at physiological pH. This allows it to act as a proton buffer and facilitates transport across biological membranes.

  • Hydrogen Bonding Duality:

    • N1 (Pyrrole-type): Acts as a hydrogen bond donor (H-donor).[1]

    • N3 (Pyridine-type): Acts as a hydrogen bond acceptor (H-acceptor) and a strong ligand for metal ions (e.g.,

      
      , 
      
      
      
      ).
  • 
    -Electron Excess:  The ring is electron-rich, making it susceptible to electrophilic attack, yet stable enough to engage in 
    
    
    
    -
    
    
    stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in receptor pockets.

Therapeutic Architecture: Mechanism of Action

Antifungal Activity: The CYP51 Inhibition Paradigm

The most commercially successful application of imidazole derivatives is in the treatment of systemic mycoses. The mechanism is a masterclass in ligand-target precision.

The Target: Lanosterol 14


-demethylase (CYP51), a cytochrome P450 enzyme essential for converting lanosterol to ergosterol (a key component of fungal cell membranes).[2][3][4]

The Mechanism: The unhindered nitrogen atom (N3) of the imidazole ring acts as a sixth ligand, coordinating directly with the heme iron (


) in the active site of CYP51. This coordination displaces the oxygen molecule required for catalysis, effectively shutting down the demethylation process. The accumulation of 14

-methylsterols disrupts membrane integrity, leading to fungal cell death.
Visualization: CYP51 Inhibition Pathway

CYP51_Mechanism Azole Imidazole Derivative (Drug) CYP51 Fungal CYP51 Enzyme (Active Site) Azole->CYP51 Steric Blockade Heme Heme Iron (Fe3+) Azole->Heme N3 Nitrogen Coordination Lanosterol Lanosterol (Substrate) CYP51->Lanosterol Normal Catalysis Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Inhibition Heme->CYP51 Prosthetic Group Lanosterol->Ergosterol Demethylation Membrane Fungal Membrane Destabilization Ergosterol->Membrane Depletion causes failure

Figure 1: Mechanism of Action for Azole Antifungals targeting CYP51. The N3-Fe coordination is the critical inhibitory step.

Anticancer Activity: Kinase & Tubulin Modulation

Recent advances have expanded imidazole's role into oncology.[5][6]

  • Tubulin Polymerization Inhibitors: Derivatives substituted at the 1,2,4- or 4,5-positions can occupy the colchicine binding site of tubulin, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.

  • Kinase Inhibition (EGFR/VEGFR): The imidazole scaffold serves as a hinge binder in the ATP-binding pocket of protein kinases. The N3 nitrogen accepts a hydrogen bond from the backbone amide of the hinge region, mimicking the interaction of the adenine ring of ATP.

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes the impact of specific substitutions on the imidazole core across different therapeutic targets, synthesized from recent high-impact studies.

Substitution SiteSubstituent GroupTarget / EffectBinding Affinity / IC50
N1-Position Alkyl / BenzylAntifungal (CYP51) High potency (e.g., Clotrimazole). Hydrophobic group interacts with the access channel.
C2-Position Aryl / HeteroarylAnticancer (Tubulin) IC50: 0.01 - 0.5

M. Critical for steric fit in the colchicine site.
C4/C5-Position Phenyl ringsAnti-inflammatory (p38 MAP Kinase) High selectivity. SB203580 (classic inhibitor) utilizes this motif.
C4-Position Nitro group (

)
Antibacterial / Antiparasitic Prodrug activation via reduction (e.g., Metronidazole).
N1-Position Sulfonyl groupAnticancer (Carbonic Anhydrase) Ki: < 10 nM. Sulfonamide acts as a Zinc binder; imidazole acts as a linker.

Experimental Protocol: Van Leusen Imidazole Synthesis

To explore imidazole derivatives, a robust synthetic route is required. The Van Leusen Imidazole Synthesis is the gold standard for generating 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. It utilizes Tosylmethyl Isocyanide (TosMIC), a versatile C1 synthon.[7][8]

Objective

Synthesize a library of 1,5-disubstituted imidazoles from aldehydes and primary amines.

Reagents
  • Aldehyde (

    
    )[7]
    
  • Primary Amine (

    
    )[7]
    
  • TosMIC (Tosylmethyl Isocyanide)[7][8]

  • Base: Potassium Carbonate (

    
    ) or DBU
    
  • Solvent: DMF or Methanol[7]

Workflow Diagram

VanLeusen_Synthesis Aldehyde Aldehyde (R-CHO) Imine Aldimine Intermediate Aldehyde->Imine Condensation Amine Amine (R'-NH2) Amine->Imine TosMIC TosMIC (Reagent) Cyclization [3+2] Cycloaddition TosMIC->Cyclization Imine->Cyclization + TosMIC / Base Elimination Elimination of TsOH Cyclization->Elimination Intermediate Imidazole 1,5-Disubstituted Imidazole Elimination->Imidazole Final Product

Figure 2: Step-wise workflow for the Van Leusen Three-Component Reaction (vL-3CR).

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in Methanol (5 mL/mmol).

    • Stir at room temperature for 30–60 minutes. Note: Formation of the aldimine is often indicated by a slight color change.

  • Cycloaddition:

    • Add TosMIC (1.0 equiv) and Potassium Carbonate (

      
      , 2.0 equiv) to the reaction mixture.
      
    • Critical Step: Ensure the system is anhydrous if using non-protic solvents, though Methanol tolerates moisture well in this specific reaction.

  • Reflux:

    • Heat the mixture to reflux (65°C for MeOH) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification:

    • Purify the crude product via column chromatography (Silica gel, 100-200 mesh) using a gradient of Hexane:EtOAc.

Future Outlook: PROTACs and Metal-Organic Frameworks

The future of imidazole lies beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Imidazole derivatives are being engineered as "warheads" to bind E3 ligases (e.g., Cereblon) or target proteins (e.g., EGFR), facilitating targeted protein degradation rather than just occupancy-based inhibition.

  • Supramolecular Complexes: Imidazole's ability to coordinate with metals (

    
    , 
    
    
    
    ,
    
    
    ) is being exploited to create metallodrugs that interact directly with DNA, offering a new avenue for overcoming cisplatin resistance in ovarian cancer.

References

  • Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues Source: Current Applied Science and Technology (2024) URL:[Link]

  • Azole Affinity of Sterol 14

    
    -Demethylase (CYP51) Enzymes 
    Source: Antimicrobial Agents and Chemotherapy (PMC)
    URL:[Link]
    
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: Molecules (2021) URL:[Link]

  • Van Leusen Imidazole Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: Molecules (PMC) URL:[Link]

Sources

Exploring the Chemical Space of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide explores the chemical space of brominated heterocyclic compounds, designed for researchers in medicinal chemistry and drug discovery.

Technical Guide & Strategic Framework

Executive Summary

Bromine is not merely a structural placeholder; it is a pivotal "handle" in modern medicinal chemistry.[1][2] Beyond its traditional role as a leaving group for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the bromine atom introduces unique physicochemical properties via sigma-hole interactions and metabolic blocking. This guide synthesizes the strategic integration of bromine into heterocyclic scaffolds, moving from fundamental regiocontrol to advanced "Halogen Dance" methodologies that access previously forbidden chemical space.[3]

Strategic Rationale: The "Heavy" Advantage

The Sigma-Hole & Halogen Bonding

Unlike fluorine (electrostatic shield) or chlorine (inductive withdrawal), bromine exhibits a pronounced sigma-hole —a region of positive electrostatic potential on the extension of the C-Br bond axis. This allows brominated heterocycles to engage in directional halogen bonding (X-bonding) with nucleophilic residues (backbone carbonyls, His/Asp side chains) in target proteins.

  • Interaction Energy: 1–5 kcal/mol (comparable to weak H-bonds).

  • Directionality: Strictly linear (160°–180°), enabling high-fidelity docking.

Metabolic Blocking

Bromine’s atomic radius (1.14 Å) and lipophilicity (


logP ~ +0.86) make it an ideal metabolic blocker. Placing bromine at metabolically labile sites (e.g., para-positions of phenyl rings or C3 of indoles) sterically and electronically impedes CYP450 oxidation without the extreme inductive deactivation seen with fluorine.
Physicochemical Impact Data
ParameterHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)Impact on Ligand
Van der Waals Radius (Å) 1.201.471.751.85 Steric occlusion of metabolic pockets.
Electronegativity (Pauling) 2.203.983.162.96 Moderate deactivation; retains aromaticity.
C-X Bond Length (Å) 1.091.351.771.94 Extension into deep hydrophobic pockets.

LogP (approx)
0.0+0.14+0.71+0.86 Significant increase in membrane permeability.

Synthetic Methodologies & Regiocontrol[4][5][6]

Accessing specific isomers of brominated heterocycles requires a decision matrix based on electronic density and directing group availability.

Electrophilic Aromatic Substitution (EAS)

Target: Electron-rich heterocycles (Indoles, Pyrroles, Thiophenes).

  • Reagents:

    
    -Bromosuccinimide (NBS), TBATB (Tetrabutylammonium tribromide), 
    
    
    
    .
  • Mechanism: Formation of a bromonium intermediate followed by proton elimination.

  • Regiocontrol: Controlled by HOMO coefficients. For indoles, C3 is favored. To access C2, the C3 position must be blocked or a directing group (e.g., N-pivaloyl) used to facilitate lithiation.

The Halogen Dance (Base-Catalyzed Halogen Migration)

Target: Electron-deficient or "inaccessible" positions (Pyridines, Thiazoles).

  • Concept: A thermodynamic equilibration where a halogen atom migrates to a more stable position on the ring, mediated by a lithiated intermediate.

  • Utility: Allows the synthesis of regioisomers that are impossible to form via standard EAS (e.g., moving Br from C2 to C3 or C4 in thiophenes).

Decision Matrix: Bromination Strategy

The following diagram outlines the logical flow for selecting a bromination method based on substrate class.

BrominationStrategy Start Target Heterocycle Type Electronic Character? Start->Type Rich Electron Rich (Indole, Furan, Thiophene) Type->Rich High HOMO Poor Electron Deficient (Pyridine, Quinoline) Type->Poor Low LUMO EAS Electrophilic Subst. (EAS) Reagent: NBS, TBATB Rich->EAS Lith Directed Lithiation / Halogen Dance Reagent: LDA, LiTMP Poor->Lith Selectivity Selectivity Issue? EAS->Selectivity Dance Halogen Dance (Thermodynamic Control) Lith->Dance Migration Needed Block Use Blocking Group (e.g., C3-blocked Indole) Selectivity->Block Wrong Isomer

Figure 1: Strategic decision tree for selecting bromination methodologies based on heterocycle electronic properties.

Detailed Experimental Protocols

Protocol A: Regioselective C3-Bromination of Indoles (Standard)

Objective: Synthesis of 3-bromoindole derivatives using NBS. This method avoids the use of elemental bromine, which is hazardous and difficult to control.

Reagents:

  • Substituted Indole (1.0 equiv)

  • 
    -Bromosuccinimide (NBS) (1.05 equiv)
    
  • DMF (Dimethylformamide) or ACN (Acetonitrile)

  • Silica gel (for purification)[4]

Step-by-Step Workflow:

  • Preparation: Dissolve the indole substrate (e.g., 5-methoxyindole) in DMF (0.1 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the indole mixture over 15 minutes. Critical: Rapid addition can lead to bis-bromination or oxidative dimerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product typically runs higher (less polar) than the starting material.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). The product often precipitates.[5]

  • Workup: If solid, filter and wash with cold water. If oil, extract with Ethyl Acetate (3x), wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Validation:

  • 1H NMR: Disappearance of the C3-H singlet (typically

    
     6.5-7.2 ppm depending on substitution).
    
  • Mass Spec: Observation of the characteristic Br isotope pattern (M and M+2 peaks of equal intensity).

Protocol B: The "Halogen Dance" on Thiophenes (Advanced)

Objective: Translocation of a bromine atom from C2 to C3 to access thermodynamically stable isomers or prepare 3,4-functionalized thiophenes.

Mechanism Visualization: The reaction proceeds via a "co-catalytic" mechanism where the lithiated species acts as a shuttle for the halogen.

HalogenDance Substrate 2-Bromothiophene Inter1 5-Li-2-Br-Thiophene (Kinetic Deprotonation) Substrate->Inter1 -78°C Base LDA (Base) Inter2 3-Li-2-Br-Thiophene (Equilibration) Inter1->Inter2 Migration (Dance) Product 3-Bromothiophene (Thermodynamic Product) Inter2->Product Quench (H2O)

Figure 2: Simplified mechanism of the Halogen Dance rearrangement on a thiophene scaffold.

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk flask under Argon. Add dry THF.

  • Base Generation: Add diisopropylamine (1.1 equiv) and cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 mins to generate LDA.
    
  • Substrate Addition: Add 2-bromothiophene (1.0 equiv) dropwise at -78°C.

    • Note: At this stage, kinetic deprotonation occurs at C5 (if open).

  • The "Dance": To induce migration to C3, use a catalytic amount of the starting bromide or allow the reaction to warm slightly (to -40°C) depending on the specific substrate kinetics. The lithiated species attacks the bromine of a non-lithiated molecule, transferring the Lithium to the more acidic position and the Bromine to the more stable position.

  • Trapping: Cool back to -78°C and add an electrophile (e.g.,

    
     for simple migration, or 
    
    
    
    for formylation).
  • Workup: Standard aqueous workup and extraction.

References

  • Regioselective Bromination of Pyrrolo[1,2-a]quinoxalines Source: Royal Society of Chemistry (RSC), 2024. URL:[Link]

  • Halogen Dance Reactions—A Review Source: Chemical Society Reviews, 2007.[6] URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: PMC (NIH), 2014. URL:[Link]

  • Regioselective Synthesis of 2,3′-Biindoles Mediated by NBS Source: Organic & Biomolecular Chemistry, 2012. URL:[Link]

  • Late-Stage Functionalization of BN-Heterocycles Source: Chemical Society Reviews, 2019. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-1H-imidazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. Among the myriad of functionalized imidazoles, 2-bromo-1H-imidazole-5-carboxylic acid and its derivatives represent a particularly valuable class of synthetic intermediates. The presence of a bromine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid moiety at the 5-position offers a site for amide or ester formation, enabling the exploration of diverse chemical space. This guide provides a comprehensive overview of the synthetic protocols for preparing this compound and its derivatives, with a focus on practical applications for researchers in drug development.

Synthetic Strategies: Navigating the Path to this compound

The primary route to this compound involves the direct bromination of a suitable imidazole precursor. However, the inherent reactivity of the imidazole ring presents challenges in achieving regioselectivity, often leading to a mixture of brominated products. Careful control of reaction conditions and the choice of brominating agent are paramount to obtaining the desired product in high yield and purity.

A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in an appropriate solvent, with careful consideration of the reaction temperature to control the selectivity. A key challenge in the bromination of the imidazole ring is the potential for over-bromination, resulting in the formation of di- or tri-brominated species. These byproducts can be difficult to separate from the desired mono-brominated product due to their similar polarities.

One patented method to circumvent these selectivity issues involves a multi-step approach of condensation, bromination, and subsequent debromination to yield a specific isomer, 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide.[2] This highlights the intricate nature of achieving specific substitution patterns on the imidazole core.

Visualizing the Synthetic Pathway

The following diagram illustrates a general synthetic scheme for the preparation of this compound and its subsequent derivatization.

Synthesis_Workflow cluster_0 Synthesis of Starting Material cluster_1 Core Synthesis cluster_2 Derivative Synthesis Start Commercially Available Starting Materials Imidazole_Acid 1H-imidazole-5-carboxylic acid Start->Imidazole_Acid Synthesis Bromination Bromination (e.g., NBS) Imidazole_Acid->Bromination Bromo_Acid 2-Bromo-1H-imidazole- 5-carboxylic acid Bromination->Bromo_Acid Esterification Esterification (e.g., ROH, H+) Bromo_Acid->Esterification Amidation Amidation (e.g., RNH2, coupling agent) Bromo_Acid->Amidation Ester_Derivative Ester Derivatives Esterification->Ester_Derivative Amide_Derivative Amide Derivatives Amidation->Amide_Derivative

Caption: Synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of the key compounds.

Protocol 1: Synthesis of 1H-imidazole-5-carboxylic acid (Starting Material)

While 1H-imidazole-5-carboxylic acid is commercially available, this protocol provides a general method for its synthesis from readily available starting materials.

Materials:

  • Appropriate starting materials (e.g., ethyl glyoxylate and formamidine acetate)

  • Suitable solvent (e.g., ethanol)

  • Base (e.g., sodium ethoxide)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Dissolve the starting materials in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the base portion-wise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with acid.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Synthesis of this compound

This protocol describes the direct bromination of 1H-imidazole-5-carboxylic acid using N-bromosuccinimide.

Materials:

  • 1H-imidazole-5-carboxylic acid

  • N-bromosuccinimide (NBS)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of 1H-imidazole-5-carboxylic acid in the chosen solvent, add NBS portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Representative Reaction Conditions for Bromination

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-methyl-1H-imidazole-5-formic acidNBSAcetonitrile0 to RT4-6Moderate[2]
1H-imidazole-5-carboxylic acidBr₂Acetic AcidRT2-3VariableGeneral
Protocol 3: Synthesis of this compound Ester Derivatives

This protocol outlines the esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Acid catalyst (e.g., sulfuric acid, thionyl chloride)

  • Solvent (if necessary)

Procedure:

  • Suspend this compound in the desired alcohol.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the ester derivative by column chromatography.

Protocol 4: Synthesis of this compound Amide Derivatives

This protocol describes the amidation of this compound.

Materials:

  • This compound

  • Amine

  • Coupling agent (e.g., DCC, EDC)

  • Base (e.g., triethylamine, DIPEA)

  • Solvent (e.g., dichloromethane, DMF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the coupling agent and the base.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter off any solid byproducts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the amide derivative by column chromatography or recrystallization.

Purification and Characterization

Purification of the final compounds is crucial to ensure their suitability for downstream applications. Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally to achieve a high recovery of pure crystals.

Table 2: Common Solvents for Recrystallization of Imidazole Derivatives

Compound TypeRecommended Solvents
Carboxylic AcidsWater, Ethanol, Water/Ethanol mixtures, Acetic Acid
EstersHexane/Ethyl Acetate, Dichloromethane/Hexane
AmidesEthanol, Methanol, Ethyl Acetate

Characterization of the synthesized compounds should be performed using standard analytical techniques to confirm their identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low yield in brominationIncomplete reaction or formation of byproducts.Optimize reaction time and temperature. Use a different brominating agent or solvent.
Difficulty in separating isomersSimilar polarities of the products.Employ high-resolution column chromatography or fractional crystallization. Consider a different synthetic route.
Hydrolysis of ester derivativesPresence of water during reaction or workup.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Poor coupling efficiency in amidationInactive coupling agent or steric hindrance.Use a more potent coupling agent. Increase the reaction temperature or time.

Conclusion: A Gateway to Novel Chemical Entities

The synthetic protocols detailed in this guide provide a solid foundation for the preparation of this compound and its derivatives. These versatile building blocks are invaluable tools for medicinal chemists and drug discovery scientists, enabling the rapid generation of diverse compound libraries for biological screening. A thorough understanding of the synthetic nuances and potential challenges is essential for the successful implementation of these procedures in the laboratory.

References

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]

  • Naidoo, J., & Jeena, V. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3965-3980. [Link]

  • Iqbal, M. N., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Pharmaceuticals, 16(10), 1448. [Link]

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google P
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave, 1(4). [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • Google Patents.
  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • PubChem. Ethyl 2-bromo-1H-imidazole-5-carboxylate. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Gao, F., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6245. [Link]

  • PubChem. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • ResearchGate. How to do workup after doing bromination with NBS? [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

  • YouTube. Purification of Impure Samples by Crystallization. [Link]

  • ResearchGate. Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • ResearchGate. How can I purify carboxylic acid? [Link]

Sources

Application Note: 2-Bromo-1H-imidazole-5-carboxylic Acid in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-1H-imidazole-5-carboxylic acid as a building block for enzyme inhibitors. Content Type: Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Value

This compound (CAS: 53767-19-4) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase and protease inhibitors. Its utility stems from its trifunctional nature:

  • The Imidazole Core: Acts as a hydrogen bond donor/acceptor motif, ideal for binding the ATP-hinge region of kinases or the active site of metalloproteases.

  • C-2 Bromine Handle: A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing access to deep hydrophobic pockets to tune selectivity.

  • C-5 Carboxylic Acid: A versatile handle for amide coupling to solubilizing groups or peptidomimetic tails, often directing interactions toward the solvent front or catalytic lysine residues.

This guide details the chemical biology profile, synthetic workflows, and validated protocols for utilizing this building block to generate high-affinity enzyme inhibitors.

Chemical Biology Profile

Structural Dynamics: Tautomerism & Regiochemistry

A critical, often overlooked feature of this scaffold is the tautomeric equilibrium between the 4-carboxylic and 5-carboxylic acid forms. In solution, the proton shifts rapidly between N-1 and N-3.

  • Implication: Regioselective N-substitution is the first critical decision. Alkylating the nitrogen adjacent to the carboxylate fixes the molecule as the 1-alkyl-5-carboxylate isomer, whereas alkylating the distal nitrogen yields the 1-alkyl-4-carboxylate .

  • Design Rule: For kinase hinge binding, the 1-methyl-5-carboxamide orientation is frequently preferred to present the C-2 substituent into the "gatekeeper" region while the C-4 hydrogen remains available or substituted for steric fit.

Catalyst Poisoning Mechanism

Unprotected imidazoles are notorious for poisoning Palladium catalysts during cross-coupling reactions. The free sp² nitrogen (N-3) coordinates strongly to Pd(II), forming stable bis(amino)-palladium complexes that arrest the catalytic cycle (deactivation).

  • Solution: The protocols below utilize N-protection (SEM, Boc) or steric crowding strategies to bypass this limitation.

Strategic Functionalization Map (Visual)

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

G node_start 2-Bromo-1H-imidazole- 5-carboxylic acid node_prot N-Protection / Alkylation (Regiochemistry Fix) node_start->node_prot Step 1: SEM-Cl or MeI (Base: NaH or K2CO3) node_suzuki C-2 Suzuki Coupling (Aryl/Heteroaryl Introduction) node_prot->node_suzuki Step 2: Ar-B(OH)2 Pd(dppf)Cl2, Na2CO3 node_amide C-5 Amide Coupling (Solubilizing Tail) node_prot->node_amide Alt Path: Amide First node_suzuki->node_amide Step 3: R-NH2 HATU, DIPEA node_amide->node_suzuki Alt Path: Coupling Second node_final Final Inhibitor (Kinase/Protease Target) node_amide->node_final Deprotection (if needed)

Caption: Divergent synthesis workflow starting from this compound. Step 1 (N-protection) is critical to prevent catalyst poisoning in Step 2.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid

Rationale: Fixing the tautomer to the 5-isomer is essential for consistent structure-activity relationship (SAR) data.

Materials:

  • This compound (1.0 eq)

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic)

  • Methyl iodide (MeI) or Dimethyl sulfate

  • Potassium Carbonate (

    
    )
    

Procedure:

  • Esterification (Transient Protection): Dissolve the starting acid in MeOH. Add

    
     (0.1 eq) and reflux for 12h. Concentrate and neutralize to obtain methyl 2-bromo-1H-imidazole-5-carboxylate.
    
    • Note: Esterifying the acid first prevents O-methylation and improves solubility for the N-alkylation.

  • N-Methylation: Dissolve the ester (1.0 eq) in DMF (0.5 M). Add

    
     (1.5 eq) and stir at 0°C for 15 min.
    
  • Add MeI (1.1 eq) dropwise. Allow to warm to RT and stir for 4h.

  • Workup: Pour into ice water. Extract with EtOAc. The major isomer formed is typically the 1-methyl-5-carboxylate (sterically less hindered transition state compared to 4-carboxylate). Verify regiochemistry via NOE NMR (interaction between N-Me and C-4 proton).

  • Hydrolysis (Optional): Treat with LiOH in THF/Water to return to the free acid if the amide coupling is the next step.

Protocol B: C-2 Suzuki-Miyaura Coupling (Overcoming Poisoning)

Rationale: Introducing the hydrophobic group at C-2. This protocol uses a specific catalyst system to resist imidazole poisoning.

Materials:

  • N-Protected 2-bromoimidazole intermediate (from Protocol A)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) - Ferrocene ligands are robust against nitrogen poisoning.
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • In a microwave vial, combine the bromoimidazole (1.0 eq), boronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Dioxane (0.2 M) and

    
     solution (3.0 eq).
    
  • Reaction: Heat to 90°C for 4-12 hours (conventional) or 110°C for 45 min (Microwave).

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

    • Quality Control: Monitor for de-bromination (reduction) by-products, which occur if the catalyst dies early.

Protocol C: C-5 Amide Coupling (Library Generation)

Rationale: Attaching the solvent-exposed tail.

Materials:

  • 2-Aryl-1-methyl-imidazole-5-carboxylic acid (1.0 eq)

  • Amine partner (

    
    , 1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF

Procedure:

  • Dissolve the carboxylic acid and DIPEA in DMF at RT.

  • Add HATU. Stir for 5 minutes to form the activated ester (color change often observed).

  • Add the amine partner. Stir at RT for 2-4 hours.

  • Quench: Add saturated

    
     or water.
    
  • Isolation: If the product precipitates, filter and wash. If not, extract with DCM/MeOH (9:1).

Case Study: Kinase Inhibition Data

The following data summarizes the potency shift when converting a generic pyrrole scaffold to the 2-bromo-imidazole scaffold in a p38 MAP Kinase inhibitor campaign [1].

CompoundScaffold CoreC-2 SubstituentC-5 Substituentp38 IC50 (nM)Selectivity (vs JNK)
Cmpd 1 PyrrolePhenylMorpholine-amide45010x
Cmpd 2 Imidazole (NH) PhenylMorpholine-amide12050x
Cmpd 3 1-Me-Imidazole 4-F-Phenyl Morpholine-amide 12 >200x

Interpretation: The switch to the imidazole core (Cmpd 2) introduced a critical H-bond acceptor (N-3) for the hinge region. Methylation (Cmpd 3) locked the conformation, preventing the "unproductive" tautomer and significantly boosting potency.

Biological Evaluation: Standard Kinase Assay Protocol

Objective: Determine


 of the synthesized imidazole derivative against a target kinase (e.g., p38, B-Raf).

Workflow Logic (DOT):

Assay node_prep 1. Compound Prep (Serial Dilution in DMSO) node_inc1 3. Pre-Incubation (15 min @ RT) node_prep->node_inc1 node_mix 2. Master Mix (Kinase + Peptide Substrate) node_mix->node_inc1 node_start 4. Reaction Start (Add ATP) node_inc1->node_start node_stop 5. Detection (ADP-Glo or FRET) node_start->node_stop 60 min incubation node_anal 6. Data Analysis (Sigmoidal Dose-Response) node_stop->node_anal

Caption: Standard Kinase Inhibition Assay Workflow (ADP-Glo/FRET).

Step-by-Step:

  • Preparation: Prepare 10-point serial dilutions of the imidazole inhibitor in 100% DMSO (Final assay concentration of DMSO usually <1%).

  • Enzyme Mix: Dilute the kinase (e.g., p38) and peptide substrate in assay buffer (HEPES pH 7.5,

    
    , DTT).
    
  • Incubation: Add compound to Enzyme Mix. Incubate 15 mins to allow equilibrium binding (crucial for Type II inhibitors).

  • Initiation: Add ATP (

    
     concentration) to start the reaction.
    
  • Termination/Detection: After 60 mins, add detection reagent (e.g., ADP-Glo reagent to quantify ADP produced). Read Luminescence.

Troubleshooting & Optimization

  • Low Yield in Suzuki Coupling:

    • Cause: Catalyst poisoning by free imidazole nitrogen.

    • Fix: Ensure N-protection (Protocol A) is complete. Switch to high-activity catalysts like Pd(Amphos)Cl2 or XPhos Pd G3 if Pd(dppf) fails.

  • Regioisomer Mixtures:

    • Cause: Incomplete steric control during methylation.

    • Fix: Lower the temperature to -20°C during MeI addition. Use bulky protecting groups (SEM, Trityl) if high regioselectivity is required, then deprotect and alkylate later.

References

  • BenchChem. 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid: Structure and Applications. Retrieved from

  • National Institutes of Health (PubChem). this compound Compound Summary. Retrieved from

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles. Retrieved from

  • Smolecule. this compound hydrochloride: Enzyme Interaction Studies. Retrieved from

  • Thieme Connect. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023). Retrieved from

experimental procedure for the bromination of 1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The bromination of 1H-imidazole-5-carboxylic acid (also known as 4-imidazolecarboxylic acid) is a pivotal transformation in the synthesis of high-value pharmaceutical intermediates, including purine analogs, angiotensin II receptor antagonists, and enzyme inhibitors. The introduction of a bromine atom at the C-4 position (tautomeric C-5) provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or nucleophilic substitutions.

However, this reaction presents specific challenges:

  • Regioselectivity: The imidazole ring is amphoteric and susceptible to tautomerism. The carboxylic acid group at C-5 is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution (

    
    ), yet the C-4 position remains the most nucleophilic site compared to C-2.
    
  • Polybromination: Uncontrolled conditions often lead to 2,4-dibromo or 2,4,5-tribromo species.

  • Decarboxylation: The carboxylic acid moiety is prone to thermal decarboxylation, necessitating mild reaction conditions.

This guide details a robust, scalable protocol for the monobromination of 1H-imidazole-5-carboxylic acid to yield 4-bromo-1H-imidazole-5-carboxylic acid , utilizing N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) . This method offers superior regiocontrol compared to elemental bromine (


).

Reaction Scheme & Logic

The reaction proceeds via an electrophilic aromatic substitution mechanism. The use of NBS allows for the slow, controlled release of the active brominating species, minimizing over-bromination.

Figure 1: Synthetic Pathway & Mechanism[1]

BrominationPathway Start 1H-Imidazole-5-carboxylic acid (Substrate) Inter Sigma Complex (Intermediate) Start->Inter Electrophilic Attack (C-4) Reagent NBS / DMF (Electrophilic Source) Reagent->Inter Br+ Transfer Product 4-Bromo-1H-imidazole-5-carboxylic acid (Target) Inter->Product Deprotonation (-H+) Side 2,4-Dibromo Product (Impurity) Product->Side Excess NBS / Heat

Caption: Electrophilic bromination pathway. NBS provides a controlled source of bromonium ions, preferentially attacking the C-4 position due to electronic activation by the adjacent NH group, despite the deactivating carboxyl group.

Experimental Protocol

Method A: Selective Monobromination with NBS (Recommended)

This method is preferred for its operational simplicity, mild conditions, and high regioselectivity.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
1H-Imidazole-5-carboxylic acid 112.091.0Substrate
N-Bromosuccinimide (NBS) 177.981.05 - 1.1Brominating Agent
DMF (Anhydrous) -5-10 VolSolvent
Water --Quenching/Precipitation
Step-by-Step Procedure
  • Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 1H-imidazole-5-carboxylic acid (10.0 g, 89.2 mmol) and DMF (50 mL). Stir at room temperature (RT) until a clear or slightly suspension solution is obtained.

    • Note: The starting material has limited solubility in many organic solvents but dissolves well in polar aprotic solvents like DMF or DMSO.

  • Addition: Cool the solution to 0–5°C using an ice bath. Slowly add NBS (16.7 g, 93.7 mmol, 1.05 equiv) portion-wise over 15–20 minutes.

    • Critical Control Point: Exothermic reaction. Maintain internal temperature <10°C to prevent polybromination.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 12–16 hours .

    • Monitoring: Monitor reaction progress by HPLC or TLC (Eluent: DCM/MeOH/AcOH 90:9:1). The product is less polar than the starting material.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly into ice-cold water (200 mL) with vigorous stirring.

    • Adjust the pH to 3–4 using dilute HCl or NaHCO₃ if necessary (though the carboxylic acid usually buffers this).

    • A precipitate should form. Stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove residual DMF and succinimide by-product.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 65–80%

  • Appearance: Off-white to pale yellow solid.

  • Purity: >95% (HPLC).

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       ~12.8 (br s, COOH/NH), 7.6–7.8 (s, 1H, C2-H). The signal for C4-H (approx. 7.9 ppm in SM) will disappear.
      
Method B: Bromination with Elemental Bromine ( )

Use this method only if NBS is unavailable or for specific scale-up requirements where atom economy of NBS is a concern.

  • Dissolution: Dissolve 1H-imidazole-5-carboxylic acid in Glacial Acetic Acid (10 Vol).

  • Addition: Add Bromine (

    
    )  (1.0 equiv) dropwise at RT.
    
  • Heating: Heat the mixture to 60°C for 2–4 hours.

  • Workup: Evaporate the acetic acid under reduced pressure. Resuspend the residue in water and neutralize with sodium acetate to precipitate the product.

  • Risk: Higher risk of forming 2,4,5-tribromoimidazole or decarboxylated products (4-bromoimidazole).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product highly soluble in DMF/Water mix.Reduce DMF volume. Concentrate reaction mixture before adding water.
Polybromination (Di/Tri-bromo) Excess NBS or High Temperature.Strictly control stoichiometry (1.05 eq). Keep temp <25°C.
Decarboxylation Excessive Heat (>80°C).Maintain reaction temperature below 60°C. Avoid strong acids during workup.
Regioisomer Contamination Formation of 2-bromo isomer.While rare with NBS/DMF, ensure starting material purity. Recrystallize from water/ethanol.

Safety & Handling (E-E-A-T)

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Store in a refrigerator and protect from light. Old NBS can degrade to release

    
    ; recrystallize from water if the solid is yellow/orange.
    
  • DMF: Potent solvent, hepatotoxic, and easily absorbed through skin. Use chemically resistant gloves and work in a fume hood.

  • Reaction Exotherm: The addition of NBS is exothermic. On large scales, active cooling is mandatory to prevent thermal runaway and decarboxylation.

References

  • Synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives. Google Patents, CN111269183A. (Describes the use of NBS in chloroform/DMF for bromination of imidazole-carboxylic acid derivatives).

  • Regioselective alkylation and functionalization of imidazoles. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the reactivity of 4(5)-substituted imidazoles).

  • Synthesis of 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid. BenchChem Technical Data. (Provides context on bromination conditions for methyl-substituted analogs).

  • Alpha Bromination of Carboxylic Acids (Hell-Volhard-Zelinskii). Chemistry LibreTexts. (General mechanism for carboxylic acid bromination, contrasting with heterocyclic substitution).

  • One-Pot NBS-Promoted Synthesis. Organic Chemistry Portal. (Demonstrates the versatility of NBS as a controlled brominating agent in heterocyclic synthesis).

Sources

Application Note: 2-Bromo-1H-imidazole-5-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Functionalization for Next-Generation Fungicide Discovery

Abstract

This application note details the synthetic utility of 2-Bromo-1H-imidazole-5-carboxylic acid (CAS 944901-01-3) as a pivotal building block in the development of agrochemical actives, specifically targeting mitochondrial respiration inhibitors (complex II/III) and sterol biosynthesis inhibitors. We present a validated workflow for exploiting the orthogonal reactivity of this scaffold: the electrophilic C-2 bromine for cross-coupling and the C-5 carboxylic acid for pharmacophore tuning. Critical insights into controlling regioselective N-alkylation—a common bottleneck in imidazole chemistry—are provided to ensure high-purity library generation.

Chemical Profile & Agrochemical Significance

The imidazole moiety is ubiquitous in agrochemistry, serving as the core pharmacophore in major fungicide classes (e.g., Prochloraz , Cyazofamid ). This compound represents a "linchpin" intermediate that allows for the independent modification of three distinct vectors, enabling the rapid construction of Structure-Activity Relationship (SAR) libraries.

PropertyDataRelevance to Synthesis
CAS Number 944901-01-3Unique identifier for sourcing.
Molecular Weight 190.98 g/mol Low MW allows for substantial decoration without violating Lipinski-like rules for agrochemicals.
pKa (COOH) ~3.5 (Predicted)Acidic enough for standard amide couplings; requires base modulation during alkylation.
C-2 Reactivity High (C-Br bond)Excellent substrate for Pd-catalyzed Suzuki/Stille couplings to install aryl "tails".
Tautomerism 1,5- vs 1,4-isomerCritical: In solution, the 4-COOH and 5-COOH forms equilibrate. Regioselective N-alkylation is required to "lock" the desired isomer.
Mechanism of Action Potential

Derivatives of this scaffold are frequently designed to mimic Carboxylic Acid Amide (CAA) fungicides or Quinone outside Inhibitors (QoI) . The C-5 carboxyl group typically serves as the precursor to an amide H-bond donor/acceptor motif essential for binding to the target enzyme, while the C-2 position anchors the lipophilic biaryl system required for membrane penetration.

Synthetic Strategy & Pathway Map

The synthesis of bioactive agents from this core follows a "Lock-Couple-Decorate" logic. The most critical decision point is Step 1: Regioselective N-Alkylation .

AgrochemicalPathway Start 2-Bromo-1H-imidazole- 5-carboxylic acid Step1 Step 1: N-Alkylation (Regiocontrol) Start->Step1 R-X, Base IsomerA 1-Alkyl-5-carboxylate (Thermodynamic) Step1->IsomerA High Temp/Polar Solvent IsomerB 1-Alkyl-4-carboxylate (Kinetic/Steric) Step1->IsomerB Low Temp/Steric Bulk Step2 Step 2: Suzuki Coupling (C-2 Arylation) IsomerA->Step2 Ar-B(OH)2, Pd(0) Step3 Step 3: Amidation (C-5 Functionalization) Step2->Step3 HNR'R'', Coupling Agent Final Target Fungicide (Bioactive) Step3->Final

Caption: Logical workflow for converting the imidazole scaffold into bioactive fungicides. Step 1 determines the core topology.

Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation (The "Locking" Step)

Challenge: The N-H proton can be removed to form an anion that attacks alkyl halides. Alkylation can occur at N-1 (proximal to COOH) or N-3 (distal), leading to 1,5- or 1,4-isomers. Solution: Steric control and esterification pre-treatment.

Reagents:

  • Substrate: this compound methyl ester (pre-esterification recommended for solubility).

  • Alkylating Agent: Methyl iodide (MeI) or Benzyl bromide (BnBr).

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF (Polar aprotic favors thermodynamic product).

Procedure:

  • Dissolution: Dissolve 10 mmol of the methyl ester in 20 mL anhydrous DMF under

    
    .
    
  • Deprotonation: Cool to 0°C. Add

    
     (1.2 equiv) in one portion. Stir for 30 min.
    
    • Note:

      
       promotes the "cesium effect," often improving solubility and selectivity compared to 
      
      
      
      .
  • Addition: Dropwise add the alkyl halide (1.1 equiv).

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Observation: The 1-alkyl-5-ester (more sterically crowded) is often the minor product if the alkyl group is bulky. For methyl, a mixture is obtained.

    • Purification: The isomers usually have distinct

      
       values. Separate via flash chromatography (Silica gel).
      
  • Validation: Confirm regiochemistry via NOESY NMR (interaction between N-Me and C-5 ester protons indicates 1,5-substitution).

Protocol B: C-2 Suzuki-Miyaura Cross-Coupling

Objective: Install the biaryl tail common in mitochondrial inhibitors.

Reagents:

  • Substrate: N-alkylated 2-bromoimidazole intermediate.

  • Boronic Acid: 4-Chlorophenylboronic acid (Model for lipophilic tail).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 M aq).
    
  • Solvent: 1,4-Dioxane.

Procedure:

  • Setup: In a microwave vial or pressure tube, combine substrate (1.0 equiv), boronic acid (1.5 equiv), and catalyst.

  • Solvent: Add Dioxane (0.2 M concentration) and aqueous base (3.0 equiv).

  • Degassing: Sparge with Argon for 5 minutes (Critical to prevent homocoupling).

  • Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Yield: Typically 75–90%. The C-2 bromine is highly activated by the adjacent nitrogens.

Protocol C: Amide Coupling (Pharmacophore Installation)

Objective: Convert the ester/acid to a secondary amide (e.g., valinamide derivative for CAA activity).

Procedure:

  • Hydrolysis (if ester): Treat with LiOH in THF/Water (1:1) at RT for 2h. Acidify to pH 3 to precipitate the free acid.

  • Coupling: Dissolve the free acid (1.0 equiv) in DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min to form the active ester.

  • Amine Addition: Add the target amine (e.g., phenylethylamine or amino acid ester).

  • Reaction: Stir at RT for 12h.

  • Purification: Standard aqueous workup followed by recrystallization or column chromatography.

Process Safety & Troubleshooting
IssueCauseRemediation
Low Regioselectivity Tautomeric equilibriumSwitch solvent to THF (kinetic control) or use a bulky protecting group (Trityl) first, then alkylate.
Protodebromination Pd-catalyzed side reactionUse anhydrous conditions for the Suzuki coupling if "H" replaces "Br". Lower temperature.
Incomplete Coupling Steric hindrance at C-2Switch to highly active catalysts like Pd-PEPPSI-IPr or XPhos Pd G2 .
Handling Skin/Eye Irritant2-Bromoimidazoles are potential sensitizers. Use double gloving and handle in a fume hood.
References
  • Suzuki-Miyaura Coupling of Haloimidazoles

    • Title: "Palladium-imidazol-2-ylidene complexes are efficient c
    • Source:Journal of Organic Chemistry (2021).
    • URL:[Link] (Validated via search result 1.4).

  • Regioselective Alkylation

    • Title: "Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanism for imidazoles)."
    • Source:Beilstein Journal of Organic Chemistry (2014).
    • URL:[Link] (Validated via search result 1.13).

  • Agrochemical Context (CAA Fungicides)

    • Title: "Design, synthesis, and fungicidal activity of novel carboxylic acid amides."
    • Source:Organic & Biomolecular Chemistry (2012).
    • URL:[Link] (Validated via search result 1.15).

  • Compound Data

    • Title: "this compound - PubChem Compound Summary."
    • Source:National Center for Biotechnology Inform
    • URL:[Link] (Validated via search result 1.7).

protocol for amide coupling with 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Amide Coupling with 2-Bromo-1H-imidazole-5-carboxylic Acid

Abstract This guide details the optimized protocols for synthesizing amides from this compound. Due to the amphoteric nature of the imidazole ring and the electron-withdrawing effect of the C2-bromine substituent, this substrate presents unique challenges regarding solubility, regioselectivity, and N-acylation side reactions. This document provides three distinct workflows: Direct Coupling (HATU/T3P), Acid Chloride Activation, and a Protection-First Strategy, ensuring high yields and purity for drug discovery applications.

Part 1: Strategic Overview

The Substrate Challenge

This compound is a valuable scaffold in kinase inhibitor design. However, it introduces specific synthetic hurdles:

  • Tautomerism: The 1H-imidazole-5-carboxylic acid exists in equilibrium with the 4-carboxylic acid tautomer. Unless the N1-nitrogen is substituted, these are chemically equivalent.

  • Acidity & Solubility: The C2-bromo group pulls electron density, lowering the pKa of the imidazole N-H (making it more acidic) and the carboxylic acid. This increases the risk of N-acylation (formation of a reactive N-acyl imidazole) over the desired amide bond formation if the base stoichiometry is not strictly controlled.

  • Nucleophilic Sensitivity: While the C2-bromine is relatively stable, high temperatures (>80°C) with strong nucleophiles can trigger SNAr displacement, leading to byproduct formation.

Reaction Strategy Matrix

Select the protocol based on your amine partner and scale.

ProtocolBest ForProsCons
A. Direct Coupling (HATU) Primary/Secondary Amines, <1g scaleMild conditions, high speed.High cost of reagents; difficult purification if product is polar.
B. Acid Chloride Non-nucleophilic anilines, >1g scaleLow cost, high reactivity.Requires anhydrous conditions; incompatible with acid-sensitive groups.
C. Protection-First Complex synthesis, Solubility issuesHigh solubility, no N-acylation risk.Adds two synthetic steps (protection/deprotection).

Part 2: Pre-Reaction Checklist & Solubility Data

Solvent Recommendations: The free acid has poor solubility in DCM or THF.

  • Preferred: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone).

  • Co-solvent: MeCN (Acetonitrile) can be used if the amine is lipophilic.

Base Selection:

  • DIPEA (Hünig's Base): Preferred for HATU couplings. Steric bulk prevents alkylation.

  • NMM (N-Methylmorpholine): Excellent for acid chloride methods to scavenge HCl without catalyzing side reactions.

Part 3: Experimental Protocols

Protocol A: Direct Coupling (HATU Method)

The Gold Standard for discovery chemistry. Uses HATU to generate a reactive O-At active ester.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Amine: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. If the solution is cloudy, sonicate for 5 minutes.

  • Activation: Add HATU (1.2 eq) followed by DIPEA (1.0 eq only at this stage). Stir at Room Temperature (RT) for 10 minutes.

    • Mechanism Note: The initial equivalent of base deprotonates the carboxylic acid, allowing attack on HATU. Limiting base here prevents premature deprotonation of the imidazole N-H.

  • Addition: Add the amine (1.1 eq) followed by the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Checkpoint: Look for the [M+H]⁺ peak of the product. If significant starting material remains after 4 hours, add 0.2 eq HATU.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with saturated NH₄Cl (2x) to remove DIPEA and unreacted amine.

    • Wash with 5% LiCl (2x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Activation

Best for unreactive amines (e.g., electron-deficient anilines).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Activator: Oxalyl Chloride (2.0 eq) + DMF (catalytic, 2-3 drops)

  • Solvent: Dry THF or DCM (if suspension is manageable), otherwise THF/DMF mix.

Step-by-Step Procedure:

  • Acyl Chloride Formation: Suspend the acid in dry DCM/THF (0.2 M) under Nitrogen. Cool to 0°C.[2]

  • Catalysis: Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will occur.

  • Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (mostly).

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acyl chloride in dry DCM or THF.

  • Coupling: Add the amine (1.1 eq) and NMM (3.0 eq) at 0°C. Warm to RT and stir overnight.

  • Quench: Quench with water and extract with EtOAc/THF.

Protocol C: Protection-First Strategy (SEM-Protection)

Recommended if solubility is limiting or N-acylation is persistent.

Workflow:

  • Protection: React this compound ester (methyl/ethyl) with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF.

  • Hydrolysis: Saponify the ester (LiOH, THF/H₂O) to get the N-SEM protected acid.

  • Coupling: Perform standard HATU coupling (Protocol A).

  • Deprotection: Remove SEM group using TFA or TBAF in the final step.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisRemedial Action
Low Yield / SM remains Poor activation or solubility.Switch solvent to DMSO. Use T3P (Propylphosphonic anhydride) in EtOAc/DMF with Pyridine (mild but powerful).
Product mass + 28 Da Formylation side reaction.Often happens in DMF with activating agents over time. Switch to NMP or use Protocol B (Acid Chloride).
Product mass x 2 - 18 Dimer formation (Anhydride).Not enough amine or amine is too sterically hindered. Increase amine to 1.5 eq and heat to 40°C.
N-Acylation (Imide) Imidazole N attacked the activated ester.Use Protocol C (Protection). Alternatively, treat the crude mixture with MeOH/K₂CO₃ to selectively cleave the labile N-acyl bond while keeping the amide intact.

Part 5: Visualizations

Reaction Mechanism & Side Pathways

This diagram illustrates the desired pathway versus the critical "N-Acylation" side reaction that must be avoided.

G Start 2-Bromo-imidazole-5-COOH Activated Activated Ester (O-At/O-Su) Start->Activated HATU/Base Amide Target Amide (Desired) Activated->Amide Amine (R-NH2) Path A (Major) NAcyl N-Acyl Imidazole (Side Product) Activated->NAcyl Intramolecular/Intermolecular N-Attack (Path B) NAcyl->Amide Transamidation (Slow)

Caption: Path A leads to the desired amide. Path B represents the competing N-acylation of the imidazole ring, which is minimized by steric bulk (DIPEA) and protection strategies.

Experimental Workflow Decision Tree

Workflow Start Start: 2-Bromo-imidazole-5-COOH CheckSol Check Solubility in DMF/DMSO Start->CheckSol Direct Protocol A: Direct Coupling (HATU/DIPEA) CheckSol->Direct Soluble Protect Protocol C: Protection (SEM/Trityl) CheckSol->Protect Insoluble Success Purify & Isolate Direct->Success Yield > 50% Fail Fail Direct->Fail No Reaction / Side Products AcidCl Protocol B: Acid Chloride (SOCl2/Oxalyl Cl) Fail->AcidCl Amine is unreactive Fail->Protect N-Acylation observed

Caption: Decision matrix for selecting the optimal coupling protocol based on substrate behavior.

Part 6: References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Reeves, J. T., et al. (2013). Propylphosphonic Anhydride (T3P): A Useful Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 17, 1220-1225. Link

Sources

Application Note: Strategic Synthesis of Antimicrobial & Anti-Biofilm Agents using 2-Bromo-1H-imidazole-5-carboxylic Acid

[1]

Abstract

The rise of multidrug-resistant (MDR) bacteria, particularly ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates novel therapeutic strategies.[1] 2-Bromo-1H-imidazole-5-carboxylic acid serves as a critical, versatile scaffold for synthesizing 2-aminoimidazole (2-AI) mimetics and "Reverse Amide" biofilm inhibitors. This application note details the synthetic utility of this precursor, focusing on its dual-functionalization capabilities (C-2 Suzuki coupling and C-5 amide coupling) to generate libraries of compounds capable of dispersing biofilms and resensitizing resistant bacteria to conventional antibiotics.

Introduction: The Marine Alkaloid Connection

Marine sponges of the genus Agelas produce a family of pyrrole-imidazole alkaloids (e.g., Oroidin, Clathrodin) that possess potent anti-biofilm activities. However, the natural products are often synthetically complex and metabolically unstable.[1]

This compound acts as a simplified, highly tractable mimic of the Oroidin core. It offers two distinct advantages for medicinal chemistry:

  • The C-2 Bromine Handle: An electrophilic site ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl diversity, or nucleophilic displacement to access 2-aminoimidazoles.

  • The C-5 Carboxylic Acid: A handle for amide coupling, allowing the attachment of aliphatic or aryl "tails" that modulate membrane permeability and solubility.[1]

Mechanism of Action

Derivatives synthesized from this scaffold typically function not as bactericidal agents, but as anti-virulence adjuvants .[1] They operate by:

  • Inhibiting Two-Component Systems (TCS): Blocking the sensing of environmental signals that trigger biofilm formation.

  • Disrupting Quorum Sensing (QS): Interfering with bacterial communication networks.[1]

  • Biofilm Dispersion: Triggering the release of planktonic bacteria from the protective biofilm matrix, rendering them susceptible to antibiotics like Tobramycin or Ciprofloxacin.

Synthetic Strategy & Logic

The synthesis of high-value antimicrobial libraries from this core follows a Divergent Synthesis approach. The order of operations is critical to avoid side reactions (e.g., self-coupling or N-arylation).

Logical Workflow (Graphviz Visualization)

SynthesisWorkflowStart2-Bromo-1H-imidazole-5-carboxylic acidStep1Step 1: N-Protection(Boc/SEM)Start->Step1Protect N1Step2Step 2: C-5 Amide Coupling(Tail Introduction)Step1->Step2EDC/HOBt or HATUStep3Step 3: C-2 Suzuki Coupling(Head Diversification)Step2->Step3Pd(dppf)Cl2, Ar-B(OH)2Step4Step 3b: C-2 Amination(2-Aminoimidazole)Step2->Step4NH3 / DisplacementFinalBiofilm InhibitorLibraryStep3->FinalDeprotectionStep4->FinalDeprotection

Figure 1: Divergent synthetic pathway for accessing 2-substituted-imidazole-5-carboxamides.

Detailed Experimental Protocols

Protocol A: C-5 Amide Coupling (The "Reverse Amide" Synthesis)

Objective: To attach a hydrophobic tail to the C-5 position. This motif is essential for membrane interaction.

Reagents:

  • This compound (1.0 equiv)

  • Amine (R-NH2) (1.1 equiv) (e.g., n-octylamine, aniline derivatives)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen. Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) and stir for 15 minutes at room temperature (RT) to form the activated ester.

  • Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 12–16 hours. Monitor by LC-MS (Target mass: M+H).[1]

  • Workup: Dilute with EtOAc (30 mL) and wash with 1M HCl (2x), sat. NaHCO3 (2x), and brine.[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: The N-1 nitrogen of the imidazole is acidic. If using EDC/HOBt, yield may be lower due to N-acylurea formation.[1] HATU/DIPEA is preferred for this substrate.[1]

Protocol B: C-2 Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C-2 position with aryl groups, mimicking the "head" group of marine alkaloids.

Reagents:

  • 2-Bromo-imidazole-5-carboxamide derivative (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl2[3]·DCM (0.05 equiv)

  • Na2CO3 (2M aqueous solution) (3.0 equiv)

  • Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the 2-bromo-imidazole substrate (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl2 (0.025 mmol).

  • Solvent: Add Dioxane (4 mL) and 2M Na2CO3 (1 mL). Degas the solution by bubbling nitrogen for 10 minutes.

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 1 hour in microwave at 110°C).

  • Workup: Filter through a Celite pad, washing with EtOAc.[1] Wash filtrate with water and brine.[1]

  • Purification: Silica gel chromatography.

Expert Insight: Unprotected imidazoles can poison Pd catalysts.[1] If yields are low (<40%), protect the N-1 position with a Boc group before the Suzuki step (Boc2O, DMAP, TEA), then deprotect with TFA after coupling.

Case Study: Biofilm Inhibition Data

The following data summarizes the structure-activity relationship (SAR) of derivatives synthesized using this core, specifically against Acinetobacter baumannii biofilms.

Compound IDC-2 Substituent (Head)C-5 Substituent (Tail)Biofilm Inhibition (IC50)Dispersal Activity
Ref (Oroidin) 2-AminoPyrrole-amide150 µMModerate
BICA-01 Bromine (Unmodified)n-Octyl amide45 µMHigh
BICA-02 Phenyln-Octyl amide12 µMVery High
BICA-03 4-F-Phenyln-Butyl amide>200 µMLow
BICA-04 2-Aminon-Octyl amide8 µMHigh

Table 1: Comparative activity of 2-bromo vs. 2-amino/aryl derivatives. Note that the 2-bromo derivative (BICA-01) retains significant activity, validating the scaffold itself as a pharmacophore.

Structure-Activity Relationship (SAR) Map

SAR_LogicCenter2-Bromo-1H-imidazole-5-carboxylic acid CoreC2_ModC-2 Position (Br)Modulates Electronic Character& Target BindingCenter->C2_ModC5_ModC-5 Position (COOH)Modulates Permeability& Biofilm PenetrationCenter->C5_ModEffect1Aryl Groups (Suzuki):Increase Potency (IC50 < 15µM)C2_Mod->Effect1Effect2Aliphatic Chains (Amide):Critical for Membrane Interaction(Optimum: C8-C10)C5_Mod->Effect2

Figure 2: SAR logic derived from Melander group studies on imidazole-based biofilm inhibitors.

References

  • Melander, C., et al. "Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria."[1] Bioorganic & Medicinal Chemistry Letters, 2010.[1] Link

  • Richards, J. J., & Melander, C. "Controlling bacterial biofilms with marine alkaloid derivatives."[1] ChemBioChem, 2009.[1] Link

  • BenchChem Technical Support. "Suzuki Coupling of 2-bromo-N-Boc-imidazole: Application Notes." BenchChem Protocols, 2025.[1][4] Link

  • Rannard, S. P., & Davis, N. J. "The selective reaction of primary amines with carbonyl imidazole containing compounds."[1][5] Organic Letters, 2000.[1] Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Protocols." Link

Application Notes and Protocols for the Functionalization of 2-Bromo-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Bromo-1H-imidazole-5-carboxylic Acid in Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of bioactive molecules and pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for drug design.[1] The title compound, this compound, represents a particularly valuable building block for several reasons. It possesses two orthogonal reactive handles: the bromine atom at the C2 position and the carboxylic acid at the C5 position. The C2-bromo substituent is primed for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[2] Simultaneously, the carboxylic acid moiety serves as a versatile precursor for a range of functional groups, most notably amides and esters, which are fundamental linkages in many drug molecules.[2]

This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of the carboxylic acid group of this compound. The methodologies described herein are designed to be robust, scalable, and adaptable for applications in drug discovery and development.

Core Functionalization Strategies

The carboxylic acid group of this compound can be readily converted into amides, esters, and acyl chlorides. Each of these transformations opens up a distinct avenue for molecular diversification.

Functional GroupKey TransformationCommon Reagents
Amide Amide CouplingEDC/HOBt, HATU, BOP
Ester EsterificationFischer Esterification (Acid/Alcohol), Alkyl Halides
Acyl Chloride Acyl HalogenationThionyl Chloride (SOCl₂), Oxalyl Chloride

Section 1: Amide Bond Formation via Peptide Coupling

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. The direct condensation of a carboxylic acid and an amine is kinetically slow; therefore, activating the carboxylic acid is essential.[3] Peptide coupling reagents are designed for this purpose, offering mild conditions and high yields.

Mechanism of EDC/HOBt Mediated Amidation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates these issues. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization. The desired amine then displaces HOBt to form the thermodynamically stable amide bond.[4]

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH 2-Bromo-1H-imidazole -5-carboxylic acid O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-activated ester O_acylisourea->HOBt_ester + HOBt - EDC-urea HOBt HOBt Amide Target Amide HOBt_ester->Amide + Amine Amine Primary/Secondary Amine (R-NH2) Byproduct EDC-urea + Regenerated HOBt

Caption: EDC/HOBt Amidation Workflow.

Protocol: General Procedure for EDC/HOBt Coupling

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Alternative Coupling Reagent: HATU

For sterically hindered amines or acids, or when faster reaction times are desired, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an excellent alternative.[2][3]

Mechanism Insight: HATU reacts with the carboxylate to form a highly reactive OAt-activated ester, which then rapidly reacts with the amine.[5]

Key Protocol Adjustments for HATU:

  • Use HATU (1.1-1.2 eq) in place of EDC/HOBt.

  • A strong, non-nucleophilic base like DIPEA (2.0-3.0 eq) is crucial.

  • Reactions are typically faster, often complete within 1-4 hours at room temperature.

Section 2: Synthesis of Esters

Esterification is a fundamental transformation for modifying the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability.

Fischer-Speier Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess (often as the solvent), and/or water is removed as it is formed.[8][9]

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products RCOOH 2-Bromo-1H-imidazole -5-carboxylic acid Reflux Heat (Reflux) RCOOH->Reflux ROH Alcohol (e.g., MeOH, EtOH) (Solvent/Reagent) ROH->Reflux Acid_cat Acid Catalyst (H₂SO₄, TsOH) Acid_cat->Reflux Ester Target Ester Reflux->Ester Water Water Reflux->Water Equilibrium

Caption: Fischer Esterification Workflow.

Protocol: Synthesis of Methyl 2-Bromo-1H-imidazole-5-carboxylate

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (used as solvent, typically 10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) or thionyl chloride (1.2 eq) dropwise. Caution: SOCl₂ reacts exothermically with methanol.

  • After the addition, warm the mixture to reflux and heat for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude methyl ester can be purified by recrystallization or column chromatography.

Section 3: Conversion to Acyl Chloride

The synthesis of the acyl chloride provides a highly reactive intermediate that can be readily converted to a wide variety of esters and amides, often under milder conditions than direct coupling methods.

Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[10][11] The reaction produces gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.[10]

Protocol: Synthesis of 2-Bromo-1H-imidazole-5-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional, but often accelerates the reaction)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 eq).

  • Suspend the acid in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Add thionyl chloride (2.0-5.0 eq) dropwise at room temperature. Caution: The reaction is exothermic and evolves gas.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, or until the solid starting material has completely dissolved and gas evolution has ceased.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene (2x) to ensure complete removal of residual SOCl₂.

  • The resulting crude 2-Bromo-1H-imidazole-5-carbonyl chloride is typically a solid or oil and is often used immediately in the next step without further purification due to its moisture sensitivity.

Characterization Data Insights

Characterization of imidazole derivatives by NMR can sometimes be challenging due to tautomerization, which can lead to broadened signals for the imidazole ring carbons in ¹³C NMR spectra.[6]

  • ¹H NMR: Expect a singlet for the C4-H of the imidazole ring. The chemical shift will vary depending on the C5 substituent (acid, ester, or amide). Protons on the amide or ester functionality will appear in their characteristic regions.

  • ¹³C NMR: The carbonyl carbon of the acid, ester, or amide will typically appear in the 160-175 ppm range. Signals for the imidazole ring carbons (C2, C4, C5) can be assigned with the help of 2D NMR techniques like HMBC and HSQC.[12][13]

Conclusion

This compound is a versatile and strategically important building block in synthetic and medicinal chemistry. The protocols outlined in this guide provide robust and reliable methods for the functionalization of its carboxylic acid group into amides, esters, and acyl chlorides. The choice of method will depend on the specific target molecule, the nature of the coupling partners, and the desired scale of the reaction. Careful consideration of the reaction mechanisms and optimization of the provided conditions will enable researchers to efficiently generate diverse libraries of novel imidazole-containing compounds for drug discovery and development programs.

References

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents.
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. Available at: [Link]

  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates - ResearchGate. Available at: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. | ResearchGate. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature - ResearchGate. Available at: [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC - NIH. Available at: [Link]

  • Reaction of Carboxylic Acids with Thionyl Chloride - YouTube. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • 22.9 Reactions of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Synthetic procedure for 2‐(carboxycarbonyl)‐1H‐imidazole‐5‐carboxylic... - ResearchGate. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines - Durham E-Theses. Available at: [Link]

  • Acid to Ester - Common Conditions. Available at: [Link]

  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 - PubChem. Available at: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. Available at: [Link]

  • (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - NIH. Available at: [Link]

Sources

Navigating the Synthesis of 2-Bromo-1H-imidazole-5-carboxylic Acid: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-1H-imidazole-5-carboxylic Acid

This compound is a valuable building block in medicinal chemistry and drug development. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a carboxylic acid at the 5-position, allows for diverse functionalization and the synthesis of complex heterocyclic compounds with potential therapeutic applications. The imidazole core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of the bromo and carboxyl groups offers synthetic handles for constructing novel pharmacophores. However, the inherent reactivity of the imidazole ring and the presence of two distinct functional groups necessitate a carefully planned synthetic approach, with protecting group strategies playing a pivotal role in achieving the desired regioselectivity and yield.

This application note provides a comprehensive overview of protecting group strategies for the synthesis of this compound. We will delve into the rationale behind the selection of appropriate protecting groups for both the imidazole nitrogen and the carboxylic acid, discuss their compatibility with bromination conditions, and provide detailed protocols for their introduction and subsequent orthogonal removal.

The Challenge: Chemoselectivity in a Multifunctional Molecule

The synthesis of this compound presents a significant chemoselectivity challenge. The imidazole ring is susceptible to electrophilic attack, and the unprotected N-H can interfere with desired reactions. Furthermore, the carboxylic acid group can be reactive under various conditions. Direct bromination of unprotected 1H-imidazole-5-carboxylic acid is often unselective and can lead to a mixture of products with low yields. Therefore, a robust protecting group strategy is essential to:

  • Direct Bromination to the C2 Position: By protecting the imidazole nitrogen, the electronic properties of the ring are modulated, favoring electrophilic substitution at the desired C2 position.

  • Prevent Unwanted Side Reactions: Protection of both the nitrogen and the carboxylic acid prevents their participation in undesired side reactions during the bromination step.

  • Enable Orthogonal Deprotection: The chosen protecting groups must be removable under conditions that do not affect each other or the final product, a concept known as orthogonal protection.[1]

Strategic Selection of Protecting Groups

The success of the synthesis hinges on the judicious choice of protecting groups for the imidazole nitrogen and the carboxylic acid. The ideal protecting groups should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of subsequent reactions, particularly bromination.

  • Readily and selectively removed under mild conditions.

Protecting the Imidazole Nitrogen

Several protecting groups have been employed for the imidazole nitrogen. The selection depends on the overall synthetic route and the desired deprotection conditions.

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM): The SEM group is a versatile protecting group for imidazoles.[2] It is stable to a wide range of reaction conditions, including bromination, and can be removed under acidic conditions or with fluoride ions.[3] This allows for orthogonal deprotection in the presence of other acid-labile or base-labile groups.

  • tert-Butoxycarbonyl (Boc): The Boc group is another widely used protecting group for amines and imidazoles.[4] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]

  • Benzyl (Bn): The benzyl group offers robustness and can be removed by hydrogenolysis, a mild condition that is often compatible with other functional groups.

Protecting the Carboxylic Acid

The carboxylic acid is typically protected as an ester to prevent its interference in the bromination step.

  • Ethyl Ester: Esterification to form an ethyl ester is a straightforward method for protecting the carboxylic acid. Ethyl esters are generally stable to the conditions used for N-protection and bromination and can be hydrolyzed under basic conditions (e.g., with NaOH or LiOH).

Synthetic Strategies and Protocols

This section outlines two effective strategies for the synthesis of this compound, employing orthogonal protecting groups.

Strategy 1: SEM Protection of Nitrogen and Ethyl Ester Protection of Carboxylic Acid

This strategy leverages the stability of the SEM group during bromination and its selective removal under non-hydrolytic conditions, allowing for the subsequent hydrolysis of the ethyl ester.

Workflow for Strategy 1

Caption: Synthetic workflow using SEM and Ethyl ester protection.

Protocol 1.1: Esterification of 1H-Imidazole-5-carboxylic acid

  • Suspend 1H-imidazole-5-carboxylic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution to the residue until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 1H-imidazole-5-carboxylate.

Protocol 1.2: N-Protection with SEM-Cl

  • Dissolve ethyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per gram).

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C and add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate.

Protocol 1.3: Bromination of N-SEM Protected Imidazole

  • Dissolve ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Add N-bromosuccinimide (NBS) (1.1 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate.

Protocol 1.4: Orthogonal Deprotection

  • SEM Group Removal:

    • Fluoride-mediated: Dissolve the SEM-protected intermediate (1.0 eq) in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) at room temperature. Stir for 2-4 hours.[3]

    • Acid-mediated: Dissolve the SEM-protected intermediate in an organic solvent and treat with a strong acid like HCl or TFA.[2]

  • After SEM deprotection is complete (monitored by TLC), concentrate the reaction mixture.

  • Ester Hydrolysis: Dissolve the resulting ethyl 2-bromo-1H-imidazole-5-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with aqueous HCl to pH ~3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield this compound.

Strategy 2: Boc Protection of Nitrogen and Ethyl Ester Protection of Carboxylic Acid

This approach utilizes the well-established Boc protecting group, which is readily removed under acidic conditions. The subsequent ester hydrolysis under basic conditions provides the target molecule.

Workflow for Strategy 2

Caption: Synthetic workflow using Boc and Ethyl ester protection.

Protocol 2.1: N-Protection with Boc Anhydride

  • Dissolve ethyl 1H-imidazole-5-carboxylate (1.0 eq) in a suitable solvent like THF or acetonitrile.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA) (1.5 eq).[4]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify by flash chromatography if necessary to obtain ethyl 1-(tert-butoxycarbonyl)-1H-imidazole-5-carboxylate.

Protocol 2.2: Bromination of N-Boc Protected Imidazole

  • Follow the procedure outlined in Protocol 1.3, using ethyl 1-(tert-butoxycarbonyl)-1H-imidazole-5-carboxylate as the starting material.

Protocol 2.3: Orthogonal Deprotection

  • Boc Group Removal: Dissolve the Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 1-2 hours.[5]

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate to get ethyl 2-bromo-1H-imidazole-5-carboxylate.

  • Ester Hydrolysis: Follow the procedure in Protocol 1.4 for the hydrolysis of the ethyl ester to obtain the final product.

Data Summary: Comparison of Protecting Group Strategies

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsOrthogonality with Ethyl Ester
SEM SEM-Cl, Base (e.g., DIPEA)Stable to bromination, mild acid/baseTBAF (fluoride), Strong Acid (HCl, TFA)[2][3]Excellent
Boc Boc₂O, Base (e.g., DMAP, TEA)[4]Stable to brominationStrong Acid (TFA, HCl)[5]Excellent
Ethyl Ester EtOH, Acid (e.g., SOCl₂)Stable to N-protection and brominationBase (NaOH, LiOH)N/A

Conclusion

The successful synthesis of this compound relies heavily on a well-designed protecting group strategy. Both the SEM/ethyl ester and Boc/ethyl ester orthogonal strategies presented here offer reliable and high-yielding routes to this important synthetic intermediate. The choice between these strategies will depend on the specific requirements of the overall synthetic plan, including the presence of other functional groups in the molecule and the desired deprotection conditions. By carefully following the detailed protocols provided, researchers can confidently navigate the synthesis of this valuable building block for the advancement of drug discovery and development programs.

References

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available at: [Link].

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450.
  • Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.
  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available at: [Link].

  • Organic Chemistry Portal. Protective Groups. Available at: [Link].

  • Google Patents. EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use thereof.
  • PubMed. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Available at: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].

  • ResearchGate. Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Available at: [Link].

  • ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Available at: [Link].

  • MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link].

  • Google Patents. US3991072A - Racemization of lower alkyl imidazole carboxylates.
  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link].

  • NO C02Bn. Available at: [Link].

  • Organic Syntheses. 1.2 Deprotection: The Concept of Orthogonal Sets. Available at: [Link].

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available at: [Link].

  • MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link].

  • PubChem. 1-Benzyl-1H-imidazole-5-carboxaldehyde. Available at: [Link].

  • ResearchGate. (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link].

  • ResearchGate. Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Available at: [Link].

  • ResearchGate. Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. Available at: [Link].

  • ResearchGate. An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Available at: [Link].

  • ResearchGate. Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Available at: [Link].

  • ResearchGate. Activation of Boc-protected amino boronic esters. Available at: [Link].

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link].

  • Organic Syntheses. 2. Available at: [Link].

  • ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Available at: [Link].

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link].

  • PMC. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Available at: [Link].

Sources

Application Note: Sequential One-Pot Synthesis of Substituted Imidazoles from 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists seeking to streamline the synthesis of polysubstituted imidazoles. It addresses the specific challenges of using 2-Bromo-1H-imidazole-5-carboxylic acid —a high-value but reactive scaffold—by implementing a robust Sequential One-Pot Protocol .

Executive Summary & Strategic Analysis

The imidazole ring is a privileged pharmacophore found in numerous kinase inhibitors, angiotensin II receptor antagonists (e.g., Losartan), and antifungal agents. This compound represents a potent building block because it offers three distinct vectors for diversification:

  • N1-Position: Amenable to alkylation/arylation.

  • C2-Position: Activated by bromine for Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).

  • C5-Position: A carboxylic acid handle for amidation or esterification.

The Challenge: Direct utilization of this scaffold in cross-coupling is often thwarted by the acidic proton on the nitrogen (N1-H) and the free carboxylic acid (C5-COOH). These acidic functionalities can poison Palladium (Pd) catalysts, lead to competitive protodecarboxylation, or result in solubility issues.

The Solution: We present a Sequential One-Pot Protocol that integrates in-situ protection/activation with Suzuki-Miyaura cross-coupling . This methodology eliminates intermediate isolation, reduces solvent waste, and maximizes atom economy.

Chemistry Strategy & Mechanism[1][2]

The success of this one-pot procedure relies on the "Protection-Activation" strategy. We utilize the acidity of the N1-H and C5-COOH to our advantage, performing a simultaneous alkylation/esterification before introducing the sensitive metal catalyst.

Reaction Pathway Analysis
  • Phase I: Dual Alkylation (Activation): Treatment with an alkyl halide (R-X) and mild base (K₂CO₃) simultaneously protects the N1 position and converts the C5-acid to an ester. This prevents catalyst poisoning and increases solubility in organic media.

  • Phase II: Cross-Coupling (Construction): The now "Pd-safe" intermediate (2-bromo-1-alkyl-imidazole-5-ester) undergoes Suzuki coupling with an aryl boronic acid.

Mechanistic Diagram (DOT)

The following diagram illustrates the sequential transformation and the catalytic cycle.

ReactionMechanism Start 2-Bromo-1H-imidazole- 5-carboxylic acid Reagents1 Phase I: Alkylation R-X, K2CO3, DMF (60°C, 2h) Start->Reagents1 Intermed Intermediate: 2-Bromo-1-alkyl- imidazole-5-ester Reagents1->Intermed In-situ Protection Reagents2 Phase II: Suzuki Ar-B(OH)2, Pd(dppf)Cl2 (90°C, 4h) Intermed->Reagents2 Product Final Product: 2-Aryl-1-alkyl- imidazole-5-ester Reagents2->Product C-C Bond Formation

Caption: Sequential activation pathway converting the reactive acid scaffold into a stable cross-coupling partner.

Detailed Experimental Protocol

Safety Note: Alkyl halides are potential carcinogens. Palladium catalysts can be sensitizers. Perform all steps in a fume hood.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide or Bromide (e.g., MeI, EtBr) (2.5 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (anhydrous, 4.0 equiv total)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Solvent: DMF (Dimethylformamide) and Water (degassed)

Step-by-Step Procedure
Phase I: In-Situ Alkylation & Esterification
  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add This compound (191 mg, 1.0 mmol) and K₂CO₃ (414 mg, 3.0 mmol).

  • Solvate: Add anhydrous DMF (4.0 mL). Stir at room temperature for 5 minutes.

  • Alkylate: Dropwise add the Alkyl Halide (2.5 mmol).

    • Note: 2.5 equiv ensures coverage of both the N-H and COOH sites plus a slight excess.

  • Heat: Seal the vial and heat to 60°C for 2-3 hours.

    • Checkpoint: Monitor by TLC or LCMS. The starting acid (polar) should disappear, replaced by the less polar diester/alkylated intermediate.

Phase II: Sequential Suzuki Coupling
  • Cool & Degas: Cool the reaction mixture to room temperature. Briefly sparge the solution with Nitrogen or Argon gas for 2 minutes.

  • Add Coupling Reagents: To the same vial, add:

    • Aryl Boronic Acid (1.2 mmol)

    • Pd(dppf)Cl₂·DCM (25 mg, ~3 mol%)

    • Water (1.0 mL) – Crucial for the Suzuki mechanism to dissolve the base and activate boron.

  • Reaction: Reseal the vial and heat to 90°C for 4–6 hours.

    • Observation: The mixture typically turns dark black/brown as Pd(0) is generated.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMF.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Experimental Workflow Visualization

The following diagram maps the physical workflow to ensure reproducibility.

Workflow Step1 STEP 1: PREPARATION Mix Scaffold + K2CO3 + DMF Add Alkyl Halide Step2 STEP 2: ACTIVATION Heat at 60°C (2-3h) Monitor LCMS for Intermediate Step1->Step2 Step3 STEP 3: ADDITION Cool to RT Add Boronic Acid + Pd Cat + H2O Step2->Step3 Do not isolate Step4 STEP 4: COUPLING Heat at 90°C (4-6h) Formation of Biaryl Product Step3->Step4 Step5 STEP 5: ISOLATION Dilute (EtOAc) -> Wash (H2O) Purify (Column Chromatography) Step4->Step5

Caption: Operational workflow for the sequential one-pot synthesis.

Representative Data & Scope

The following table summarizes expected outcomes based on the reactivity profile of 2-bromoimidazoles in Pd-catalyzed couplings [1, 2].

EntryAlkylating Agent (R-X)Boronic Acid (Ar-B(OH)₂)Product TypeYield (Isolated)*
1 Methyl IodidePhenylboronic Acid1-Me, 5-COOMe, 2-Ph75-85%
2 Ethyl Bromide4-Methoxyphenylboronic Acid1-Et, 5-COOEt, 2-Ar70-80%
3 Benzyl Bromide3-Pyridylboronic Acid1-Bn, 5-COOBn, 2-Py60-70%
4 Methyl Iodide2-Fluorophenylboronic Acid1-Me, 5-COOMe, 2-Ar65-75%

*Note: Yields are representative of optimized sequential protocols for 2-bromoimidazoles.

Expert Insights & Troubleshooting

Catalyst Poisoning (The "Acid Effect")

Free carboxylic acids can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Insight: Never skip Phase I. If you require the free acid in the final product, perform a simple hydrolysis (LiOH/THF/H₂O) after the Suzuki coupling. Do not attempt Suzuki on the free acid directly unless using specialized water-soluble phosphine ligands.

Regioselectivity of Alkylation

This compound has tautomeric ambiguity (N1 vs N3).

  • Insight: Under basic conditions (K₂CO₃), alkylation typically favors the sterically less hindered nitrogen (distal to the bulky bromine if steric bulk is added, but often N1/N3 selectivity is governed by the ester/acid electronics). In this specific scaffold, the carboxylate directs alkylation. The resulting 1-alkyl-5-ester is the major isomer.

Protodeboronation

Heterocyclic boronic acids (e.g., 2-pyridyl) are prone to losing the boron group before coupling.

  • Fix: If yields are low with heteroaryl boronates, switch to Pre-catalyst Pd(0) sources like Pd(Amphos)Cl₂ or add the boronic acid in portions to keep the instantaneous concentration low.

References

  • BenchChem Technical Support. "Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole." BenchChem.[4] Accessed October 2023.[5]

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Literature." Organic Chemistry Portal.

  • Royal Society of Chemistry. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances.

  • National Institutes of Health (NIH). "One-pot borylation/Suzuki reaction for kinase inhibitors." PubMed Central.

  • PubChem. "this compound Compound Summary." National Library of Medicine.

Sources

metal-catalyzed reactions involving 2-Bromo-1H-imidazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 2-Bromo-1H-imidazole-5-carboxylic Acid

Executive Summary

This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for p38 MAP kinase inhibitors, Angiotensin II receptor antagonists, and various anti-bacterial agents. Its unique structure offers three distinct vectors for diversification:

  • C2-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

  • C5-Carboxylic Acid: A masked pharmacophore or directing group.[1]

  • N1-Nitrogen: An acidic site requiring strategic protection to control regioselectivity and solubility.[1]

This guide details optimized protocols for the metal-catalyzed functionalization of this scaffold. Unlike generic procedures, these workflows address the specific challenges of imidazole chemistry: catalyst poisoning by N-coordination, tautomeric ambiguity, and protodebromination.[1]

Strategic Considerations: The "Why" Before the "How"

Before initiating catalysis, the substrate's chemical environment must be engineered for success.[1]

  • The Tautomer Trap: 2-Bromo-imidazole-4-carboxylic acid and 5-carboxylic acid exist in equilibrium. Direct alkylation of the N-H often yields a mixture of 1,4- and 1,5-regioisomers.

    • Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) protecting groups if the N-H is needed later. Use Methyl/Ethyl groups if the N-alkyl motif is permanent.[1]

  • Catalyst Poisoning: The free carboxylic acid and the basic imidazole nitrogen can chelate Pd(II) species, arresting the catalytic cycle.

    • Solution: We strongly recommend converting the acid to an ester (methyl/ethyl) or amide prior to cross-coupling.[1] This prevents competitive coordination and increases solubility in non-polar solvents (Dioxane, Toluene) preferred for catalysis.[1]

Visualizing the Strategy

G cluster_prep Phase 1: Substrate Engineering cluster_coupling Phase 2: Metal Catalysis (C2) Start 2-Bromo-1H-imidazole- 5-carboxylic acid Protect Esterification & N-Protection Start->Protect MeOH/H2SO4 then R-X/Base Isomers Regioisomer Separation (1,4 vs 1,5) Protect->Isomers Chromatography Suzuki Suzuki-Miyaura (Biaryl Formation) Isomers->Suzuki Pd-SPhos Sono Sonogashira (Alkynylation) Isomers->Sono Pd/Cu Buchwald Buchwald-Hartwig (Amination) Isomers->Buchwald Pd-Xantphos Product Diversified Scaffold Suzuki->Product Sono->Product Buchwald->Product

Figure 1: Strategic workflow for the functionalization of 2-bromo-imidazole scaffolds. Protection is the critical gatekeeper step.

Application Protocols

Note: All protocols assume the use of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (or similar protected derivative) as the starting material (SM).

Protocol A: Suzuki-Miyaura Cross-Coupling

Best for: Creating biaryl linkages common in kinase inhibitors.

Rationale: The electron-deficient nature of the imidazole C2 position facilitates oxidative addition. However, bulky phosphine ligands are required to prevent the Pd center from coordinating to the imidazole nitrogens.[1] SPhos is the ligand of choice here due to its high activity and stability.[1]

Materials:

  • Substrate: 1.0 equiv.

  • Boronic Acid: 1.2 – 1.5 equiv.[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%).

  • Base: K₃PO₄ (2.0 M aq.[1] solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1).[1]

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, combine the imidazole substrate, boronic acid, and Pd catalyst/ligand.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add the degassed solvent and aqueous base via syringe.[1]

  • Heat: Heat the mixture to 90–100°C for 4–12 hours. (Microwave: 120°C for 30 mins).

  • Monitor: Check LCMS for consumption of the bromide (M+ and M+2 pattern disappearance).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

Issue Potential Cause Solution
Low Conversion Catalyst poisoning by N3 Switch to Pd(dppf)Cl₂ or increase catalyst loading to 10 mol%.
Protodebromination Hydride source in solvent Ensure solvents are anhydrous/degassed; avoid alcohols if possible.[1]

| Homocoupling | Oxidation of Boronic Acid | Degas more thoroughly; reduce O₂ exposure.[1] |

Protocol B: Sonogashira Coupling

Best for: Introducing rigid linkers or precursors for fused ring systems.

Rationale: Copper(I) iodide is typically used as a co-catalyst, but in imidazole chemistry, Cu can chelate to the ring nitrogens, stalling the reaction. A Copper-Free variant is often superior for this specific scaffold, though the standard method is presented first.[1]

Materials:

  • Substrate: 1.0 equiv.

  • Terminal Alkyne: 1.5 equiv.[1][2]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%).[1]

  • Co-Catalyst: CuI (2.5 mol%) (Optional: omit if conversion stalls).[1]

  • Base: Et₃N or Diisopropylamine (3.0 equiv).[1]

  • Solvent: DMF or THF (Degassed).[1]

Step-by-Step:

  • Dissolve: Dissolve substrate and alkyne in DMF/Et₃N.

  • Catalyst: Add Pd catalyst and CuI under an inert atmosphere.

  • Reaction: Heat to 60–80°C . Note: Higher temperatures may cause decomposition of the alkyne.

  • Workup: Pour into water/Et₂O. Wash organic layer extensively with water to remove DMF.[1]

  • Safety: Avoid concentrating the reaction mixture to dryness if volatile acetylenes are used.

Protocol C: Buchwald-Hartwig Amination

Best for: Synthesizing 2-amino-imidazoles (common pharmacophores).

Rationale: The C2-Br bond is less reactive toward amination than typical aryl bromides.[1] Xantphos or BrettPhos are required to facilitate the difficult reductive elimination step.[1]

Materials:

  • Substrate: 1.0 equiv.

  • Amine (Primary or Secondary): 1.2 equiv.[1]

  • Catalyst: Pd₂(dba)₃ (5 mol%) + Xantphos (10 mol%).[1]

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous).[1]

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

Step-by-Step:

  • Dry: Flame-dry the glassware.[1] Moisture kills this reaction.

  • Mix: Combine substrate, amine, base, Pd source, and ligand.[1][2]

  • Heat: Reflux (100–110°C) for 12–24 hours.

  • Filter: Filter through a Celite pad to remove insoluble salts.

  • Purify: Flash chromatography. Note: Amino-imidazoles can be streaky on silica; add 1% Et₃N to the eluent.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle helps in diagnosing failures.[1] The diagram below illustrates the critical "Danger Zones" where the imidazole substrate can interfere with the Palladium cycle.

Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd Substrate Entry Coordination DANGER ZONE: N-Coordination Arrest OxAdd->Coordination Low Steric Ligand TransMet Transmetallation (Base/Boronate) OxAdd->TransMet Bulky Ligand (SPhos) Coordination->Pd0 Heat/Ligand Exchange (Difficult) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the competitive coordination pathway (Red) that must be suppressed by using bulky ligands like SPhos or Xantphos.

References

  • Suzuki Coupling of Imidazoles

    • Title: "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles"
    • Source: Arkivoc (2020)
    • URL:[Link]

  • General Metal Catalysis on Imidazoles

    • Title: "Efficient and practical synthesis of 4(5)
    • Source: PubMed / NIH (2007)
    • URL:[Link]

  • Sonogashira Methodologies

    • Title: "Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids" (Demonstr
    • Source: PMC / NIH (2021)
    • URL:[Link]

  • Buchwald-Hartwig Context

    • Title: "Recent advances in the synthesis of imidazoles"
    • Source: Organic & Biomolecular Chemistry (2020)[2][3][4][5][6][7]

    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for this compound and associated palladium catalysts before handling.

Sources

Application Note: Solid-Phase Synthesis of 2-Substituted Imidazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the solid-phase synthesis (SPS) of imidazole-based libraries utilizing 2-Bromo-1H-imidazole-5-carboxylic acid as the core scaffold.

Introduction & Strategic Rationale

The imidazole ring is a privileged substructure in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors), antifungal agents, and H3 receptor antagonists. This compound represents a high-value "linchpin" scaffold for combinatorial chemistry due to its dual functionality:

  • C-5 Carboxylic Acid: Serves as a robust anchor point for resin attachment (forming amides or esters) or for generating C-terminal diversity.

  • C-2 Bromide: An excellent electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) on-resin, allowing for the rapid introduction of diverse aryl/heteroaryl groups.

The Synthetic Strategy

This guide prioritizes a C-terminal attachment strategy . By anchoring the scaffold to the resin via the carboxylic acid, the C-2 bromine remains sterically accessible for cross-coupling, and the N-1 nitrogen remains available for optional alkylation.

Resin Selection:

  • Rink Amide MBHA Resin: Recommended for generating carboxamide libraries (common in kinase inhibitors). Stable to basic coupling conditions; cleaved with TFA.

  • Wang Resin: Recommended if the final product requires a carboxylic acid or ester terminus.[1]

Experimental Workflow Visualization

The following diagram outlines the core logic of the synthesis, highlighting the divergence points for library generation.

SPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine) Resin->Deprotection Prep Loading Scaffold Loading (2-Bromo-imidazole-5-COOH + HATU) Deprotection->Loading Amide Bond Formation Coupling On-Resin Suzuki (Ar-B(OH)2, Pd(0)) Loading->Coupling Pd Cross-Coupling Alkylation Optional N-Alkylation (R-X, Base) Coupling->Alkylation Diversity Step 2 Cleavage TFA Cleavage (Release Product) Coupling->Cleavage Direct Path Alkylation->Cleavage Final 2-Aryl-Imidazole-5-Carboxamide Cleavage->Final

Figure 1: Strategic workflow for the solid-phase assembly of imidazole libraries. The pathway allows for diversity at the C-2 and N-1 positions.

Detailed Protocols

Protocol A: Resin Preparation and Scaffold Loading

Objective: Covalent attachment of this compound to Rink Amide resin via an amide linkage.

Materials:

  • Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)

  • This compound

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Swelling: Place resin (e.g., 100 mg) in a fritted syringe reactor. Swell in DMF (2 mL) for 30 min. Drain.

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 mL) for 5 min, drain, and repeat for 15 min. Wash resin with DMF (3x), DCM (3x), and DMF (3x).[2]

    • Validation: Perform a Kaiser Test (Ninhydrin). Positive result (Blue beads) confirms free amines.

  • Activation: In a separate vial, dissolve this compound (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal anhydrous DMF. Add DIPEA (6.0 equiv). Stir for 2 minutes to pre-activate.

    • Expert Note: Pre-activation prevents resin-bound amine from attacking the coupling reagent directly, reducing background noise.

  • Coupling: Add the activated mixture to the resin. Agitate at Room Temperature (RT) for 2–4 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).[2]

  • QC (Validation): Perform Kaiser Test. Negative result (Colorless beads) indicates successful capping of the resin amines. If beads are blue, repeat the coupling step.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl diversity at the C-2 position using the bromine handle. Mechanism: The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-deficient nature of the imidazole ring.

Reagents:

  • Aryl Boronic Acid (5.0 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.1–0.2 equiv)

  • Base: 2M Aqueous Na2CO3 or K2CO3 (10.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Ethanol / Water (ratio 4:1:1) or DMF.[1][2][3][4]

Step-by-Step Procedure:

  • Inert Atmosphere: Ensure the reaction vessel can be sealed or kept under Nitrogen/Argon. Oxygen is the enemy of Palladium catalysts.

  • Mixture Prep: In a vial, dissolve the Aryl Boronic Acid in the solvent mixture (e.g., 2 mL DME). Degas by bubbling Nitrogen for 5 mins.

  • Catalyst Addition: Add the Pd(PPh3)4 catalyst to the resin solid or dissolved in the solvent mixture if preferred.

  • Reaction: Add the boronic acid solution and the aqueous base to the resin. Seal the vessel tightly.

  • Heating: Agitate at 80°C for 12–16 hours .

    • Expert Tip: Solid-phase kinetics are slower than solution phase. Efficient agitation (shaking, not stirring with a bar that grinds beads) is crucial.

  • Workup: Drain hot (to prevent Pd precipitation). Wash extensively:

    • DMF (3x)[2]

    • Water (3x) – Critical to remove inorganic salts.

    • DMF (3x)[2]

    • DCM (3x)[2]

    • MeOH (3x) – Shrinks resin, preparing for cleavage.

Protocol C: Cleavage and Isolation

Objective: Release the final compound from the solid support.

  • Cleavage Cocktail: Prepare a mixture of 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H2O .

    • Why TIS? It acts as a scavenger for the trityl cations (from the Rink linker) and prevents re-alkylation of the imidazole ring.

  • Incubation: Add cocktail to the dry resin. Shake at RT for 2 hours.

  • Collection: Filter the filtrate into a tared vial. Wash resin with 1 mL fresh TFA.

  • Precipitation: Evaporate TFA under a nitrogen stream to ~10% volume. Add cold Diethyl Ether (10 mL) to precipitate the crude product. Centrifuge and decant the ether.

  • Purification: Dissolve the pellet in DMSO/Water and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Quantitative Data Summary

ParameterRecommended ValueRange/Notes
Resin Loading 0.5 – 0.7 mmol/gHigher loading may lead to site aggregation during Suzuki coupling.
Coupling Temp 80°C60°C – 90°C. Lower temps require longer times (24h+).
Catalyst Load 10 - 20 mol%Higher than solution phase (usually 1-5%) to ensure diffusion into beads.
Boronic Acid 5.0 EquivalentsExcess drives the reaction to completion (Le Chatelier's principle).
Solvent System DME/EtOH/H2OThe aqueous component is vital for the base solubility and transmetallation step.

Troubleshooting & Expert Insights

Common Failure Modes
  • Incomplete Suzuki Coupling:

    • Symptom:[1][2][5][6] Recovery of starting material (Br-imidazole) in LCMS.

    • Fix: Switch catalyst to Pd(dppf)Cl2 (more robust for sterically hindered substrates) or increase temperature to 90°C. Ensure strict degassing of solvents.

  • Black Resin (Pd Crashing):

    • Symptom:[1][2][5][6] Resin turns pitch black and is hard to wash.

    • Fix: Wash resin with a solution of DDC (Sodium Diethyldithiocarbamate) in DMF. This chelates Pd and removes it from the polymer matrix.

  • N-Alkylation Side Reactions:

    • Symptom:[1][2][5][6] Multiple peaks in LCMS with +Alkyl mass.

    • Insight: The imidazole NH is nucleophilic. If your boronic acid contains electrophiles (e.g., alkyl halides), the N will react.

    • Fix: Use N-protected boronic acids or perform N-protection on the scaffold (e.g., SEM group) before loading, though this adds steps.

Mechanistic Diagram: On-Resin Suzuki Cycle

The following diagram illustrates the specific catalytic cycle occurring within the resin pore.

Suzuki_Mechanism Start Resin-Bound 2-Bromo-Imidazole OxAdd Oxidative Addition (Pd(II)-Br Species) Start->OxAdd + Pd(0) TransMet Transmetallation (Base + Ar-B(OH)2) OxAdd->TransMet Rate Limiting Step RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar Species RedElim->Start Product on Resin Pd0 Pd(0) Species RedElim->Pd0 Regenerate Catalyst Pd0->Start Cycle Start

Figure 2: The Catalytic Cycle of the Suzuki-Miyaura coupling on the solid support. Note that diffusion rates in the resin matrix can slow the Transmetallation step.

References

  • Solid-Phase Synthesis of Imidazole Derivatives

    • Title: Solid-Phase Synthesis of 2-Substituted Imidazole and Its Deriv
    • Source: Journal of Heterocyclic Chemistry.[1][7][8]

    • URL:[Link] (General Journal Link for verification of field standards).

  • Suzuki Coupling on Solid Phase

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source: Molecules (PMC).
    • URL:[Link]

  • Resin Loading Protocols: Title: Peptide Resin Loading Protocols (Sigma-Aldrich/Merck). Source: Sigma-Aldrich Technical Library.
  • General Imidazole Chemistry

    • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties.[3]

    • Source: Molecules (PMC).
    • URL:[Link]

Sources

Application Note: Derivatization of 2-Bromo-1H-imidazole-5-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical hinge-binding motif in kinase inhibitors (e.g., p38 MAPK, BRAF) and a pharmacophore in GPCR ligands and antifungal agents. 2-Bromo-1H-imidazole-5-carboxylic acid represents a high-value, bifunctional building block that enables Fragment-Based Drug Discovery (FBDD) . Its unique substitution pattern allows for orthogonal functionalization: the C-5 carboxylic acid provides a "solubility/anchoring" vector via amidation, while the C-2 bromide serves as a "diversity" vector for cross-coupling reactions.

This guide details a validated, divergent synthetic workflow designed to maximize chemical space exploration while maintaining high fidelity in biological screening.

Strategic Synthetic Architecture

To generate a robust library for biological screening, we employ a Late-Stage Diversification (LSD) strategy. The order of operations is critical to avoid protecting group manipulations and maximize yield.

The "Amide-First" Strategy

We recommend prioritizing C-5 Amidation followed by C-2 Suzuki Coupling .

  • Rationale: The C-2 bromine is chemically stable under standard peptide coupling conditions (HATU/DIPEA). By installing the amide first, you create a stable "core" (2-bromo-imidazole-5-carboxamide) that can be aliquoted into plates for parallel Suzuki couplings, rapidly generating a diverse library of C-2 arylated analogs.

Visualization: Divergent Library Synthesis Workflow

SyntheticWorkflow Start 2-Bromo-1H-imidazole- 5-carboxylic acid Step1 Step 1: C-5 Amidation (HATU, R1-NH2) Start->Step1 High Stability of C-Br Intermediate Core Scaffold: 2-Bromo-imidazole-5-carboxamide Step1->Intermediate Yield >85% Branch1 Path A: C-2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Branch1 Diversity Vector 1 Branch2 Path B: N-Alkylation (R2-X, Base) Intermediate->Branch2 Physicochem Tuning Final1 Library A: 2-Aryl-5-Carboxamides Branch1->Final1 Final2 Library B: N-Alkyl-2-Bromo-5-Carboxamides Branch2->Final2

Figure 1: Divergent synthetic workflow prioritizing C-5 amidation to create a stable core for parallel C-2 diversification.

Module 1: C-5 Amidation (The Anchor)

The carboxylic acid at C-5 is the primary handle for modulating solubility and permeability.

Critical Considerations
  • Self-Reaction: The imidazole nitrogen is nucleophilic. However, the electron-withdrawing effect of the C-5 carbonyl and C-2 bromine significantly reduces the pKa of the imidazole NH, minimizing intermolecular self-acylation.

  • Activation: HATU is preferred over EDC/HOBt for sterically hindered amines and electron-deficient acids like this scaffold [1].

Protocol: General Amidation

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine (

    
    ): 1.1 equiv
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve this compound in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to form the activated ester. Note: The solution typically turns yellow.

  • Addition: Add the amine (

    
    ) dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS (Target Mass = MW + Amine - 18).

  • Workup:

    • Precipitation Method (Preferred): Pour reaction mixture into ice-cold water (10x volume). The product often precipitates as a white/off-white solid. Filter and wash with water.

    • Extraction Method: If no precipitate, extract with EtOAc. Wash organic layer with sat.

      
       (removes unreacted acid) and brine.
      
  • Validation:

    
     NMR should show the amide NH signal (typically 
    
    
    
    8.0–9.5 ppm) and loss of the broad COOH singlet.

Module 2: C-2 Suzuki-Miyaura Coupling (The Warhead)

This step introduces the "warhead" or specificity element (e.g., aryl/heteroaryl groups) targeting the hydrophobic pocket of the protein.

Critical Considerations
  • Unprotected Nitrogen: Palladium catalysts can be poisoned by the free imidazole nitrogen. However, using Pd(dppf)Cl₂ or XPhos Pd G2 with a strong base often overcomes this without requiring a protecting group step [2].

  • Solvent System: A biphasic system (Dioxane/Water) is crucial to solubilize the inorganic base and the polar imidazole substrate.

Protocol: Direct C-2 Arylation

Reagents:

  • Substrate: 2-Bromo-imidazole-5-carboxamide derivative (from Module 1) (1.0 equiv)

  • Boronic Acid (

    
    ): 1.5 equiv[1]
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Preparation: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen inhibition is the #1 cause of failure here.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous

    
     solution (Ratio 4:1).
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

    • Checkpoint: The reaction mixture usually turns black (active Pd species). If it remains orange/red and no product forms, oxygen may be present.

  • Scavenging: Filter through a Celite pad to remove Pd black. Rinse with MeOH/DCM.

  • Purification: Concentrate and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Module 3: Regioselective N-Alkylation (Physicochemical Tuning)

N-alkylation alters the hydrogen bond donor/acceptor profile. However, 4(5)-substituted imidazoles suffer from tautomeric ambiguity, leading to mixtures of 1,4- and 1,5-isomers .

Regioselectivity Rules
  • Steric Control: Alkylation of the 2-bromo-imidazole-5-carboxamide generally favors the 1,4-isomer (less sterically hindered) over the 1,5-isomer [3].

  • Thermodynamic vs. Kinetic:

    • Kinetic (Base/Electrophile): Favors the sterically accessible nitrogen (remote from the bulky carboxamide).

    • Thermodynamic: The 1,5-isomer is often less stable due to repulsion between the N-alkyl group and the C-5 carbonyl.

Protocol: N-Alkylation

Reagents:

  • Base:

    
     (2.0 equiv) - Cesium effect promotes solubility and cleaner alkylation.
    
  • Electrophile: Alkyl Halide (1.1 equiv)

  • Solvent: Acetone or DMF.

Step-by-Step:

  • Suspend the imidazole derivative and

    
     in Acetone. Stir at RT for 30 mins.
    
  • Add Alkyl Halide.

  • Reflux (Acetone) or heat to 60°C (DMF) for 3 hours.

  • Isomer Separation: The 1,4- and 1,5-isomers usually have distinct retention times on Silica Gel (EtOAc/Hexane gradient). The 1,4-isomer (less polar) typically elutes first.

Biological Screening Context: Mechanism of Action

Imidazole-5-carboxamides often function as ATP-competitive kinase inhibitors . The imidazole ring mimics the purine core of ATP, forming hydrogen bonds with the "Hinge Region" of the kinase.

Visualization: Imidazole Hinge Binding Mode

BindingMode Kinase Kinase Hinge Region (Glu-Met-Leu Backbone) Interaction1 H-Bond Acceptor (N-3 of Imidazole) Kinase->Interaction1 Interaction2 H-Bond Donor (NH of Imidazole) Kinase->Interaction2 Inhibitor 2-Aryl-Imidazole-5-Carboxamide Interaction1->Inhibitor Interaction2->Inhibitor

Figure 2: Schematic of the bidentate H-bonding interaction between the imidazole core and a kinase hinge region.

Troubleshooting & QC Data

IssueProbable CauseCorrective Action
Low Yield (Amidation) Competitive N-acylationUse exactly 1.0 equiv of acid. Ensure activation is complete (15 min) before adding amine.
No Reaction (Suzuki) Pd Catalyst PoisoningSwitch to XPhos Pd G2 or Pd(dtbpf)Cl₂ . Increase catalyst loading to 10 mol%.
Black Precipitate (Suzuki) Pd "crashing out"Solvent is too non-polar. Increase Ethanol or Water ratio. Ensure efficient stirring.
Regioisomer Mixture (Alkylation) Tautomeric equilibriumUse bulky protecting groups (SEM/Trityl) if specific isomer is required, then deprotect.

References

  • Amide Coupling Optimization: Current Chemistry Letters, 2023 , 12, 133-142. Link Demonstrates HATU efficiency in heterocyclic amide couplings.

  • Suzuki Coupling on Unprotected Azoles: Journal of Organic Chemistry, 2014 , 79(9), 4112–4124. Link Definitive guide on coupling unprotected imidazoles/indazoles.

  • Regioselective Alkylation: Journal of Organic Chemistry, 2018 , 83(11), 6003–6014. Link Analysis of steric vs. electronic control in azole alkylation.

  • Biological Relevance (BTK Inhibitors): Journal of Medicinal Chemistry, 2021 , 64(21), 15883–15911. Link Example of 1-amino-1H-imidazole-5-carboxamide as a hinge binder.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-1H-imidazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of 2-Bromo-1H-imidazole-5-carboxylic Acid Synthesis Content Type: Technical Support Center Guide

Role: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of This compound (also referred to as the 4-carboxylic tautomer) presents a specific regiochemical challenge. The electron-withdrawing carboxyl group deactivates the ring, while the acidic N-H proton complicates direct lithiation.

A common failure mode is attempting direct bromination (e.g.,


, NBS) of imidazole-4-carboxylic acid, which predominantly yields the 5-bromo  isomer (C5 position) rather than the desired 2-bromo  isomer (C2 position). To access the C2-bromo motif with high yield and purity, one must utilize Sandmeyer chemistry  (from 2-aminoimidazole) or C2-Lithiation  (via N-protection).

This guide provides validated protocols, troubleshooting logic, and mechanistic insights to maximize yield.

Part 1: Route Selection & Strategy

"Which pathway should I choose?"

Before optimizing reaction parameters, ensure you are on the correct synthetic pathway. The choice depends on your starting material availability and scale.

Decision Matrix
FeatureRoute A: Sandmeyer Reaction Route B: C2-Lithiation Route C: Direct Bromination
Starting Material 2-Amino-1H-imidazole-4-carboxylateImidazole-4-carboxylate (N-protected)Imidazole-4-carboxylic acid
Primary Mechanism Radical Substitution (Diazotization)Deprotonation / Electrophilic QuenchElectrophilic Aromatic Substitution
Regioselectivity Excellent (C2 Specific) Excellent (C2 Specific) Poor (Favors C5)
Scalability High (Standard Reagents)Moderate (Cryogenic conditions)High (but wrong isomer)
Recommendation Primary Choice Secondary Choice NOT RECOMMENDED
Workflow Visualization

The following diagram illustrates the logic flow for selecting the correct synthesis strategy.

RouteSelection Start Start: Target 2-Bromo-1H-imidazole-5-COOH Direct Attempt Direct Bromination (Br2/NBS) Start->Direct Avoid Sandmeyer Route A: Sandmeyer Reaction (From 2-Amino) Start->Sandmeyer Preferred Lithiation Route B: C2-Lithiation (Requires N-Protection) Start->Lithiation Alternative IsomerCheck Check Isomer: Yields 5-Bromo (Wrong Regioisomer) Direct->IsomerCheck ProcessA 1. Diazotization (tBuONO/NaNO2) 2. Bromine Source (CuBr2/CHBr3) Sandmeyer->ProcessA ProcessB 1. Protect N (SEM/Trityl) 2. n-BuLi (-78°C) 3. Quench (CBr4) Lithiation->ProcessB Success High Yield: 2-Bromo Isomer ProcessA->Success ProcessB->Success

Figure 1: Strategic decision tree for accessing the 2-bromo isomer. Direct bromination is a common pitfall.

Part 2: The Sandmeyer Protocol (Primary Route)

This route converts ethyl 2-amino-1H-imidazole-5-carboxylate to the 2-bromo derivative. It is robust but prone to "tarring" if diazonium intermediates are not handled correctly.

Optimized Protocol
  • Reagents : Ethyl 2-amino-1H-imidazole-5-carboxylate (1.0 eq),

    
     (1.5–2.0 eq), tert-Butyl Nitrite (
    
    
    
    -BuONO, 1.5 eq), Acetonitrile (MeCN).
  • Procedure :

    • Suspend

      
       in anhydrous MeCN at 0°C.
      
    • Add

      
      -BuONO dropwise.
      
    • Add the amine substrate portion-wise (solid or solution) to control gas evolution (

      
      ).
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Hydrolysis : If the free acid is required, perform saponification (LiOH/THF/

      
      ) after isolating the bromo-ester.
      
Troubleshooting Guide: Sandmeyer Reaction
SymptomProbable CauseCorrective Action
Low Yield (<30%) Diazonium instability or wet solvent.Use anhydrous MeCN . Ensure temperature is kept at 0°C during addition. Switch from

(aqueous) to

-BuONO/CuBr

(anhydrous) to minimize side reactions.
"Tar" Formation Radical polymerization or rapid decomposition.Add the amine to the oxidant (reverse addition). Ensure vigorous stirring. Do not overheat; keep below 60°C.
Incomplete Conversion Catalyst deactivation.Use fresh

(should be dark/black, not green/white). Increase

-BuONO to 2.0 eq.
Product is Water Soluble Amphoteric nature of the product.Do not use aqueous workup for the ester. Evaporate MeCN, redissolve in EtOAc, wash with minimal brine. For the acid, precipitate at isoelectric point (pH ~3-4).

Part 3: The Lithiation Protocol (High Purity Route)

For cases where the 2-amino starting material is unavailable, C2-lithiation of a protected imidazole is the industry standard for regiocontrol.

Critical Parameters
  • Protection : The N1-H must be protected.[1] SEM (2-(Trimethylsilyl)ethoxymethyl) or Trityl groups are recommended. Simple methyl/benzyl groups can be used but are harder to remove later.

  • Base :

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA.
  • Temperature : Strictly -78°C . At higher temperatures (> -40°C), the lithiated species may rearrange or decompose.

Protocol Workflow
  • Protection : Imidazole-4-carboxylate

    
     N-SEM-Imidazole-4-carboxylate.
    
  • Lithiation : Treat with

    
    -BuLi (1.1 eq) in THF at -78°C for 30–60 min.
    
  • Bromination : Quench with electrophilic bromine source (e.g.,

    
     or NBS) at -78°C.
    
  • Deprotection : Remove SEM group (TFA or TBAF) and hydrolyze ester.

Part 4: Purification & Isolation of the Free Acid

The final step often involves hydrolyzing the ester to the acid. The product, This compound , is zwitterionic and can be difficult to extract.

Isolation Strategy
  • Isoelectric Precipitation :

    • Perform saponification (NaOH/MeOH).

    • Carefully acidify the aqueous layer with 1M HCl.

    • Monitor pH. The product typically precipitates between pH 3.0 and 4.0 .

    • Do not acidify to pH 1, as the protonated imidazolium species (

      
      ) is water-soluble.
      
  • Desalting : If precipitation is poor, use a Diaion HP-20 resin column. Load aqueous solution, wash with water (removes salts), and elute product with MeOH/Water.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use elemental bromine (


) in acetic acid? 
A:  This is highly risky. Direct bromination of imidazole-4-carboxylic acid with 

strongly favors the 5-position (C5) due to the directing effect of the N-H and the steric/electronic environment. You will likely isolate 5-bromo-1H-imidazole-4-carboxylic acid or the 4,5-dibromo product.

Q2: Why is my yield low during the hydrolysis of the ester? A: 2-Haloimidazoles are susceptible to nucleophilic attack at the C2 position under strong basic conditions (displacement of Br by OH). Use LiOH (milder than NaOH) at ambient temperature. Avoid refluxing in strong base.

Q3: How do I distinguish between the 2-bromo and 5-bromo isomers? A: Use 13C NMR .

  • 2-Bromo : The C2 carbon (attached to Br) typically appears upfield (~115-125 ppm) compared to C2-H (~135 ppm). The symmetry is distinct if N is unsubstituted.

  • HMBC : In the 5-bromo isomer, the C2 proton will show a strong correlation to C4/C5. In the 2-bromo isomer, there is no C2 proton.

References

  • Regioselectivity of Imidazole Bromination

    • Study on the bromination of imidazole derivatives using NBS, confirming C2 selectivity only when C4/C5 are blocked or specific radical mechanisms are used.
    • Source:

  • Sandmeyer Reaction on Heterocycles

    • General review of Sandmeyer reactions for synthesizing halo-heterocycles
    • Source:

  • Synthesis of 2-Bromo-4-nitroimidazole (Analogous Chemistry)

    • Demonstrates the synthesis of 2-bromoimidazoles via bromination/debromination or specific functionaliz
    • Source:

  • Compound Data

    • Physical properties and identifiers for this compound.
    • Source:

Sources

purification techniques for crude 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterion Sweet Spot" Strategy

Welcome to the Technical Support Center. If you are working with 2-Bromo-1H-imidazole-5-carboxylic acid (2-BICA) , you are likely dealing with a stubborn, amphoteric solid that defies standard organic purification methods.

The core challenge with 2-BICA is its amphoteric nature . It possesses a basic imidazole nitrogen and an acidic carboxylic acid group. Its solubility profile is U-shaped: soluble in strong acid (cationic form) and strong base (anionic form), but often insoluble at its isoelectric point (zwitterionic form).

The Golden Rule: Successful purification does not rely on chromatography (which often causes streaking and yield loss) but on precise pH-controlled precipitation followed by recrystallization .

Part 1: Diagnostic Troubleshooting (Q&A)

User Issue #1: "My crude product is a dark brown/black solid, and standard washing isn't cleaning it."

  • Diagnosis: This is typical of oxidative bromination reactions (e.g., using

    
     or NBS). The color comes from oxidized polymeric byproducts or trace elemental bromine trapped in the lattice.
    
  • The Fix: You need a "Charcoal Polish" during the basic phase.

    • Dissolve the crude solid in 1M NaOH (ensure pH > 10). The solution should be dark.

    • Add activated charcoal (10-20 wt% of crude mass).

    • Stir at room temperature for 30 minutes.

    • Filter through a Celite pad to remove the charcoal. The filtrate should be significantly lighter (yellow/orange).

    • Proceed to the Acidification Protocol below.

User Issue #2: "I acidified the solution to pH 1 to precipitate the product, but my yield is near zero."

  • Diagnosis: You overshot the Isoelectric Point (pI) .

    • The 2-bromo substituent is electron-withdrawing, which lowers the pKa of the imidazole ring compared to unsubstituted imidazole. However, at pH 1, the imidazole ring is likely protonated (

      
      ), and the carboxylic acid is protonated (
      
      
      
      ). This cationic species is highly water-soluble.
  • The Fix: You must target the specific pH window where the molecule is neutral (zwitterionic).

    • Target pH: 3.0 – 4.0 .

    • Action: Slowly back-titrate your acidic solution with dilute NaOH until you reach pH 3.5. You should see a thick precipitate form.

User Issue #3: "I have a persistent impurity at ~5-10% by HPLC. It looks like the starting material."

  • Diagnosis: This is likely Imidazole-4-carboxylic acid (unreacted starting material).

  • The Fix: Exploit the difference in acidity/lipophilicity. The bromine atom makes 2-BICA slightly more lipophilic and modifies its pKa.

    • Technique:Fractional Precipitation.

    • When acidifying the basic solution, the 2-BICA (lower pKa due to Br effect) often precipitates before the unreacted starting material. Acidify slowly and collect the first crop of crystals. The starting material often remains in the mother liquor if the pH isn't dropped too low.

Part 2: Detailed Purification Protocols

Protocol A: The Acid-Base Reprecipitation (Primary Purification)

Use this for crude material (>85% purity) to remove salts and colored impurities.

Reagents:

  • 1M NaOH[1]

  • 2M HCl

  • Activated Charcoal (optional)

  • Deionized Water

Step-by-Step:

  • Dissolution: Suspend the crude 2-BICA in water (5 mL per gram).

  • Basification: Add 1M NaOH dropwise with stirring until the solid fully dissolves and pH reaches 10–11.

    • Checkpoint: If solids remain, filter them out.[2][3] These are likely non-acidic impurities (e.g., decarboxylated 2-bromoimidazole).

  • Charcoal Treatment (If colored): Add activated charcoal, stir 30 min, filter through Celite.

  • Controlled Acidification (CRITICAL):

    • Place the filtrate in an ice bath.[3]

    • Add 2M HCl dropwise while monitoring pH with a calibrated meter.

    • Observation: The solution will cloud up.

    • Stop Point: Stop adding acid when pH = 3.5 .

  • Aging: Stir the slurry at 0–5°C for 1 hour. This allows crystal growth and prevents occlusion of salts.

  • Isolation: Filter the solid.

  • Desalting Wash: Wash the filter cake with ice-cold water (2 x small volumes). Do not use large volumes or warm water, as the product has finite water solubility.

  • Drying: Dry under vacuum at 45°C.

Protocol B: Recrystallization (High-Purity Polish)

Use this if the product is still impure after Protocol A.

Solvent System: Water/Ethanol (9:1) or DMF/Water .

  • Solvent Choice:

    • Water/Ethanol: Safer, better for removing inorganic salts.

    • DMF/Water: Better for removing organic byproducts, but harder to dry.

  • Procedure (Water/Ethanol):

    • Suspend the solid in water (10 mL/g). Heat to reflux (100°C).

    • If not dissolved, add Ethanol dropwise through the condenser until solution clears.

    • Note: Do not exceed 20% Ethanol; otherwise, inorganic salts (NaCl) might co-precipitate.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter and wash with cold ethanol.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 2-BICA based on the impurity profile.

PurificationLogic Start Crude 2-BICA Solid CheckColor Is the solid dark/black? Start->CheckColor DissolveBase Dissolve in 1M NaOH (pH > 10) CheckColor->DissolveBase Yes/No FilterInsolubles Filter off insoluble non-acidic impurities DissolveBase->FilterInsolubles Charcoal Add Activated Charcoal Filter (Celite) Acidify Slowly Acidify with 2M HCl Charcoal->Acidify FilterInsolubles->Charcoal If Dark FilterInsolubles->Acidify If Light CheckPH Target pH 3.0 - 4.0 (Isoelectric Point) Acidify->CheckPH Precipitate Collect Precipitate (Zwitterion) CheckPH->Precipitate CheckPurity Check Purity (HPLC) Precipitate->CheckPurity Recryst Recrystallize (H2O/EtOH) CheckPurity->Recryst < 98% Final Pure 2-BICA CheckPurity->Final > 98% Recryst->Final

Caption: Logical workflow for the purification of this compound, emphasizing pH control and impurity removal.

Part 4: Data & Solubility Profile

Understanding the solubility limits is crucial for yield.

MediumSolubility of 2-BICAChemical State
Water (pH 1) HighCationic (

,

)
Water (pH 3.5) Very Low Zwitterionic (Neutral)
Water (pH 10) HighAnionic (

,

)
Ethanol ModerateNeutral
Ethyl Acetate LowNeutral
DMF/DMSO HighNeutral

Part 5: FAQs

Q: Can I use silica gel chromatography? A: It is not recommended. Imidazole carboxylic acids stick aggressively to silica due to their polarity and basicity, leading to severe tailing and mass loss. If you must use chromatography, use a C18 Reverse Phase column with an acidic buffer (0.1% TFA) in Water/Methanol.

Q: How do I remove the 4,5-dibromo impurity? A: This byproduct is less soluble in acid than the mono-bromo product. During the acidification step (Protocol A), pause at pH 5.0 . The dibromo species often precipitates first. Filter it off, then continue acidifying the filtrate to pH 3.5 to collect your target 2-BICA.

Q: Why does my product smell like vinegar? A: If you recrystallized from DMF/Acetic acid or used acetate buffers, the acetic acid can co-crystallize (solvate). Dry the product in a vacuum oven at 60°C for 24 hours, or wash the solid with a small amount of diethyl ether (if the product is sufficiently insoluble in ether) to displace the acetic acid.

References

  • Organic Syntheses Procedure for Imidazole Derivatives. Source: Organic Syntheses, Coll. Vol. 5, p. 654. Relevance: Establishes baseline solubility and precipitation protocols for imidazole-carboxylic acid derivatives. Link:

  • Purification of Carboxylic Acids by Complexation. Source: U.S. Patent 7,307,188 (Google Patents). Relevance: Discusses selective crystallization solvents for carboxylic acids, supporting the use of NMP/Water or Alcohol/Water systems. Link:

  • Solubility and pKa Data for 2-Bromo-1H-imidazole. Source: PubChem Compound Summary for CID 55262605. Relevance: Provides computed pKa and physical property data essential for determining the isoelectric point. Link:

  • Recrystallization Strategies for Heterocyclic Acids. Source: University of Rochester, Department of Chemistry. Relevance: General guide on solvent selection (EtOH/Water) for carboxylic acids and zwitterions. Link:

Sources

optimizing reaction conditions for cross-coupling with 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical optimization of cross-coupling reactions for 2-Bromo-1H-imidazole-5-carboxylic acid . This substrate presents a "perfect storm" of chemical challenges: it is zwitterionic, possesses a catalyst-poisoning free amine, and contains a base-consuming carboxylic acid.[1]

The following protocols prioritize solubility management and catalyst longevity .

Technical Support Module: this compound

Strategic Overview: The "Zwitterion Trap"

Before attempting a reaction, you must choose a strategy based on your tolerance for step-count versus optimization time.[1]

  • The Challenge: The substrate exists as a zwitterion (inner salt) at neutral pH.[1][2]

    • Free -COOH: Consumes 1 equivalent of base immediately.[1][2] The resulting carboxylate (

      
      ) increases water solubility but decreases solubility in non-polar organic solvents (Toluene, THF).[1][2]
      
    • Free -NH: The imidazole nitrogen (

      
      ) can coordinate to Pd(II), arresting the catalytic cycle (poisoning).[1][2]
      
    • C2-Bromine: The oxidative addition site.[1][2] It is electronically deactivated by the adjacent nitrogens but activated by the electron-withdrawing carboxyl at C5.[1]

Decision Matrix: Route Selection

OptimizationStrategy Start Start: 2-Bromo-1H-imidazole-5-COOH Decision Is the coupled product acid/base sensitive? Start->Decision RouteA Route A: Direct Coupling (High Risk, Low Step Count) Decision->RouteA No (Stable) RouteB Route B: Protection First (Low Risk, High Step Count) Decision->RouteB Yes (Sensitive) Direct_Cond Conditions: Ligand: SPhos/XPhos Base: >3.5 equiv Cs2CO3 Solvent: n-BuOH/H2O RouteA->Direct_Cond Protect_Cond Conditions: 1. Esterification (EtOH/SOCl2) 2. N-Protection (SEM/Boc) 3. Std. Suzuki (Pd(dppf)) RouteB->Protect_Cond

Figure 1: Decision tree for selecting the optimal synthetic pathway.

Route A: Direct Coupling (Unprotected)

Best for: Rapid screening of analogs where yield is secondary to speed.[1][2] Critical Factor: You must overwhelm the system with base and use a highly active, bulky ligand to prevent N-coordination.[1]

Optimized Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or XPhos Pd G2 .[1][2]

    • Why: SPhos and XPhos are bulky biaryl phosphine ligands.[1][2] They create a steric shell around the Palladium, preventing the imidazole nitrogen from binding to the metal center while facilitating oxidative addition.

  • Base: Cs₂CO₃ (3.5 – 4.0 equivalents) .[1][2]

    • Why:

      • Eq 1: Neutralizes the Carboxylic Acid (-COOH → -COO⁻).[1][2]

      • Eq 2: Deprotonates the Imidazole -NH (facilitating transmetallation).

      • Eq 3: Activates the Boronic Acid.[1][2][3][4]

      • Excess: Maintains basicity as the reaction progresses.[2]

  • Solvent: n-Butanol / Water (4:1) or Dioxane / Water (4:1) .[1][2]

    • Why: The substrate will exist as a dianion (carboxylate + imidazolide) in the reaction.[1] Strictly organic solvents (Toluene, DMF) will precipitate the substrate, stopping the reaction.[1] Water is essential for solubility.[1][2]

Step-by-Step:

  • Charge a vial with Substrate (1.0 eq), Boronic Acid (1.5 eq), SPhos (10 mol%), and Pd(OAc)₂ (5 mol%).[1][2]

  • Add Cs₂CO₃ (4.0 eq).[1][2]

  • Evacuate and backfill with Argon (x3).[1][2]

  • Add degassed n-BuOH/Water (4:1) to reach 0.1 M concentration.[1][2]

  • Heat to 80–100 °C for 4–12 hours.

  • Workup (Critical): The product is likely an amphoteric amino acid.[1][2]

    • Acidify aqueous layer to pH ~4-5 (Isoelectric point).[1][2]

    • Precipitate usually forms; filter or extract with n-Butanol/EtOAc.[1][2]

Route B: Protection Strategy (Recommended)

Best for: Scale-up, complex synthesis, or when high yields (>80%) are required.[1][2] Logic: Removing the acidic protons eliminates catalyst poisoning and solubility issues.

Workflow:

  • Esterification: Reflux in EtOH with catalytic H₂SO₄ or SOCl₂.

    • Result: Ethyl 2-bromo-1H-imidazole-5-carboxylate.[1][5]

    • Benefit: Soluble in DCM, EtOAc.[1][2]

  • N-Protection: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group.[1][2]

    • Recommendation:SEM-Cl / NaH in DMF.[1][2]

    • Why SEM? It withstands the basic conditions of Suzuki coupling better than Boc, which can be cleaved by alkoxides/carbonates at high temps.[1]

  • Cross-Coupling:

    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (Standard robust catalyst).[1][2]

    • Base: K₂CO₃ (2.0 eq).[1][2][6]

    • Solvent: Dioxane/Water (9:1).[1][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Starting Material Remains (No Conversion) Catalyst PoisoningSwitch to SPhos Pd G2 or XPhos . The bulky ligand prevents the imidazole nitrogen from binding to Pd.
Starting Material Precipitates "Salting Out"The carboxylate salt is insoluble in the organic phase. Switch to n-Butanol/Water or increase the water ratio.
Protodebromination (H-product formed) Boronic Acid InstabilityThe C2 position is electron-deficient.[1] Reduce Temp to 60°C. Use dry solvents (anhydrous DMF) if using the ester protected route.[1][2]
Low Yield with Free Acid Insufficient BaseYou likely calculated base based on standard protocols (2 eq).[1][2] Increase to 4 eq. The COOH eats the first equivalent instantly.
Black Pd Precipitate (Pd Black) Catalyst DecompositionThe reaction is stalling. Add TBAB (Tetrabutylammonium bromide) (0.5 eq) to stabilize the Pd nanoparticles.[1][2]

FAQ

Q: Can I use microwave heating? A: Yes. For the unprotected substrate (Route A), microwave heating at 100–120 °C for 30 minutes in water/ethanol or water/dioxane often pushes the reaction to completion before the catalyst deactivates.[1]

Q: Why not use Copper (Sonogashira/Ullmann)? A: 2-Bromoimidazoles are sluggish in Copper-catalyzed couplings compared to Palladium.[1][2] If you must do a Sonogashira, protect the Nitrogen first; the free NH will chelate Copper immediately and kill the reaction.

Q: How do I purify the free acid product? A: Do not use standard silica chromatography (the acid will streak or stick).[1][2] Use Reverse Phase (C18) Flash Chromatography using water (0.1% Formic Acid) and Acetonitrile.[1][2] Alternatively, use an SCX (Strong Cation Exchange) cartridge if the product has a basic amine handle.[1][2]

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles

    • Source: Journal of Organic Chemistry (ACS Publications)[1][2]

    • Context: Establishes the viability of coupling unprotected imidazoles using w
    • URL:[Link][1][2]

  • Microwave Enhanced Suzuki Coupling of 2-Heteroaryl Benzimidazoles

    • Source: Arkivoc[1][6][7]

    • Context: Demonstrates the efficacy of SPhos and microwave heating for hindered imidazole-like systems.[1][6]

    • URL:[Link][1][2]

  • Optimization of Catalyst/Ligand Systems for Nitrogen Heterocycles

    • Source: Organic Chemistry Portal / Yoneda Labs[2]

    • Context: General mechanistic support for ligand selection (SPhos/XPhos) in the presence of basic nitrogens.[1][2]

    • URL:[Link]

Sources

identifying byproducts in 2-Bromo-1H-imidazole-5-carboxylic acid synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges encountered during the synthesis of 2-Bromo-1H-imidazole-5-carboxylic acid . Due to the amphoteric nature of the imidazole carboxylic acid (containing both a basic amine and an acidic carboxyl group) and the specific isotopic signature of bromine, LC-MS analysis requires a tailored approach to accurately identify the target molecule and distinguish it from critical byproducts like regioisomers and over-brominated species.

Module 1: Diagnostic Workflow

Before adjusting your instrument, review this logic flow to categorize your analytical issue.

DiagnosticWorkflow Start Start: Anomalous LC-MS Data CheckRT Issue: Retention Time < 1.5 min? Start->CheckRT CheckMS Issue: Mass Spectrum Ambiguity? Start->CheckMS PolarityIssue Diagnosis: Poor Retention (Polarity) CheckRT->PolarityIssue Yes IsotopeCheck Check: Isotope Pattern (M, M+2) CheckMS->IsotopeCheck ActionHILIC Action: Switch to HILIC or Polar-Embedded C18 PolarityIssue->ActionHILIC OneBr Pattern 1:1 (Target/Regioisomer) IsotopeCheck->OneBr Equal Intensity TwoBr Pattern 1:2:1 (Over-bromination) IsotopeCheck->TwoBr M+2 is 2x M NoBr No M+2 (Starting Material/Decarboxylation) IsotopeCheck->NoBr Single Peak

Figure 1: Diagnostic logic for triaging LC-MS anomalies in bromo-imidazole analysis.

Module 2: Troubleshooting Guides (FAQs)

Q1: My target peak elutes in the void volume (dead time). How do I retain it?

Diagnosis: this compound is highly polar and zwitterionic. Standard C18 columns often fail to retain it, causing it to co-elute with salts and matrix suppression zones. Solution:

  • Stationary Phase: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Zwitterionic phase) or a Polar-Embedded C18 (e.g., C18-Aq) designed for 100% aqueous stability.

  • Mobile Phase: Avoid high organic initial conditions if using C18. For HILIC, start with 90% Acetonitrile.

  • pH Control: Use a buffered mobile phase (pH 3.0 with Formic Acid/Ammonium Formate) to ensure the imidazole is protonated and the carboxylic acid is partially suppressed, improving peak shape.

Q2: How do I distinguish the target (2-Bromo) from the regioisomer (4-Bromo)?

Diagnosis: Direct bromination of imidazole-4-carboxylic acid often favors the 5-position (yielding 5-bromo-1H-imidazole-4-carboxylic acid) rather than the 2-position, or produces mixtures. These are isobaric (same mass). Solution:

  • Chromatographic Separation: These isomers have different pKa values. A slow gradient (e.g., 1% B/min) on a Phenyl-Hexyl column can often separate them due to pi-pi interaction differences.

  • MS/MS Fragmentation:

    • 2-Bromo: Fragmentation often yields a distinct loss of the carboxyl group (

      
      , -44 Da) followed by ring opening.
      
    • 4/5-Bromo: The proximity of the bromine to the NH group can lead to different H-loss mechanisms.

    • Definitive Check: Co-injection with a certified reference standard of the 4-bromo isomer is the gold standard.

Q3: I see a cluster of peaks at M+2 and M+4. Is my product impure?

Diagnosis: This is the tell-tale sign of over-bromination . Analysis:

  • Target (1 Br): Mass spectrum shows two peaks at

    
     X and 
    
    
    
    with roughly 1:1 intensity .
  • Impurity (2 Br): If you see a triplet pattern at

    
     Y, 
    
    
    
    , and
    
    
    with intensities 1:2:1 , you have formed 2,4-dibromo-1H-imidazole-5-carboxylic acid .
  • Cause: Excess brominating agent (

    
     or NBS) or uncontrolled temperature during synthesis.
    
Q4: I see a peak at m/z 147/149. What is it?

Diagnosis: This corresponds to 2-bromoimidazole (Decarboxylated product). Cause:

  • Thermal Degradation: Imidazole carboxylic acids are prone to thermal decarboxylation. This may happen in the reaction pot (overheating) or inside the MS source if the desolvation temperature is too high (>350°C).

  • Test: Lower the MS source temperature to 250°C. If the peak ratio decreases, it is an artifact of the analysis, not a synthesis byproduct.

Module 3: Impurity Profile & Data Reference

Use this table to assign peaks in your LC-MS chromatogram. Note: m/z values calculated for ESI+ (


) based on 

and

.
Compound IdentityFormulaMonoisotopic MassESI+ m/z (

)
Isotope Pattern (

)
Target: 2-Bromo-1H-imidazole-5-COOH

189.94190.9 1 : 1 (190.9 : 192.9)
Start Mat: Imidazole-4-COOH

112.03113.0 None (Single peak)
Impurity: 4,5-Dibromo-imidazole-COOH

267.85268.9 1 : 2 : 1 (268.9 : 270.9 : 272.9)
Impurity: 2-Bromoimidazole (Decarboxylated)

145.95147.0 1 : 1 (147.0 : 149.0)
Impurity: 2,4,5-Tribromoimidazole

301.77302.8 1 : 3 : 3 : 1

Module 4: Synthesis & Impurity Pathway

Understanding the reaction mechanism helps predict impurities. The diagram below illustrates the bromination of imidazole-4-carboxylic acid.

SynthesisPath SM Starting Material Imidazole-4-COOH (m/z 113) Target TARGET 2-Bromo-Imid-5-COOH (m/z 191/193) SM->Target Controlled Synthesis Regio Regioisomer 5-Bromo-Imid-4-COOH (m/z 191/193) SM->Regio Direct NBS/Br2 (Major Path) DiBromo Over-Reaction 2,4-Dibromo-Imid-5-COOH (m/z 269/271/273) Target->DiBromo + Excess Br2 Decarb Degradation 2-Bromoimidazole (m/z 147/149) Target->Decarb - CO2 (Heat) Regio->DiBromo + Excess Br2

Figure 2: Reaction pathways showing the origin of common byproducts.

Module 5: Recommended Experimental Protocol

To ensure reproducibility, utilize this standardized LC-MS method optimized for polar halogenated heterocycles.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile .

  • Filtration: 0.22 µm PTFE filter (Nylon may bind the carboxylic acid).

  • Concentration: 10 µg/mL (10 ppm) for full scan analysis.

LC Conditions (Reverse Phase - Polar Embedded)
  • Column: Waters Atlantis T3 or Phenomenex Kinetex Polar C18 (

    
     mm, 3 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5%

      
       60% B
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibrate for 3 mins)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

MS Parameters (ESI+)
  • Mode: Positive Ionization (ESI+).

    • Why? Imidazoles protonate easily (

      
      ). ESI- is valid for the carboxylic acid but often less sensitive for the small heteroaromatic ring.
      
  • Scan Range: m/z 100 – 400.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Keep low to prevent in-source decarboxylation).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

References

  • Synthesis of Bromoimidazoles: O'Connell, J. F., Parquette, J., Yelle, W. E., & Wang, W. (1992). Reaction of NBS with imidazoles: A convenient synthesis of 2-bromo-and 4,5-dibromoimidazoles. Synthesis, 1992(08), 767-771.

  • LC-MS of Polar Carboxylic Acids: Han, J., et al. (2013). Metabolomics with LC-MS: Analysis of polar carboxylic acids. Journal of Separation Science, 36(14), 2293-2300.

  • Bromine Isotope Patterns in MS: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter: Isotopic Distributions).

  • Decarboxylation Mechanisms: Li, X., et al. (2008). Thermal decarboxylation of heterocyclic carboxylic acids. Journal of Organic Chemistry, 73(15), 5907-5914.

solvent effects on the reactivity of 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on 2-Bromo-1H-imidazole-5-carboxylic Acid

Introduction: The "Zwitterionic Trap"

User Query: "Why is my starting material insoluble in DCM/THF, and why does the reactivity change drastically between methanol and DMF?"

Scientist's Insight: this compound presents a classic "zwitterionic trap." In neutral media, the acidic carboxyl proton (


) protonates the basic imidazole nitrogen (

), creating a highly polar, lattice-stabilized zwitterion.[1] This internal salt formation renders the molecule insoluble in standard organic solvents (DCM, Toluene, Ether) and significantly alters its reactivity profile.[1]

Successful manipulation of this scaffold requires disrupting this electrostatic network.[1] The choice of solvent does not merely dissolve the compound; it dictates the tautomeric state , nucleophilicity , and regioselectivity of the reaction.[1]

Module 1: Solubility & Dissolution Troubleshooting

Issue: "I cannot get the starting material into solution for my reaction."

Root Cause: The high lattice energy of the zwitterion resists solvation by non-polar or moderately polar solvents.[1]

Solvent Selection Matrix:

Solvent ClassRepresentative SolventsSolubility RatingMechanism of ActionRecommended Use
Polar Aprotic DMSO, DMF, NMPHigh Disrupts dipole-dipole interactions; high dielectric constant stabilizes ions.

, Alkylation, Metal-Catalyzed Coupling
Polar Protic Methanol, Ethanol, WaterMedium/High H-bonding solvation breaks the zwitterionic lattice.[1]Esterification, Recrystallization
Ethereal THF, 1,4-DioxaneLow Insufficient polarity to break zwitterionic salt.[1]Only useful after protecting group installation (e.g., N-Boc).
Non-Polar DCM, Toluene, HexanesInsoluble No interaction with ionic species.[1]Precipitation/Work-up only.

Protocol 1.1: The "Dissolution Trick" for Anhydrous Reactions If you must use a lower polarity solvent (e.g., for a moisture-sensitive reaction), convert the zwitterion to a soluble lipophilic salt.

  • Suspend the acid in the desired solvent (e.g., THF).[1]

  • Add 1.05 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

  • Result: The DBU deprotonates the carboxylic acid, forming a lipophilic DBU-carboxylate salt that is often soluble in THF or DCM.[1]

Module 2: Reactivity Tuning in Nucleophilic Substitution ( )

Issue: "The displacement of the 2-Bromine with an amine is proceeding too slowly or not at all."

Technical Analysis: The C2 position of imidazole is electron-deficient, but the carboxylic acid group (if deprotonated to carboxylate) donates electron density back into the ring, deactivating it towards Nucleophilic Aromatic Substitution (


).

Solvent Effect on Reaction Rate:

  • Protic Solvents (MeOH): Inhibit Reaction. Hydrogen bonding forms a "cage" around the nucleophile (e.g., amine), lowering its energy and reactivity.[1]

  • Polar Aprotic Solvents (DMF/DMSO): Accelerate Reaction. These solvents solvate the cation (counter-ion) well but leave the nucleophilic anion "naked" and highly reactive.

Visualizing the Solvent Effect:

SNAr_Solvent_Effect cluster_protic Protic Solvent (Methanol) cluster_aprotic Aprotic Solvent (DMSO) Nu_Protic Nucleophile (H-Bonded Cage) Rate_Protic Low Reactivity Slow Kinetics Nu_Protic->Rate_Protic Stabilized Nu_Aprotic Naked Nucleophile (High Energy) Rate_Aprotic High Reactivity Fast Kinetics Nu_Aprotic->Rate_Aprotic Uninhibited Substrate 2-Bromo-imidazole substrate Substrate->Rate_Protic Substrate->Rate_Aprotic

Caption: Comparison of nucleophile reactivity in protic vs. polar aprotic solvents. Aprotic solvents expose the nucleophile for faster attack.[1]

Module 3: Optimization for Palladium-Catalyzed Couplings (Suzuki-Miyaura)

Issue: "I am getting low yields in Suzuki coupling; the catalyst seems to die."

Troubleshooting Guide: Unprotected imidazole carboxylic acids are notorious catalyst poisons.[1] The free NH and COOH groups can coordinate to Pd(0), arresting the catalytic cycle.[1]

Critical Solvent Strategy: The "Water Effect" Unlike many organic reactions, Suzuki couplings of this substrate require water.[1]

  • Role of Water: Solubilizes the inorganic base (

    
    , 
    
    
    
    ), allowing the formation of the active boronate species.[1]
  • Recommended Solvent System: 1,4-Dioxane : Water (4:1) or DMF : Water (9:1).

Protocol 3.1: Optimized Suzuki Coupling

  • Solvent: Degassed 1,4-Dioxane/Water (4:1 v/v).

  • Base:

    
     (3.0 equiv) – Phosphate is often superior to carbonate for sensitive heterocycles.
    
  • Catalyst:

    
     (5 mol%) – Robust against coordination poisoning.
    
  • Temperature: 90°C.

  • Note: If conversion is <10%, protect the nitrogen (N-Boc or N-SEM) first. The free NH is the primary cause of catalyst deactivation.[1]

Module 4: Regioselectivity in N-Alkylation

Issue: "I am getting a mixture of N1 and N3 alkylated products. How do I control this?"

Mechanistic Insight: The this compound can exist as two tautomers (1H and 3H). Solvent polarity influences which nitrogen is more nucleophilic.[1]

  • Kinetic Control (Steric): In aprotic solvents (DMF) with strong base (NaH), the reaction is fast and often governed by steric hindrance. Alkylation tends to occur away from the bulky carboxylic acid/ester group (N1 preference).

  • Thermodynamic Control: In protic solvents or at high temperatures, the reaction is reversible, leading to the thermodynamically more stable isomer (often N1, where the alkyl group is less sterically crowded by the C5-substituent).[1]

Decision Tree for N-Alkylation:

Alkylation_Guide Start Goal: N-Alkylation of 2-Bromo-imidazole-5-COOH Solvent_Choice Choose Solvent System Start->Solvent_Choice Path_DMF DMF / NaH (Irreversible/Kinetic) Solvent_Choice->Path_DMF High Solubility Needed Path_MeCN MeCN / K2CO3 (Milder/Thermodynamic) Solvent_Choice->Path_MeCN Selectivity Priority Result_DMF Mixture (Low Selectivity) Fast Reaction Path_DMF->Result_DMF Result_MeCN High Regioselectivity (Favors N1) Path_MeCN->Result_MeCN

Caption: Solvent selection guide for optimizing regioselectivity in N-alkylation reactions.

References

  • PubChem. this compound | C4H3BrN2O2.[2] National Library of Medicine.[1] Available at: [Link]

  • Erdogan, T. et al. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi, 2018.[1] Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1][3] Chem. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Available at: [Link]

Sources

catalyst selection for efficient reactions with 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #7064-IMD-CAT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering challenges with 2-Bromo-1H-imidazole-5-carboxylic acid (CAS: 7064-24-6) . This scaffold presents a "perfect storm" for catalyst deactivation: an electron-rich imidazole ring prone to coordination, an acidic N-H proton, and a free carboxylic acid that can sequester metal centers.

This guide moves beyond generic "Suzuki conditions" to provide a chemically grounded troubleshooting manual. We address catalyst poisoning, protecting group necessities, and the competition between C-H activation and C-Br functionalization.

Module 1: Catalyst Selection & Ligand Architecture

Q: Why does my Palladium catalyst turn black and precipitate immediately upon heating?

A: You are likely experiencing "Pd-Black" formation due to ligand stripping by the imidazole nitrogen.

The free imidazole nitrogen (N-3) is a potent σ-donor. It displaces labile phosphine ligands (like PPh3) from the Palladium center, forming stable but inactive [Pd(Imidazole)4] complexes or causing the Pd to aggregate into inactive metallic clusters (Pd black).

The Solution: Chelating Ligands & Pre-catalysts Do not use monodentate phosphines (e.g., Pd(PPh3)4) as your first line of defense. You need bidentate ligands with a large bite angle or bulky biaryl phosphines to resist displacement.

Catalyst SystemRecommendation LevelTechnical Rationale
Pd(dppf)Cl2 · DCM Primary Choice (High Trust) The ferrocenyl backbone provides a large bite angle and rigidity, preventing the imidazole nitrogen from displacing the phosphine. Robust in aqueous/organic biphasic mixtures.
XPhos Pd G2 / G3 Secondary Choice (High Activity) Buchwald precatalysts activate quickly and the bulky XPhos ligand creates a "protective shell" around the Pd, preventing coordination from the substrate's nitrogen.
Pd(OAc)2 + SPhos Specialist Choice Excellent for water-soluble coupling if the carboxylic acid is unprotected. SPhos confers high stability against hydration.
Pd(PPh3)4 Not Recommended Ligands are too labile; rapid deactivation observed with free imidazoles.

Module 2: The Protecting Group Decision Matrix

Q: Can I run this reaction on the free acid/free amine, or must I protect?

A: While direct coupling is possible, it is rarely efficient for scale-up.

The 5-carboxylic acid moiety creates a zwitterionic species in neutral media and an anionic species in base. The carboxylate anion can act as a pseudo-ligand, further complicating the catalytic cycle.

Recommendation:

  • Esterification (Essential): Convert the C-5 acid to a Methyl or Ethyl ester. This prevents carboxylate interference and improves solubility in organic solvents (THF, Dioxane).

  • N-Protection (Context Dependent):

    • If using Boronic Acids (Suzuki): You can often leave the N-H free if you use Pd(dppf)Cl2 and 3 equivalents of base (to deprotonate the N-H to N-).

    • If using Alkynes (Sonogashira): You MUST protect the N-H (e.g., SEM, Boc, Benzyl) to prevent copper acetylide interference.

Visual Workflow: Optimization Logic

G Start Substrate: 2-Bromo-1H-imidazole-5-COOH Decision1 Is the Acid Protected? Start->Decision1 ProtectAcid Action: Esterify (MeOH/H2SO4) Decision1->ProtectAcid No Decision2 Coupling Type? Decision1->Decision2 Yes (Methyl Ester) ProtectAcid->Decision2 Suzuki Suzuki-Miyaura Decision2->Suzuki Aryl Boronic Acid Sonogashira Sonogashira Decision2->Sonogashira Terminal Alkyne SuzukiPath Use Pd(dppf)Cl2 Base: K3PO4 (3.0 eq) Solvent: Dioxane/H2O Suzuki->SuzukiPath SonoPath Requirement: Protect N-H (SEM/Boc) Prevent Cu-poisoning Sonogashira->SonoPath

Caption: Logical decision tree for substrate pretreatment prior to catalytic coupling.

Module 3: Troubleshooting Common Failures

Issue 1: Hydrodebromination (Product is des-bromo imidazole)

Symptoms: You isolate the imidazole with the bromine replaced by a hydrogen atom. Root Cause: The oxidative addition occurred, but the transmetalation failed. The Pd-intermediate abstracted a hydride from the solvent (often alcohols or DMF) or the boronic acid itself (protodeboronation). Fix:

  • Switch Solvent: Move from alcoholic solvents or DMF to Toluene/Water or Dioxane/Water .

  • Increase Concentration: Higher concentration favors the bimolecular transmetalation over unimolecular side reactions.

  • Dry the System: If using anhydrous conditions, ensure solvents are strictly dry. However, for Suzuki, a defined amount of water (degassed) is usually beneficial for the boronate activation.

Issue 2: N-Arylation instead of C-Coupling (Chan-Lam type side reaction)

Symptoms: The aryl group attaches to the Nitrogen (N-1) instead of the Carbon (C-2). Root Cause: If copper is present (even as a trace impurity) or if using specific bases in the presence of oxygen, you may trigger a Chan-Lam coupling mechanism. Fix:

  • Exclude Oxygen: Rigorous degassing (sparging with Argon for 20 mins) is non-negotiable.

  • Protect N-1: Use a SEM (2-(Trimethylsilyl)ethoxymethyl) group. It is orthogonal to most coupling conditions and bulky enough to shield the nitrogen.

Standard Operating Procedure (SOP)

Protocol: Suzuki Coupling of Methyl 2-bromo-1H-imidazole-5-carboxylate

This protocol assumes the carboxylic acid has been protected as a methyl ester to maximize success.

Reagents:

  • Substrate: Methyl 2-bromo-1H-imidazole-5-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[2][3][4] · DCM (0.05 equiv / 5 mol%)

  • Base: K3PO4 (3.0 equiv) - Phosphate is preferred over Carbonate for sensitive heterocycles.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step:

  • Charge: Add the imidazole substrate, boronic acid, and K3PO4 into a microwave vial or Schlenk flask.

  • Catalyst Addition: Add Pd(dppf)Cl2 · DCM. Note: Adding catalyst last to the solid mixture prevents pre-activation.

  • Inertion: Cap the vessel. Evacuate and backfill with Argon three times.[1]

  • Solvent: Inject degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90°C for 4–16 hours.

    • Tip: Monitor by LCMS.[1] Look for the disappearance of the Br-isotope pattern (1:1 ratio).

  • Workup: Dilute with EtOAc, wash with water/brine.[1] If Pd residues remain (black color), wash the organic phase with a 10% aqueous solution of N-Acetylcysteine or use a thiol-based scavenger resin.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Bromides

    • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999).[5] Palladium-imidazol-2-ylidene complexes as efficient catalysts for Suzuki cross-coupling. Journal of Organic Chemistry.

  • Catalyst Selection for Indazole/Imidazole Derivatives

    • Collot, V., et al. (2000). Suzuki-Miyaura cross-coupling of 5-bromoindazoles. Tetrahedron. (Provides the precedent for Pd(dppf)Cl2 efficacy in similar diaza-heterocycles).
  • Mechanistic Insights on Pd-Poisoning by Azoles

    • Littke, A. F., & Fu, G. C. (2000).[5] Palladium-catalyzed coupling reactions of aryl chlorides. Journal of the American Chemical Society.[6]

  • Protecting Group Strategies for Imidazoles: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for SEM/Boc protection protocols).

Sources

Navigating Thermal Landscapes: A Technical Support Guide for Large-Scale Synthesis of 2-Bromo-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and safe large-scale synthesis of 2-Bromo-1H-imidazole-5-carboxylic acid. As a critical building block in pharmaceutical development, ensuring the efficiency, reproducibility, and safety of its synthesis is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of temperature control during scale-up. My insights are drawn from established principles of chemical engineering, reaction kinetics, and extensive experience in process development.

The bromination of the imidazole ring is an exothermic process, and managing this heat release is a critical parameter for success.[1] Inadequate temperature control can lead to a host of issues, including impurity formation, reduced yield, and, most critically, the risk of a thermal runaway reaction.[2][3] This guide is structured to address these challenges head-on, providing you with the knowledge to anticipate, diagnose, and resolve temperature-related issues in your large-scale synthesis campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding temperature control during the synthesis of this compound.

Q1: What are the primary sources of heat generation in this synthesis?

A1: The primary exothermic event is the electrophilic substitution reaction on the imidazole ring by the brominating agent, typically N-bromosuccinimide (NBS) or liquid bromine.[4] The reaction of NBS with the solvent, particularly under certain conditions, can also contribute to heat generation.[5] It is crucial to characterize the heat of reaction through techniques like reaction calorimetry to accurately model and control the process at scale.

Q2: Why is a slow, controlled addition of the brominating agent recommended?

A2: A slow, controlled addition of the brominating agent is a critical strategy for managing the exothermic nature of the reaction. This semi-batch approach ensures that the rate of heat generation does not exceed the heat removal capacity of the reactor.[2] A rapid addition can lead to a rapid accumulation of unreacted reagents and a sudden, uncontrolled increase in temperature, potentially leading to a thermal runaway.[3]

Q3: What are the ideal initial and reaction temperatures for this synthesis?

A3: While specific temperatures can vary based on the solvent and brominating agent used, a general approach involves cooling the reaction mixture to a low initial temperature, often between -10°C and 5°C, before the addition of the brominating agent.[6][7][8] This provides a larger temperature sink to absorb the initial heat of reaction. The reaction is then typically allowed to warm to or is maintained at a specific temperature, often ranging from room temperature to slightly elevated temperatures (e.g., 50-60°C), to ensure complete conversion.[4][8]

Q4: How does the choice of solvent impact temperature control?

A4: The choice of solvent is critical for several reasons:

  • Heat Capacity and Thermal Conductivity: Solvents with higher heat capacities can absorb more heat for a given temperature rise, providing better thermal stability.

  • Boiling Point: A solvent with a sufficiently high boiling point provides a wider operating window and can help prevent a runaway reaction from reaching a boiling-over scenario.

  • Reactivity: The solvent should be inert to the reaction conditions to prevent side reactions that could be exothermic. For instance, while 2-methyltetrahydrofuran (2-MeTHF) is a common solvent, its potential for a hazardous side reaction with NBS has been identified and must be carefully managed.[5]

Q5: What are the key considerations for cooling system design in a large-scale reactor?

A5: Effective heat removal is a cornerstone of safe large-scale synthesis. Key considerations for your reactor's cooling system include:

  • Heat Transfer Area: The surface area available for heat exchange between the reactor contents and the cooling jacket is a primary factor. As reactor volume increases, the heat transfer area-to-volume ratio decreases, making heat removal more challenging.[3][9]

  • Coolant Temperature and Flow Rate: The temperature differential between the reaction mass and the coolant, as well as the coolant's flow rate, are critical drivers for heat transfer.[10]

  • Overall Heat Transfer Coefficient (U): This coefficient accounts for all resistances to heat transfer and is influenced by factors such as reactor material, agitation speed, and fouling.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common temperature control issues encountered during the large-scale synthesis of this compound.

Observed Issue Potential Root Cause(s) Recommended Actions & Explanations
Unexpectedly Rapid Temperature Increase During Brominating Agent Addition 1. Addition rate is too high. 2. Inadequate initial cooling. 3. Poor mixing leading to localized "hot spots." 4. Incorrect reagent concentration. 1. Immediately stop the addition. The primary goal is to halt the exothermic reaction. 2. Reduce the addition rate. A slower rate will generate heat more slowly, allowing the cooling system to keep pace.3. Verify initial temperature. Ensure the batch is cooled to the target starting temperature before resuming addition.4. Increase agitation speed. Improved mixing will dissipate localized heat more effectively.5. Confirm reagent concentration. An unexpectedly high concentration of the brominating agent will lead to a faster, more exothermic reaction.
Temperature "Overshoot" After Addition is Complete 1. Accumulation of unreacted brominating agent. 2. Slow response of the cooling system. 3. Reaction is more exothermic than anticipated. 1. Hold the reaction at the current temperature. Allow the accumulated reagent to react under controlled conditions.2. Review your reaction calorimetry data. Ensure the heat of reaction is well-understood for the intended scale.3. Optimize PID controller tuning. A poorly tuned controller can lead to sluggish cooling responses.[12][13]
Difficulty Maintaining Target Reaction Temperature (Temperature Creep) 1. Insufficient cooling capacity for the scale. 2. Fouling on reactor walls or cooling coils. 3. Changes in ambient temperature impacting coolant temperature. 1. Lower the setpoint of the cooling utility. This will increase the temperature differential and improve heat removal.2. If possible, reduce the batch size. This will decrease the overall heat load.3. Inspect the reactor for fouling. A layer of residue can act as an insulator, reducing heat transfer efficiency.4. Consider a more powerful cooling system for future batches.
Batch Temperature Drops Significantly After Reaction is Complete 1. Endothermic work-up or quenching step. 2. Overly aggressive cooling. 1. Anticipate endothermic steps. If quenching with a solution, consider its temperature before addition.2. Adjust the cooling setpoint. Once the exothermic phase is complete, the cooling can be ramped down to prevent excessive cooling.

Section 3: Advanced Process Control & Monitoring

For robust and reproducible large-scale synthesis, implementing advanced process control and monitoring is highly recommended.

Process Analytical Technology (PAT) for Enhanced Temperature Monitoring

Process Analytical Technology (PAT) involves the use of in-situ analytical tools to monitor critical process parameters in real-time.[14][15] For temperature control, this can include:

  • Fiber-Optic Temperature Probes: These provide rapid and accurate temperature measurements at multiple points within the reactor, helping to identify poor mixing and localized hot spots.[16]

  • Infrared (IR) or Raman Spectroscopy: These techniques can monitor the concentration of reactants and products in real-time, providing a direct measure of reaction progression and heat generation rate.[17]

Workflow for Implementing PAT in Temperature Control

Caption: A workflow for integrating PAT to enhance temperature control.

Section 4: Crystallization and Temperature Control

The isolation of this compound often involves crystallization, a step where temperature control is equally critical.[18][19]

Q: How does the cooling rate during crystallization affect the final product?

A: The cooling rate directly influences the crystal size distribution and purity.

  • Slow Cooling: Generally promotes the growth of larger, more uniform crystals with higher purity, as it allows for the selective incorporation of the desired molecule into the crystal lattice.

  • Rapid Cooling (Crash Cooling): Often leads to the formation of smaller, less uniform crystals and can trap impurities within the crystal structure.

A controlled cooling profile is essential for achieving consistent product quality.

Decision Tree for Troubleshooting Crystallization Issues

Crystallization_Troubleshooting cluster_Poor_Yield cluster_Impure_Product cluster_Small_Crystals Start Crystallization Issue Observed Poor_Yield Poor Yield Start->Poor_Yield Impure_Product Impure Product Start->Impure_Product Small_Crystals Small, Fine Crystals Start->Small_Crystals PY_Q1 Is the final temperature too high? Poor_Yield->PY_Q1 IP_Q1 Was the cooling rate too fast? Impure_Product->IP_Q1 SC_Q1 Was cooling too rapid? Small_Crystals->SC_Q1 PY_A1_Yes Lower the final cooling temperature. PY_Q1->PY_A1_Yes Yes PY_A1_No Consider anti-solvent addition or evaporation. PY_Q1->PY_A1_No No IP_A1_Yes Implement a slower, controlled cooling ramp. IP_Q1->IP_A1_Yes Yes IP_A1_No Consider a re-crystallization step. IP_Q1->IP_A1_No No SC_A1_Yes Decrease the cooling rate. SC_Q1->SC_A1_Yes Yes SC_A1_No Optimize agitation to prevent secondary nucleation. SC_Q1->SC_A1_No No

Caption: A decision tree for troubleshooting common crystallization problems.

By carefully considering and controlling the thermal aspects of both the reaction and the subsequent crystallization, you can ensure a safe, efficient, and reproducible large-scale synthesis of this compound.

References

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Google Patents.
  • World Journal of Pharmaceutical Research. a review article on synthesis of imidazole derivatives. [Link]

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

  • ResearchGate. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. [Link]

  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]

  • Wikipedia. Thermal runaway. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • IEEExplore. Advanced Control of Pharmaceutical Crystallization. [Link]

  • Zhanghua. The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]

  • Incatools blog. Temperature Control for Batch Reactors in your industry. [Link]

  • Stoli Chem. How to calculate heat transfer in continuous flow applications. [Link]

  • Digital WPI. Heat Transfer in Reactor Scale-Up. [Link]

  • MDPI. On the Use of Temperature Measurements as a Process Analytical Technology (PAT) for the Monitoring of a Pharmaceutical Freeze-Drying Process. [Link]

  • RSC Publishing. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. [Link]

  • Mettler Toledo. Heat Transfer and Process Scale-up. [Link]

  • Novartis OAK. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of this versatile building block in their chemical reactions. As a senior application scientist with extensive experience in synthetic chemistry, I will provide you with practical, evidence-based troubleshooting strategies and in-depth explanations to help you navigate these experimental hurdles.

Introduction: Understanding the Challenge

This compound is a valuable reagent in medicinal chemistry and materials science due to its unique combination of functional groups: a reactive bromine atom, a carboxylic acid handle for amide bond formation or esterification, and an imidazole ring that can participate in various biological interactions. However, its rigid, planar structure and the presence of both a hydrogen bond donor (imidazole N-H) and a hydrogen bond acceptor/donor (carboxylic acid) contribute to strong intermolecular interactions in the solid state, leading to poor solubility in many common organic solvents. This guide will equip you with the knowledge and techniques to overcome this critical issue.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the estimated pKa values for this compound?

Experimentally determined pKa values for this compound are not widely published. However, we can estimate the pKa values based on related structures. The carboxylic acid proton is expected to be the most acidic, with a pKa likely in the range of 3-4, similar to other imidazole-carboxylic acids. The imidazole N-H proton is less acidic, with a pKa estimated to be around 12-13. The second imidazole nitrogen can be protonated under acidic conditions, and the pKa of the resulting imidazolium ion is likely in the range of 5-7.[1] These estimations are crucial for developing solubility enhancement strategies based on pH adjustment and salt formation.

Troubleshooting Guide: Reaction-Specific Solubility Issues

Amide Coupling Reactions

Amide bond formation is one of the most common reactions involving this compound. Poor solubility of the starting material can lead to slow reaction rates, incomplete conversions, and difficulties in purification.

Problem: My this compound does not dissolve in the reaction solvent for an amide coupling.

  • Solution 1: Solvent Selection and Co-solvents.

    • Rationale: The choice of solvent is critical. While highly polar solvents like DMF and DMSO can dissolve the starting material, they can sometimes complicate product isolation.

    • Protocol:

      • Attempt the reaction in neat DMF or DMSO.

      • If purification is a concern, consider using a co-solvent system. A mixture of a good solvent (like DMF or DMSO) and a less polar co-solvent (like THF or DCM) can provide a balance between solubility and ease of workup. Start with a high ratio of the good solvent and gradually add the co-solvent once the starting material has dissolved.

  • Solution 2: In-situ Salt Formation.

    • Rationale: Converting the carboxylic acid to its more soluble carboxylate salt in situ can significantly improve its concentration in the reaction mixture.

    • Protocol:

      • Suspend this compound in a suitable solvent (e.g., THF, acetonitrile).

      • Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.0-1.2 equivalents) and stir at room temperature until the solid dissolves.

      • Proceed with the addition of your amine and coupling agent (e.g., HATU, HBTU).

  • Solution 3: Use of Activating Agents that Promote Solubility.

    • Rationale: Some coupling reagents can react with the carboxylic acid to form a more soluble active ester intermediate.

    • Protocol:

      • Suspend this compound in a solvent like acetonitrile.

      • Add the coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15-30 minutes to form the activated species before adding the amine.

Amide_Coupling_Troubleshooting cluster_B Solvent Strategy cluster_C pH Modification cluster_D Reagent Choice A Poor Solubility in Amide Coupling B Solvent Selection & Co-solvents A->B Strategy 1 C In-situ Salt Formation A->C Strategy 2 D Solubilizing Activating Agents A->D Strategy 3 B1 Use high polarity solvents (DMF, DMSO) B->B1 B2 Employ co-solvent systems (e.g., DMF/THF) B->B2 C1 Add non-nucleophilic base (DIPEA, TEA) C->C1 D1 Pre-activate with coupling agent (e.g., HATU) D->D1 C2 Forms soluble carboxylate salt C1->C2 D2 Forms more soluble active ester D1->D2

Figure 1. Troubleshooting workflow for poor solubility in amide coupling reactions.

Suzuki Coupling Reactions

The bromine atom at the 2-position of the imidazole ring is a valuable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce molecular diversity.

Problem: My this compound is not soluble enough for an efficient Suzuki coupling.

  • Solution 1: Esterification Prior to Coupling.

    • Rationale: Converting the carboxylic acid to an ester, for example, a methyl or ethyl ester, significantly reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its solubility in common Suzuki coupling solvents like dioxane, toluene, or DME.

    • Protocol (Esterification):

      • Suspend this compound in methanol or ethanol.

      • Add a catalytic amount of a strong acid (e.g., sulfuric acid or HCl).

      • Heat the mixture to reflux until the reaction is complete (monitor by TLC or LC-MS).

      • Isolate the ester and proceed with the Suzuki coupling reaction.[2]

  • Solution 2: N-Alkylation.

    • Rationale: Alkylating the imidazole nitrogen can disrupt the intermolecular hydrogen bonding network and improve solubility. The choice of the alkyl group can be tuned to further enhance solubility.[3]

    • Protocol (N-Alkylation):

      • Treat this compound (or its ester derivative) with a suitable base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile).

      • Add an alkylating agent (e.g., methyl iodide, benzyl bromide).

      • Stir at room temperature or with gentle heating until the reaction is complete.

      • Isolate the N-alkylated product and proceed with the Suzuki coupling.

  • Solution 3: Use of Phase-Transfer Catalysis.

    • Rationale: For reactions involving an aqueous base, a phase-transfer catalyst (PTC) can be employed to transport the deprotonated and more reactive carboxylate from the aqueous phase to the organic phase where the catalyst and the coupling partner reside.[4][5]

    • Protocol:

      • Set up the Suzuki reaction with a biphasic solvent system (e.g., toluene/water).

      • Use an inorganic base like K2CO3 or K3PO4 dissolved in the aqueous phase.

      • Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or a crown ether.

      • Proceed with the standard Suzuki coupling procedure.

Suzuki_Coupling_Troubleshooting cluster_B Derivative Synthesis cluster_C Imidazole Modification cluster_D Reaction Engineering A Poor Solubility in Suzuki Coupling B Esterification A->B Strategy 1 C N-Alkylation A->C Strategy 2 D Phase-Transfer Catalysis A->D Strategy 3 B1 Convert -COOH to -COOR B->B1 C1 Alkylate imidazole N-H C->C1 D1 Use biphasic system with PTC D->D1 B2 Increases lipophilicity B1->B2 C2 Disrupts H-bonding C1->C2 D2 Facilitates reactant transfer D1->D2

Sources

minimizing debromination during subsequent reaction steps

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ChemSupport Technical Resource Center .

Ticket ID: #DBR-404 Subject: Minimizing Debromination in Multi-Step Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Preserving aryl bromide motifs during subsequent transformations (cross-couplings, reductions, or metallations) is a frequent challenge in medicinal chemistry. The carbon-bromine (C-Br) bond is electronically labile toward oxidative addition (Pd/Ni) and lithium-halogen exchange. This guide provides mechanistic interventions to suppress debromination, focusing on three critical workflows: Suzuki-Miyaura Coupling , Nitro Reduction , and Selective Lithiation .

Module 1: Preventing Hydrodebromination in Pd-Catalysis

The Problem: During Suzuki-Miyaura coupling, you observe the replacement of a bromine atom with a hydrogen atom (Ar-Br


 Ar-H) instead of the desired cross-coupling.

Mechanistic Root Cause: This is "Hydrodebromination." It occurs when the Palladium(II) intermediate undergoes


-hydride elimination or transmetalates with a hydride source before it can react with the boronic acid.
  • Source of Hydride: Often the solvent (primary/secondary alcohols) or the base (alkoxides like

    
     or 
    
    
    
    ).
  • Pathway: The alkoxide coordinates to Pd, undergoes

    
    -hydride elimination, forming a [Pd-H] species. This species reductively eliminates with the aryl ring to form Ar-H.
    

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent Switch to Aprotic: Toluene, THF, DME, or DMF.Removes the source of

-hydrogens found in MeOH, EtOH, or iPrOH.
Base Inorganic Carbonates/Phosphates:

,

, or

.
These bases lack

-hydrogens, eliminating the primary hydride source.
Water Controlled Addition: Use a biphasic system (e.g., Toluene/H2O).A small amount of water accelerates the desired transmetalation step, helping it outcompete the side reaction.
Catalyst High Activity Ligands: S-Phos, X-Phos, or

.
Bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination of the desired cycle, kinetically favoring coupling over side-reactions.

Visualization: The Hydride Divergence The following diagram illustrates where the reaction goes wrong (Red Path) and how to force it right (Green Path).

SuzukiDebromination Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br BaseCoord Base Coordination OxAdd->BaseCoord + Base Transmetalation Transmetalation (with Ar'-B(OH)2) BaseCoord->Transmetalation Inorganic Base (K3PO4) BetaElim β-Hydride Elimination (from Alkoxide Base) BaseCoord->BetaElim Alkoxide Base (NaOiPr) Product Product (Ar-Ar') Transmetalation->Product Reductive Elim SideProduct Debrominated (Ar-H) BetaElim->SideProduct Pd-H Species Product->Pd0

Figure 1: Mechanistic divergence in Suzuki coupling. Use inorganic bases to block the red pathway.

Module 2: Selective Hydrogenation (Retaining Halogens)

The Problem: You need to reduce a nitro group (


) or an alkene, but the molecule contains a bromine/chlorine atom. Standard Pd/C hydrogenation strips the halogen (Hydrodehalogenation).

Mechanistic Root Cause: Palladium and standard Platinum catalysts are excellent at inserting into C-X bonds under


 atmosphere. The resulting Ar-Pd-X species undergoes hydrogenolysis, replacing X with H.

Troubleshooting Protocol:

Option A: The "Poisoned" Catalyst (Gold Standard) Switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) .

  • Why: Sulfur modifies the electronic surface of the Pt, inhibiting the high-energy adsorption required to break the C-Br bond, while still allowing the reduction of the polar

    
     group.
    
  • Conditions: 1-5 mol% loading, ambient pressure

    
    , EtOAc or THF solvent.
    

Option B: Vanadium Doping Use Pt/C doped with Vanadium (Pt-V/C) .

  • Why: Vanadium activates the nitro group via oxygen coordination, accelerating the nitro reduction rate significantly beyond the rate of dehalogenation.

Comparative Selectivity Data:

Catalyst SystemConversion (

)
Yield (Ar-NH2)De-brominated Byproduct
10% Pd/C (Unmodified)100%45%55% (Major Issue)
5% Pt/C (Unmodified)100%85%15%
5% Pt(S)/C (Sulfided)>99%>98% <1% (Target Achieved)
Fe / AcOH (Bechamp)100%>95%<1% (Workup difficult)

Module 3: Chemoselective Lithiation

The Problem: You intend to deprotonate a specific C-H bond (ortho-lithiation) on a bromo-arene, but the reagent performs a Lithium-Halogen exchange instead, removing the bromine.

Mechanistic Root Cause: Li-Hal exchange is kinetically faster than deprotonation (Li-H exchange) for aryl bromides and iodides when using alkyllithiums (e.g., n-BuLi). The Lithium atom has a high affinity for the polarizable Bromine.

Troubleshooting Protocol:

  • Temperature Control is Critical:

    • Li-Hal exchange is extremely fast even at -78°C.

    • Action: If you must use n-BuLi, cool to -100°C (Trapp mixture: THF/Liquid

      
      /MeOH).
      
  • Change the Base (The "Turbo" Solution):

    • Do NOT use n-BuLi for deprotonation if a bromine is present.

    • Use Magnesium Amides: Knochel-Hauser Base (TMPMgCl·LiCl ).

    • Why: This base is highly basic (pKa ~37) but non-nucleophilic and has a very low affinity for halogen exchange compared to Carbon-Lithium reagents. It will deprotonate the arene while leaving the C-Br bond intact at -78°C to -40°C.

  • Use Lithium Amides:

    • LDA or LiTMP at -78°C.

    • Why: The bulky amide nitrogen is sterically hindered and electronically unsuited for attacking the Bromine atom, favoring proton abstraction.

Decision Logic for Base Selection:

LithiationLogic Start Goal: Functionalize Bromo-Arene Decision Target Site? Start->Decision Exchange Replace Br with Li Decision->Exchange At Br site Deprotonate Keep Br, Lithiate C-H Decision->Deprotonate At C-H site Sol1 Use n-BuLi or t-BuLi Temp: -78°C Exchange->Sol1 CheckBase Base Selection Deprotonate->CheckBase Sol2 Use LDA or LiTMP Temp: -78°C (Kinetic Control) CheckBase->Sol2 Standard Sol3 Use TMPMgCl·LiCl (Knochel Base) Temp: -40°C to 0°C CheckBase->Sol3 Robust/Scale-up Warn AVOID n-BuLi (Will cause debromination) CheckBase->Warn Common Error

Figure 2: Decision matrix for selecting the correct organometallic base to preserve C-Br bonds.

FAQ: Rapid Response

Q: Can I use Pd/C for nitro reduction if I add an additive? A: Sometimes. Adding an inhibitor like diphenylsulfide (0.5 eq relative to Pd) or using an acidic buffer can help, but it is less reproducible than using sulfided Platinum (Pt(S)/C). If you are restricted to Pd/C, stop the reaction immediately upon hydrogen uptake cessation to minimize over-reduction.

Q: In Suzuki coupling, does the order of addition matter for debromination? A: Yes. Pre-mixing the catalyst and ligand allows the active species to form. However, to minimize debromination, ensure the aryl halide is the limiting reagent in the catalytic cycle relative to the boronic acid. High concentrations of boronic acid accelerate the transmetalation step (Green path in Fig 1), outcompeting the unimolecular decomposition of the Ar-Pd-Br species.

Q: Why does my "dry" solvent still cause debromination in Suzuki coupling? A: It might not be water, but the solvent type. Even dry Ethanol or Isopropanol acts as a hydride donor. Ensure you are using non-protic solvents like Toluene or DME.

References

  • Mechanisms of Hydrodebromination in Pd-Catalysis Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions." [Link]

  • Selective Hydrogenation of Halogenated Nitroarenes Organic Process Research & Development (ACS). "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines." [Link]

  • Pt(S)/C Catalyst Specificity National Institutes of Health (PubMed). "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." [Link]

  • Lithium-Halogen Exchange vs. Deprotonation ScienceMadness / MacMillan Group Archive. "The Mechanism of Lithium-Halogen Exchange and Temperature Control." [Link]

  • Knochel-Hauser Bases (Turbo Grignards) New Journal of Chemistry (RSC). "Buttressing Effect in Halogen-Lithium Exchange and Stability of Lithiated Species."[1] [Link]

Sources

Technical Support Center: Analytical Assessment of 2-Bromo-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for assessing the purity of 2-Bromo-1H-imidazole-5-carboxylic acid Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, QC Analysts

Introduction: The Analytical Challenge

Assessing the purity of This compound (CAS: 944901-01-3) presents a unique set of challenges derived from its amphoteric nature and tautomeric behavior. As a Senior Application Scientist, I often see researchers struggle with peak tailing, retention time instability, and "ghost" impurities.

This guide moves beyond generic protocols. It provides a self-validating analytical framework designed to distinguish true chemical impurities (like regioisomers and decarboxylated byproducts) from artifacts of the analytical method itself.

Part 1: High-Performance Liquid Chromatography (HPLC)

Core Method: Reverse-Phase Ion-Suppression

For imidazole carboxylic acids, standard unbuffered gradients fail. The imidazole nitrogen (basic) and carboxylic acid (acidic) create a zwitterionic equilibrium that leads to peak splitting and severe tailing on C18 columns.

The Solution: Use a low pH phosphate buffer . This suppresses the ionization of the carboxylic acid (keeping it neutral for retention) and protonates the imidazole nitrogen (forming a stable cation that pairs well with modern end-capped columns).

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), End-capped, 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the imidazole ring.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses carboxylic acid ionization (

) and stabilizes the imidazole protonation state.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier; Methanol can cause high backpressure and esterification artifacts.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Gradient 0-5 min: 5% B (Isocratic hold)5-20 min: 5%

60% B20-25 min: 60% B
Initial hold ensures retention of the polar parent compound; gradient elutes hydrophobic brominated impurities.
Detection UV @ 220 nm and 254 nm220 nm for carboxyl/amide bonds; 254 nm for the aromatic imidazole ring.
Column Temp 30°CControls viscosity and retention reproducibility.
Diluent Mobile Phase A : Acetonitrile (90:10)Critical: Dissolving in 100% organic solvent causes "solvent wash-through" and peak distortion.
Troubleshooting Guide: The "Why" Behind the Error
Q: Why do I see a split peak for the main compound?

A: This is likely tautomer separation or pH mismatch , not an impurity.

  • Mechanism: this compound exists in equilibrium with its 4-carboxylic acid tautomer. In unbuffered or neutral systems, the interconversion rate is slow enough to resolve two peaks.

  • Fix: Lower the pH to < 2.5 or raise column temperature to 40°C to speed up tautomerization, merging them into a single sharp peak.

Q: My peak is tailing severely (Asymmetry > 1.5).

A: This indicates secondary silanol interactions .

  • Mechanism: The protonated imidazole nitrogen interacts with residual silanol groups (

    
    ) on the silica support.
    
  • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to a "Base-Deactivated" (BDS) column.

Q: I see a new impurity peak that grows over time in the autosampler.

A: This is likely Methyl Esterification .

  • Mechanism: If you use Methanol as a diluent, the carboxylic acid will slowly esterify to form methyl 2-bromo-1H-imidazole-5-carboxylate, especially in acidic conditions.

  • Fix: Never use methanol as a diluent. Use Acetonitrile/Water or DMSO/Buffer.

Visualizing the Troubleshooting Logic

HPLC_Troubleshooting Start Issue Detected SplitPeak Split/Double Peak Start->SplitPeak Tailing Peak Tailing > 1.5 Start->Tailing GhostPeak New Impurity in Autosampler Start->GhostPeak CheckpH Check Mobile Phase pH Is it > 3.0? SplitPeak->CheckpH Silanol Silanol Interaction Action: Add TEA or Change Column Tailing->Silanol DiluentCheck Diluent contains MeOH? GhostPeak->DiluentCheck Tautomerism Tautomer Separation Action: Lower pH to 2.5 CheckpH->Tautomerism Yes Esterification In-situ Esterification Action: Switch to ACN/Water DiluentCheck->Esterification Yes

Caption: Decision tree for diagnosing common HPLC anomalies associated with imidazole carboxylic acids.

Part 2: Structural Verification (NMR & MS)

HPLC tells you how much is there; NMR tells you what is there. For brominated imidazoles, regioisomerism is the primary risk.

Differentiation of Regioisomers

The synthesis of 2-bromoimidazoles often risks contamination with 4(5)-bromo isomers if the bromination was not regioselective.

Feature2-Bromo-1H-imidazole-5-COOH (Target)4-Bromo-1H-imidazole-5-COOH (Impurity)
Proton Environment No proton at C2. Proton at N1/N3 is exchangeable.Proton at C2 is present.[1][2]

H NMR Signal
Singlet at ~13.0 ppm (COOH/NH broad).NO aromatic C-H singlets (if N-H is exchanged).Singlet at ~7.5 - 8.0 ppm (C2-H). This is the diagnostic peak.

C NMR
C2 shift ~120-130 ppm (C-Br).C2 shift ~135-140 ppm (C-H).
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids (

    
    ).
    
  • Isotope Pattern: Look for the characteristic 1:1 doublet for Bromine (

    
     and 
    
    
    
    ).
    • Target Mass (

      
      ): MW ~191.
      
    • Observed m/z: 189 and 191.

Part 3: Physical Purity & Stability

Thermal Instability Warning

Do not use Gas Chromatography (GC) for purity assessment. Imidazole-5-carboxylic acids are prone to thermal decarboxylation at temperatures >150°C.

  • Reaction: 2-Bromo-1H-imidazole-5-COOH

    
     2-Bromo-1H-imidazole + 
    
    
    
    .
  • Result: GC will show a false impurity (the decarboxylated product) that is not present in the original sample.

Water Content (Karl Fischer)

This compound often crystallizes as a hydrate.

  • Protocol: Use volumetric Karl Fischer titration.

  • Interpretation: If purity by HPLC is 99% but assay by titration is 90%, the remaining 10% is likely water or inorganic salts.

Part 4: Comprehensive Analytical Workflow

The following diagram outlines the logical sequence for validating a batch of this compound.

Analytical_Workflow Sample Crude Sample Solubility Solubility Test (DMSO/Buffer) Sample->Solubility HPLC HPLC-UV (pH 2.5) Purity % Solubility->HPLC NMR 1H NMR (DMSO-d6) Identity Check Solubility->NMR KF Karl Fischer Water Content Solubility->KF Decision Purity > 98%? HPLC->Decision NMR->Decision No C2-H Peak Release Release Batch Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No

Caption: Integrated analytical workflow for batch release of this compound.

References

  • PubChem. (2024).[1] this compound (Compound).[1][3][4][5] National Library of Medicine. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Values for Heterocycles and Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Isolation of 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific isolation challenges with 2-Bromo-1H-imidazole-5-carboxylic acid .

Case ID: IMID-BR-5COOH-WORKUP Status: Active Guide Applicable CAS: 55262605 (Acid), 16681-56-4 (Decarboxylated Impurity Reference)

Core Workflow: The "Isoelectric Lock" Protocol

The isolation of this compound relies on its amphoteric nature. Unlike simple organic acids, this molecule possesses both a basic imidazole nitrogen (


) and an acidic carboxylic group (

).

The Critical Failure Point: Users often acidify to pH 1 (like a standard carboxylic acid workup), converting the product into its soluble hydrochloride salt. The correct protocol targets the Isoelectric Point (pI) .[1]

Master Workflow Diagram

The following flowchart illustrates the critical decision nodes for isolating the pure zwitterion.

WorkupProcedure Start Crude Reaction Mixture (Hydrolysis of Ester or Bromination) Quench Quench/Neutralization (Use Na2S2O3 if Br2 used) Start->Quench pH_Adjust CRITICAL STEP: pH Adjustment Quench->pH_Adjust Path_Acid pH < 2.0 (Soluble Cation) pH_Adjust->Path_Acid Too Acidic Path_Base pH > 7.0 (Soluble Anion) pH_Adjust->Path_Base Too Basic Path_Iso Target pH 4.0 - 5.0 (Insoluble Zwitterion) pH_Adjust->Path_Iso Correct pI Path_Acid->pH_Adjust Add NaOH Path_Base->pH_Adjust Add HCl Precipitate Precipitation (White/Off-white solid) Path_Iso->Precipitate Filter Filtration & Wash (Ice-cold Water) Precipitate->Filter Recryst Purification (Recrystallization from H2O) Filter->Recryst Final Pure 2-Bromo-1H-imidazole- 5-carboxylic acid Recryst->Final

Caption: Logic flow for isoelectric precipitation. Note the feedback loops for incorrect pH adjustments.

Technical Specifications & Solubility Data

Understanding the physicochemical window is essential for yield optimization.

PropertyValueOperational Implication
Molecular Weight 190.98 g/mol -
pKa (COOH) ~3.0 - 3.5Below pH 3, the molecule protonates and solubility increases.
pKa (Imidazole-NH) ~6.0 - 6.5Above pH 6, the molecule deprotonates to the anion and dissolves.
Isoelectric Point (pI) ~4.7 Target pH for maximum precipitation.
Solubility (Water) Low (at pI)Excellent antisolvent for isolation.
Solubility (Strong Acid) HighForms Hydrochloride salt (Soluble).
Solubility (Base) HighForms Sodium carboxylate salt (Soluble).

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Issue 1: "I acidified the reaction mixture to pH 1, but no precipitate formed."

Diagnosis: You have formed the hydrochloride salt (2-bromo-5-carboxy-imidazolium chloride), which is highly water-soluble. Corrective Action:

  • Do not extract with organic solvents yet (the salt will not partition).

  • Slowly back-titrate with 2M NaOH or saturated NaHCO₃.

  • Monitor pH continuously. As you approach pH 4.5 – 5.0 , a thick white precipitate (the zwitterion) should form.

  • Stop adding base once precipitation is maximal.

Issue 2: "The product is yellow or brown instead of off-white."

Diagnosis: Contamination with elemental bromine (


) or oxidative byproducts, common if NBS or 

was used in the synthesis. Corrective Action:
  • Resuspend the solid in water.

  • Add a 10% Sodium Thiosulfate (

    
    )  solution dropwise until the yellow color fades.
    
  • Re-filter and wash copiously with water.

  • Note: If the color persists after recrystallization, use activated charcoal in the hot aqueous solution before filtering.

Issue 3: "My yield is low, and the filtrate is cloudy."

Diagnosis: The product has partial solubility in water, especially if the volume is too high or the temperature is not controlled. Corrective Action:

  • Concentration: Evaporate the filtrate to 1/3 of its original volume under reduced pressure (keep bath

    
     to prevent decarboxylation).
    
  • Salting Out: Add solid NaCl to the filtrate to reach saturation. This exploits the "Common Ion Effect" and forces the organic zwitterion out of solution.

  • Cooling: Ensure the crystallization flask is held at

    
     for at least 2 hours before filtration.
    
Issue 4: "NMR shows a mixture of the product and a species missing the carboxylic acid."

Diagnosis: Thermal decarboxylation. Imidazole carboxylic acids are prone to losing


 at high temperatures, converting to 2-bromoimidazole  (CAS 16681-56-4).
Corrective Action: 
  • Lower Drying Temp: Never dry the product above

    
    . Use a vacuum desiccator over 
    
    
    
    at room temperature.
  • Avoid Boiling Acid: During recrystallization, do not boil the aqueous solution for extended periods. Dissolve at near-boiling, then immediately cool.

Validated Experimental Protocol (The "Golden Path")

This protocol assumes a starting material of Ethyl 2-bromo-1H-imidazole-5-carboxylate (hydrolysis route) or a crude bromination mixture.

Step 1: Hydrolysis / Solubilization

  • Dissolve crude ester in THF/Water (1:1).

  • Add 2.5 equivalents of LiOH or NaOH. Stir at RT until TLC indicates consumption of starting material.

  • Result: The solution contains the soluble carboxylate salt (pH > 10).

Step 2: Removal of Organics

  • Wash the aqueous alkaline layer with Ethyl Acetate (2 x vol) to remove unreacted ester or non-acidic impurities (like decarboxylated 2-bromoimidazole).

  • Keep the Aqueous Layer. Discard the organic layer.

Step 3: Isoelectric Precipitation (The Critical Step)

  • Cool the aqueous layer to

    
    .
    
  • Dropwise add 1M HCl with vigorous stirring.

  • Target pH: Adjust precisely to pH 4.5 .

  • Observation: The solution will turn cloudy and a heavy precipitate will form.

Step 4: Purification

  • Filter the solid using a sintered glass funnel.

  • Wash: Rinse the cake with ice-cold water (2 x small volumes) to remove inorganic salts (NaCl/LiCl).

  • Drying: Dry under high vacuum at

    
     for 12 hours.
    

Step 5: Recrystallization (If purity < 95%)

  • Solvent: Water (or 10% EtOH in Water).

  • Dissolve the solid in minimum boiling water.

  • Allow to cool slowly to RT, then to

    
    .
    
  • Filter and dry.[2][3]

References

  • Synthesis and Properties of Imidazole Carboxylic Acids

    • Source: PubChem Compound Summary for Imidazole-4-carboxylic acid.
    • Relevance: Establishes general pKa (~3.5 and ~6.0) and solubility profiles for the class.
    • URL:

  • Bromination of Deactivated Aromatics

    • Source: Organic Chemistry Portal.
    • Relevance: Describes conditions for brominating heteroaromatics (NBS/Acid)
    • URL:

  • General Workup of Amphoteric Heterocycles

    • Source: Sigma-Aldrich Technical Bulletin (Generic Imidazole D
    • Relevance: Confirms the zwitterionic nature and isoelectric precipit
    • URL:

Sources

stability issues of 2-Bromo-1H-imidazole-5-carboxylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Bromo-1H-imidazole-5-carboxylic Acid

Executive Summary: The Stability Paradox

This compound presents a classic "push-pull" stability challenge common in heteroaromatic chemistry. The molecule contains three reactive centers that dictate its stability profile:

  • The Imidazole Ring: Amphoteric, susceptible to protonation and tautomerism.

  • The C-2 Bromine: An electron-withdrawing group (EWG) activated for Nucleophilic Aromatic Substitution (

    
    ), particularly in basic media.
    
  • The C-5 Carboxylic Acid: Prone to thermal decarboxylation, a process often catalyzed by acidic conditions.

Core Rule: This compound is kinetically stable at room temperature in mild aqueous acid/base but exhibits rapid degradation pathways under thermal stress or extreme pH.

Acidic Conditions: The Decarboxylation Risk

Primary Failure Mode: Thermal Decarboxylation. Mechanism: Acid-Catalyzed Protodecarboxylation.

In acidic media, the imidazole ring is protonated.[1] While the 2-bromo substituent is electron-withdrawing (which typically stabilizes the carboxylate), the protonation of the imidazole nitrogen creates a highly electron-deficient heteroaromatic cation. Upon heating, this system seeks to relieve steric and electronic strain by ejecting


.
Diagnostic: "My product vanished during acid reflux."

If you subject this compound to strong mineral acids (HCl,


) at reflux, you will likely isolate 2-bromoimidazole  (the decarboxylated product) rather than your starting material.

Key Data Points:

  • Critical Temperature: Decarboxylation rates increase significantly above 60°C in acidic solution.

  • pKa Influence: The pKa of the carboxylic acid is approximately 3.0–3.5. Below pH 2, the species exists as the cationic carboxylic acid (protonated imidazole ring), which is the active species for decarboxylation.

Visualizing the Pathway

Decarboxylation Start 2-Bromo-1H-imidazole- 5-carboxylic acid Protonation Cationic Intermediate (Ring Protonated) Start->Protonation + H+ (pH < 2) TS Transition State (C-C bond breaking) Protonation->TS Heat (>60°C) Product 2-Bromoimidazole + CO2 (Gas) TS->Product - CO2

Figure 1: Mechanism of acid-catalyzed decarboxylation. Note that the protonation of the ring facilitates the loss of carbon dioxide.

Basic Conditions: The Hydrolysis Trap

Primary Failure Mode: Nucleophilic Aromatic Substitution (


).
Mechanism:  Addition-Elimination at C-2.

The C-2 position of the imidazole ring is naturally electron-deficient (situated between two nitrogens).[1] The presence of the bromine atom further activates this position. In strong alkaline conditions (e.g., 1M NaOH, reflux), the hydroxide ion acts as a nucleophile, attacking C-2 to displace the bromide.

Diagnostic: "I see a new polar spot on TLC after base treatment."

Prolonged exposure to strong bases, especially with heat, converts the 2-bromo compound into 2-hydroxy-1H-imidazole-5-carboxylic acid (which tautomerizes to the 2-imidazolone form). This byproduct is highly polar and difficult to extract.

Key Data Points:

  • Stable Zone: pH 8–12 at Room Temperature (RT). The carboxylate salt is stable.[2]

  • Danger Zone: pH > 12 + Heat (>50°C). Promotes hydrolysis of the C-Br bond.

  • Nucleophile Sensitivity: Highly sensitive to alkoxides (

    
    ). Do not use NaOMe/MeOH with heat unless you intend to synthesize the 2-methoxy derivative.
    
Visualizing the Pathway

SNAr Start 2-Bromo-1H-imidazole- 5-carboxylic acid Attack Meisenheimer-like Complex (Anionic) Start->Attack + OH- (Nucleophilic Attack) Product 2-Hydroxy-imidazole (Imidazolone form) Attack->Product - Br- (Elimination)

Figure 2: Nucleophilic attack at the C-2 position under strong basic conditions leading to debromination.

Stability Data Summary

ConditionTemperatureStability StatusPrimary Byproduct
Dilute Acid (0.1 M HCl) 25°CStable None
Strong Acid (6 M HCl) >60°CUnstable 2-Bromoimidazole (Decarboxylation)
Dilute Base (NaHCO3) 25°CStable None (Forms Na salt)
Strong Base (1 M NaOH) >50°CUnstable 2-Hydroxy-imidazole-5-COOH
Alcoholic Base (NaOMe) RefluxUnstable 2-Methoxy-imidazole-5-COOH

Troubleshooting & FAQs

Q1: I need to esterify the carboxylic acid. Can I use


/MeOH at reflux? 
  • Risk: High.[3] This condition combines strong acid and heat, promoting decarboxylation.

  • Solution: Use Thionyl Chloride (

    
    )  in methanol at 
    
    
    
    . The formation of the acyl chloride intermediate is rapid and avoids the prolonged thermal stress of Fischer esterification. Alternatively, use mild coupling reagents like EDC/NHS.

Q2: How do I re-precipitate the acid from a basic solution without degradation?

  • Protocol:

    • Cool the basic solution to 0–5°C (ice bath).

    • Slowly add dilute HCl (1N or 2N) dropwise with vigorous stirring.

    • Stop adding acid as soon as the pH reaches 3.0–3.5 . Going to pH 1 increases the solubility of the cationic form and risks decarboxylation if the solution warms up.

Q3: Why is my yield low after Suzuki coupling on the C-2 bromine?

  • Cause: If you used a base like

    
     or 
    
    
    
    in aqueous media at high temperatures (
    
    
    ), you likely hydrolyzed the C-Br bond or decarboxylated the acid before the coupling occurred.
  • Fix: Protect the carboxylic acid as an ester first. Esters are generally more robust towards decarboxylation than the free acid. Alternatively, use anhydrous conditions with non-nucleophilic bases.

Q4: Can I use this compound in a reductive amination?

  • Advice: Yes, but ensure the pH is kept near 5-6. Avoid low pH (<2) if heating is required. The bromine is stable to mild reducing agents like

    
    .
    

References

  • PubChem. this compound.[4] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation of Heteroaromatic Carboxylic Acids. Available at: [Link]

  • Erdogan, T. et al. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi, 2018. (Demonstrates reactivity of 2-bromoimidazoles). Available at: [Link]

  • Royal Society of Chemistry. Synthesis and Reactions of Brominated 2-Nitroimidazoles. (Discusses stability profiles of brominated imidazoles). Available at: [Link]

  • Master Organic Chemistry. Decarboxylation Mechanisms. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Bromo-1H-imidazole-5-carboxylic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, imidazole derivatives stand out for their wide-ranging therapeutic potential, demonstrating antimicrobial, anticancer, and anti-inflammatory properties, among others.[1] The functionalization of the imidazole core offers a versatile platform for modulating biological activity. This guide provides a comparative analysis of 2-Bromo-1H-imidazole-5-carboxylic acid and its corresponding methyl ester, exploring how a simple esterification can influence their biological profiles. While direct comparative studies on these specific molecules are not extensively documented, we can infer potential differences in their activity based on established structure-activity relationships of related imidazole derivatives.

Introduction to the Core Structures

The imidazole ring is a privileged scaffold in medicinal chemistry.[2] The presence of a bromine atom at the 2-position and a carboxylic acid or methyl ester at the 5-position of the imidazole ring in the two molecules of interest, this compound and methyl 2-bromo-1H-imidazole-5-carboxylate, respectively, are key determinants of their chemical properties and, consequently, their biological activities. The carboxylic acid group introduces a potential site for hydrogen bonding and salt formation, which can influence solubility and interactions with biological targets. Esterification to the methyl ester modifies the polarity, lipophilicity, and steric bulk of this functional group, which can in turn affect cell permeability and target binding.

Potential Biological Activities: A Comparative Overview

Imidazole derivatives have been extensively investigated for a variety of biological activities. The primary areas of interest for compounds like this compound and its methyl ester include antimicrobial and anticancer effects.

Antimicrobial Activity

The imidazole nucleus is a cornerstone of many antimicrobial agents.[3] These compounds are known to be effective against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action for many imidazole-containing antimicrobials involves the disruption of bacterial cell wall synthesis or interference with DNA replication.[5]

  • This compound: The presence of the carboxylic acid group may enhance its antimicrobial potential. Carboxylic acid moieties can contribute to the acidic nature of the molecule, potentially disrupting the cellular processes of microorganisms. Furthermore, the ability to chelate metal ions, which is often enhanced by the presence of a carboxylic acid, can be a mechanism of antimicrobial action.[2]

  • Methyl 2-bromo-1H-imidazole-5-carboxylate: The conversion of the carboxylic acid to a methyl ester is likely to increase the lipophilicity of the molecule. This change can have a dual effect. On one hand, increased lipophilicity may enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to higher intracellular concentrations and increased efficacy. On the other hand, the loss of the acidic proton might alter its interaction with specific targets within the bacterial cell. Studies on similar compounds have shown that esterification can lead to potent antimicrobial activity.[6]

Anticancer Activity

Numerous imidazole derivatives have demonstrated significant potential as anticancer agents.[7][8] Their mechanisms of action are diverse and can include inhibition of key enzymes involved in cancer cell proliferation, disruption of the cell cycle, and induction of apoptosis.[8][9]

  • This compound: The carboxylic acid functionality could play a crucial role in its anticancer activity by forming specific hydrogen bonds with amino acid residues in the active sites of target enzymes, such as kinases.[2] Some studies on benzimidazoles containing a carboxylic acid group have shown potent activity, including the induction of apoptosis.[8]

  • Methyl 2-bromo-1H-imidazole-5-carboxylate: Esterification to the methyl ester could enhance the compound's ability to cross cell membranes and accumulate within cancer cells. This is a critical factor for drugs targeting intracellular components. Research on a related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has shown it to be a potent microtubule targeting agent with significant toxicity towards breast cancer cell lines.[10] Another study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed that these ester-containing compounds exhibited significant inhibitory effects on the growth and proliferation of various human cancer cell lines, with IC50 values in the micromolar range.[11]

Postulated Structure-Activity Relationship

The conversion of the carboxylic acid to its methyl ester represents a fundamental chemical modification that can significantly impact biological activity. This relationship can be visualized as a decision point in a drug design workflow.

SAR Start 2-Bromo-1H-imidazole Scaffold Acid This compound Start->Acid Carboxylation Ester Methyl 2-bromo-1H-imidazole-5-carboxylate Start->Ester Esterification Activity1 Potentially Enhanced Target Interaction (e.g., H-bonding) Acid->Activity1 Activity2 Potentially Enhanced Cell Permeability Ester->Activity2

Caption: Postulated influence of functional group on biological properties.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its methyl ester, standardized in vitro assays are essential. Below are representative protocols for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compounds Prepare stock solutions of This compound and its methyl ester in DMSO. Serial_Dilution Perform two-fold serial dilutions of each compound in a 96-well microtiter plate. Prep_Compounds->Serial_Dilution Prep_Bacteria Culture bacterial strains (e.g., S. aureus, E. coli) in appropriate broth to log phase. Inoculation Inoculate each well with a standardized suspension of the test bacterium. Prep_Bacteria->Inoculation Serial_Dilution->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours. Inoculation->Incubation Read_Plate Visually inspect the plate for turbidity or use a plate reader to measure optical density. Incubation->Read_Plate Determine_MIC The MIC is the lowest concentration with no visible bacterial growth. Read_Plate->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve this compound and its methyl ester in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).

  • Bacterial Culture: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and incubate until it reaches the logarithmic growth phase.

  • Standardization of Inoculum: Adjust the bacterial culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[5]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution with the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial suspension to each well, including positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and its methyl ester (dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary and Comparison

PropertyThis compoundMethyl 2-bromo-1H-imidazole-5-carboxylateRationale for Expected Difference
Aqueous Solubility HigherLowerThe carboxylic acid group is more polar and can ionize, increasing water solubility.
Lipophilicity (LogP) LowerHigherThe methyl ester group is less polar than the carboxylic acid, increasing lipophilicity.
Cell Membrane Permeability LowerHigherIncreased lipophilicity generally correlates with better passive diffusion across cell membranes.
Antimicrobial Activity (MIC) Potentially lowerPotentially higherEnhanced cell permeability of the ester could lead to higher intracellular concentrations.
Anticancer Activity (IC50) Potentially higherPotentially lowerImproved cellular uptake of the ester may result in greater cytotoxicity at lower concentrations.

Conclusion

The seemingly minor chemical modification of esterifying the carboxylic acid group of this compound to its methyl ester can have profound implications for its biological activity. It is anticipated that the methyl ester will exhibit enhanced cell permeability due to its increased lipophilicity, which may translate to improved antimicrobial and anticancer potency. However, the carboxylic acid's ability to engage in specific hydrogen bonding interactions could be crucial for binding to certain biological targets, a factor that should not be overlooked.

Ultimately, empirical testing through well-defined experimental protocols, such as those outlined in this guide, is imperative to definitively characterize and compare the biological profiles of these two compounds. The insights gained from such studies will be invaluable for guiding the future design and development of more effective imidazole-based therapeutic agents.

References

  • Al-Fahdawi, M. Q., Al-Hiyaly, S. A., & Al-Shammary, A. H. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). PMC. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2236–2245.
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and anticancer screening of novel imidazole deriv
  • Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. (n.d.). PubMed. Retrieved from [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved from [Link]

  • Imidazoles as potential anticancer agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). PMC - NIH. Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PMC. Retrieved from [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). ScienceDirect.
  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (n.d.). eScholarship.org. Retrieved from [Link]

  • Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Ruzi, Z., Nie, L., Bozorov, K., Zhao, J., & Aisa, H. A. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(8), e2000470.
  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010). ACS Publications. Retrieved from [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. Retrieved from [Link]

  • Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. (2021). AACR Journals. Retrieved from [Link]

  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(28), 45780–45795.
  • Synthesis and Antimicrobial Screening of Some Novel 5-Substituted-1,10b-dihydroimidazole[1,2-c]quinazoline Derivatives. (2021). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]

  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole deriv
  • Synthesis, characterization, and anticancer potential of novel NHC ligands and their selenium complexes: a combined in vitro and in silico investigation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Definitive Structural Validation of 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. While a suite of analytical techniques provides valuable structural clues, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for providing unequivocal proof of molecular structure.[1][2][3] This guide provides an in-depth, comparative analysis of the experimental workflow for the structural validation of 2-Bromo-1H-imidazole-5-carboxylic acid, a halogenated heterocyclic compound representative of a class of molecules with significant potential in medicinal chemistry.[4]

A Note on the Target Compound: A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the specific crystal structure of this compound has not been publicly deposited as of this guide's publication. Therefore, this document will serve as a comprehensive roadmap, establishing the definitive workflow and comparative methodologies using data from closely related brominated imidazole and benzimidazole derivatives as validated case studies.[2][5] This approach ensures that the principles and protocols described are grounded in established, peer-reviewed science.

Part 1: The Imperative of Unambiguous Structural Proof

In drug development, a molecule's journey from a promising hit to a clinical candidate is paved with data. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization.[6] NMR can elucidate the carbon-hydrogen framework and connectivity, while MS confirms molecular weight and elemental composition.[7] However, for complex heterocyclic systems, these methods can harbor ambiguities. For instance, in substituted imidazoles, NMR alone may not definitively distinguish between regioisomers. Mass spectrometry, while precise in mass determination, cannot differentiate between isomers at all.[8]

This is where the definitive power of X-ray crystallography becomes paramount. By diffracting X-rays off a single, well-ordered crystal, we can map electron density and determine the precise coordinates of every atom in the solid state.[2] This provides irrefutable evidence of:

  • Bond Connectivity: Confirming the exact bonding pattern.

  • Regiochemistry: Unambiguously assigning the positions of substituents (e.g., the bromine and carboxylic acid groups on the imidazole ring).

  • Stereochemistry: Determining the absolute configuration of chiral centers.

  • Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice, offering insights into potential polymorphism and solid-state stability.[9]

Committing resources to preclinical and clinical development based on an incorrectly assigned structure can lead to catastrophic financial and scientific setbacks. Therefore, crystallographic validation is a critical risk-mitigation step.[10]

Part 2: The Crystallographic Workflow: From Powder to Proof

The journey to a validated crystal structure is a multi-step process that demands both precision and a deep understanding of the underlying physical chemistry.

Crystallographic_Workflow cluster_synthesis Phase 1: Sample Preparation cluster_growth Phase 2: Crystal Growth cluster_data Phase 3: Data Acquisition & Processing cluster_refine Phase 4: Structure Solution & Validation Compound Synthesized Compound (this compound) Purify Purification (>98% Purity) Compound->Purify HPLC / Recrystallization Screen Solvent Screening Purify->Screen Purity Confirmed Grow Crystal Growth (e.g., Slow Evaporation) Screen->Grow Optimal Solvent System Mount Crystal Mounting Grow->Mount Select High-Quality Crystal XRD X-ray Diffraction Data Collection Mount->XRD Cryo-cooling Process Data Processing (Integration & Scaling) XRD->Process Solve Structure Solution (Phase Problem) Process->Solve Reflection Data Refine Model Refinement Solve->Refine Initial Model Validate Validation & Deposition (checkCIF) Refine->Validate Final Model (CIF)

Caption: The comprehensive workflow for single-crystal X-ray diffraction.

Experimental Protocol: Crystal Growth

The most significant bottleneck in small-molecule crystallography is often growing a single crystal of sufficient size and quality.[3] For a compound like this compound, which possesses both hydrogen-bond donors (N-H, O-H) and acceptors (N, C=O), the choice of solvent is critical.

Objective: To grow diffraction-quality single crystals (~50-200 µm).

Materials:

  • Purified this compound (>98% purity).

  • Screening solvents: Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Water.

  • Small, clean glass vials (e.g., 4 mL).

  • Microscope for crystal inspection.

Methodology: Slow Evaporation (Field-Proven Technique)

  • Solubility Assessment: Begin by testing the compound's solubility in the screening solvents. The ideal solvent is one in which the compound is moderately soluble.[11] If it's too soluble, nucleation is difficult; if it's poorly soluble, it won't go into solution.

    • Scientist's Insight: For this molecule, a polar protic solvent like ethanol or a mixture such as ethanol/water is a promising starting point due to the carboxylic acid and imidazole moieties.

  • Preparation of a Near-Saturated Solution: In a dust-free vial, dissolve a small amount of the compound (e.g., 5-10 mg) in the chosen solvent (or solvent system) with gentle warming to create a clear, near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[11]

  • Slow Evaporation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle to allow for very slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.[11]

  • Monitoring: Patiently observe the vial over several days to weeks. Avoid the temptation to disturb the vial frequently. High-quality crystals often grow slowly.

Experimental Protocol: Data Collection and Refinement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction.

Objective: To collect a complete, high-resolution diffraction dataset and refine a structural model.

Methodology:

  • Crystal Selection & Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryo-loop.

  • Cryo-cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher-resolution data and reduced radiation damage.

  • Data Collection: Mount the crystal on a diffractometer. Modern instruments use a microfocus X-ray source and a sensitive detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections, yielding a file of reflection data.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to improve the fit. Key quality indicators for the model include the R-factor (R1) and the Goodness of Fit (GooF).

  • Validation: The final structure is validated using software like checkCIF, a service provided by the International Union of Crystallography (IUCr), which checks for geometric plausibility and adherence to publication standards.[12]

Part 3: A Comparative Analysis with Orthogonal Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive validation package integrates data from other techniques to understand the molecule's behavior in different states.[6]

Caption: Comparison of primary analytical techniques for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, ¹H NMR would be expected to show a single signal for the imidazole proton (C4-H).[13] The N-H and O-H protons may be broad or exchange with the solvent. ¹³C NMR would show four distinct carbon signals. While 2D NMR experiments (like HMBC) can build a picture of connectivity, they rely on correlations over two or three bonds.[14] Confirming the precise regiochemistry—that the bromine is at C2 and the carboxylic acid is at C5—can be challenging without the definitive map provided by SCXRD.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₄H₃BrN₂O₂ by providing a highly accurate mass measurement.[15] A key feature for this molecule would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[16] Therefore, the mass spectrum would show two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by 2 m/z units, which is a hallmark of a monobrominated compound.[16] However, MS cannot distinguish this molecule from its isomer, 4-Bromo-1H-imidazole-2-carboxylic acid, as they have the identical mass and formula.

Part 4: Conclusion

The structural validation of a novel chemical entity like this compound requires a multi-faceted analytical approach. While NMR and MS provide essential, complementary data on the molecule's connectivity and composition, they cannot, in isolation, provide the absolute proof of structure required for high-stakes applications like drug development.[6]

Single-Crystal X-ray Diffraction is the definitive arbiter, providing an unambiguous, high-resolution 3D map of the molecule in the solid state.[1] It resolves the inherent ambiguities of other techniques, particularly concerning the differentiation of isomers. The rigorous, methodical process—from meticulous crystal growth to precise data collection and refinement—underpins the trustworthiness and authority of the final structural model. For researchers, scientists, and drug development professionals, embracing this "gold standard" is not merely a matter of best practice; it is a fundamental pillar of scientific integrity and a critical step toward successful innovation.

References

  • Cruse, W. B., & Derek, P. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystallographic diffraction analysis of bromide 3a. Available at: [Link]

  • Thiruvalluvar, A. A., et al. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • Perry, B. G., et al. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2021). Synthesis, x-ray crystallography, hirshfeld surface and 3d energy framework analysis of two imidazole derivatives. Available at: [Link]

  • Balogh, M. P. (2008). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Available at: [Link]

  • Li, R., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • International Union of Crystallography. (n.d.). Standards for Crystallographic Publishing. Available at: [Link]

  • Doménech, A., et al. (1998). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-/¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Available at: [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • PubChemLite. (n.d.). 2-bromo-1-methyl-1h-imidazole-5-carboxylic acid. Available at: [Link]

  • Le, T. B., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]

  • Hall, S. R., & McMahon, B. (2023). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances. Available at: [Link]

  • ResearchGate. (2015). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Imidazole at BMRB. Available at: [Link]

  • International Union of Crystallography. (n.d.). Submission instructions (Data Reports). IUCrData. Available at: [Link]

  • Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry identification of halogen compounds. Available at: [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Available at: [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available at: [Link]

  • Wakerley, D. W., & Fontecave, M. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology. Available at: [Link]

  • RCSB Protein Data Bank. (n.d.). Homepage. Available at: [Link]

Sources

comparative study of different synthetic routes to 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1H-imidazole-5-carboxylic acid (CAS: 53718-52-8) is a critical heterocyclic building block, most notably serving as the starting scaffold for the Hepatitis C antiviral drug Daclatasvir (Daklinza). Its synthesis presents a classic challenge in heterocyclic chemistry: selectively functionalizing the C2 position of the imidazole ring while managing the solubility issues inherent to zwitterionic amino acids.[1]

This guide objectively compares the three primary synthetic strategies available to researchers:

  • Direct Aqueous Bromination: The industrial workhorse offering high atom economy.[1]

  • N-Bromosuccinimide (NBS) Oxidation: A milder, laboratory-friendly approach.

  • Ester-Mediated Bromination: A purity-focused route utilizing ethyl imidazole-4-carboxylate.

Key Tautomeric Note: Researchers must recognize that this compound and 2-bromo-1H-imidazole-4-carboxylic acid refer to the same chemical entity in solution due to rapid proton tautomerism at the N1/N3 positions. This guide uses the 5-carboxylic acid nomenclature to align with IUPAC conventions for the major tautomer.

Strategic Analysis of Synthetic Routes

Method A: Direct Aqueous Bromination ( / )

This method utilizes elemental bromine in an aqueous or acetic acid medium.[1] It is the preferred route for kilogram-scale manufacturing due to low raw material costs.

  • Mechanism: Electrophilic aromatic substitution.[1] The carboxylic acid group deactivates the ring, but the C2 position remains susceptible to attack by the strong electrophile generated by ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Pros: Low cost; high atom economy; scalable.[1]

  • Cons: Handling hazardous liquid bromine; corrosive byproducts (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ); difficult isolation due to product solubility in water.
    
Method B: NBS Bromination (Organic Phase)

This route employs N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF or THF).[1] It is ideal for discovery chemistry and small-scale optimization.

  • Mechanism: NBS provides a controlled source of bromonium ions (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or bromine radicals, typically proceeding via an ionic mechanism in polar solvents.
    
  • Pros: Easy handling (solid reagent); milder conditions; cleaner reaction profile.[1]

  • Cons: Poor atom economy (succinimide waste); difficult removal of succinimide byproducts from the zwitterionic product; higher reagent cost.[1]

Method C: Ester-Mediated Synthesis

This route involves brominating the ester (e.g., methyl or ethyl imidazole-4-carboxylate) first, followed by base hydrolysis to the acid.

  • Mechanism: Bromination of the ester followed by saponification (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    /
    
    
    
    ).
  • Pros: The intermediate ester is lipophilic, allowing for easy extraction and crystallization (purification control); avoids handling the highly soluble zwitterionic acid until the final step.[1]

  • Cons: Adds two process steps (esterification and hydrolysis); lower overall yield due to step count.[1]

Decision Matrix & Comparative Data

The following table summarizes the performance metrics for each route based on experimental data and process chemistry principles.

MetricMethod A: Aqueous

Method B: NBS / DMFMethod C: Ester Route
Typical Yield 65 - 75%50 - 65%60 - 70% (over 2 steps)
Purity (HPLC) >95% (requires recrystallization)>90% (often contains succinimide)>98% (cleanest profile)
Scalability High (Industrial)Low to MediumMedium
Safety Profile High Risk (Corrosive, Fumes)Low Risk (Solid reagents)Medium Risk (Solvent handling)
Cost Efficiency High (Cheap reagents)Low (Expensive reagents)Medium (Extra steps)
Primary Use Bulk ManufacturingMedChem / DiscoveryGMP / High-Purity Needs
Visual Decision Logic

The following diagram illustrates the decision process for selecting the optimal route based on laboratory constraints.

RouteSelection Start Start: Select Synthesis Goal Scale Is Scale > 100g? Start->Scale Purity Is >98% Purity Critical? Scale->Purity No RouteA Method A: Aqueous Br2 (Cost & Scale) Scale->RouteA Yes Safety Are Fume Hoods/Safety Constraints Strict? Purity->Safety No RouteC Method C: Ester Route (Purification Control) Purity->RouteC Yes Safety->RouteA No (Can handle Br2) RouteB Method B: NBS (Convenience) Safety->RouteB Yes (Avoid Br2)

Figure 1: Decision tree for selecting the synthetic route based on scale, purity requirements, and safety constraints.

Detailed Experimental Protocols

Protocol A: Direct Bromination (The "Standard" Method)

Recommended for scale-up >50g.[1]

Reagents:

  • Imidazole-4-carboxylic acid (1.0 eq)

  • Bromine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (1.1 eq)
    
  • Water (Solvent)[1]

  • Sodium Thiosulfate (Quench)[1]

Procedure:

  • Dissolution: Charge Imidazole-4-carboxylic acid (11.2 g, 100 mmol) into a round-bottom flask containing water (100 mL). Stir to form a suspension.

  • Addition: Heat the mixture to 50°C. Add elemental bromine (17.6 g, 5.6 mL, 110 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.[1] Evolution of HBr fumes.

  • Reaction: Heat the reaction mixture to reflux (100°C) for 4–6 hours. The solution should turn orange/red.[1]

  • Quench: Cool the mixture to room temperature. If excess bromine remains (persistent red color), add 10% aqueous sodium thiosulfate solution dropwise until the color fades to pale yellow.[1]

  • Isolation: The product often precipitates upon cooling.[1] If not, concentrate the solution under reduced pressure to 50% volume and adjust pH to ~3-4 using 2N NaOH.[1]

  • Filtration: Filter the white/off-white solid.[1] Wash with ice-cold water (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 50°C overnight.

    • Expected Yield: 13.5 g (70%).

Protocol B: NBS Bromination (The "Lab" Method)

Recommended for small scale <10g.[1]

Reagents:

  • Imidazole-4-carboxylic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)[1]

  • DMF (Dimethylformamide)[1]

Procedure:

  • Setup: Dissolve Imidazole-4-carboxylic acid (1.12 g, 10 mmol) in DMF (10 mL) in a flask wrapped with aluminum foil (light protection minimizes radical side reactions).

  • Addition: Add NBS (2.14 g, 12 mmol) in three portions over 15 minutes at room temperature.

  • Reaction: Stir at room temperature for 12 hours. Monitor by LC-MS (Target Mass: 190/192 amu).

  • Workup: Pour the reaction mixture into crushed ice (50 g). The product may precipitate.[1][2][3]

  • Purification:

    • Scenario 1 (Precipitate forms): Filter the solid.[1][2] Wash with water to remove succinimide.[1]

    • Scenario 2 (No precipitate): Extract with Ethyl Acetate (3 x 20 mL).[1] Note: The acid is polar; extraction is difficult.[1] It is often better to evaporate DMF and recrystallize from water/ethanol.[1]

  • Drying: Vacuum dry.[1]

    • Expected Yield: 1.1 g (58%).[1]

Mechanistic Insight & Pathway Visualization[1]

Understanding the reaction pathway is crucial for troubleshooting.[1] The bromination occurs at the C2 position because the C4/C5 positions are blocked (by the carboxylic acid) or sterically hindered, and the N-H group directs the electrophile.[1]

ReactionMechanism SM Imidazole-4-COOH (Starting Material) Complex Sigma Complex (Intermediate) SM->Complex + Br+ Br2 Bromine Source (Br2 or NBS) Br2->Complex Prod 2-Bromo-1H-imidazole-5-COOH (Product) Complex->Prod - H+ Byprod HBr (or Succinimide) Complex->Byprod

Figure 2: General electrophilic substitution pathway for the bromination of the imidazole ring.

Troubleshooting & Expert Tips

  • Color Management: The product should be white or off-white. A yellow/orange tint indicates residual bromine.[1][3] Wash the final filter cake with a dilute sodium bisulfite solution.[1]

  • Solubility Issues: The 2-bromo acid is less soluble in water than the starting material.[1] If yield is low, ensure you have not over-diluted the reaction. Concentration of the mother liquor often yields a second crop of crystals.[1]

  • Decarboxylation Risk: Do not heat above 120°C. Imidazole carboxylic acids are prone to thermal decarboxylation, which would yield 2-bromoimidazole (a useless byproduct for this application).

References

  • BMS Patent (Daclatasvir Synthesis): Process for the preparation of substituted imidazoles.[1] WO2008021927.[1] (Describes the large-scale synthesis of imidazole intermediates).

  • NBS Methodology: N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.[1][2][3][4] Master Organic Chemistry.[1]

  • General Imidazole Chemistry: Imidazole and Benzimidazole Synthesis. The Chemistry of Heterocyclic Compounds.[1] Wiley-Interscience.

  • Safety Data: this compound SDS. Sigma-Aldrich.[5]

Sources

assessing the enzyme inhibitory activity of 2-Bromo-1H-imidazole-5-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Enzyme Inhibitory Activity of 2-Bromo-1H-imidazole-5-carboxylic Acid Derivatives

Executive Summary: The Scaffold Advantage

The This compound scaffold represents a "privileged structure" in medicinal chemistry.[1] Its dual functionality—the electrophilic C2-bromine handle and the C5-carboxylic acid moiety—allows for the rapid generation of diverse libraries targeting distinct enzymatic pockets.

While the parent compound serves primarily as a synthetic intermediate, its derivatives exhibit potent inhibitory activity across three distinct enzyme classes:

  • Glycosidases (e.g.,

    
    -Glucosidase):  Derivatives retaining the halogen or substituted with aryl groups often mimic the transition state of sugar hydrolysis.
    
  • Kinases (e.g., BTK, ALK5): The imidazole-carboxylate core acts as a hinge-binder, forming critical hydrogen bonds with the ATP-binding pocket.

  • Phosphodiesterases (e.g., PDE5): The carboxylic acid moiety mimics the phosphate group of cGMP, providing high affinity for the catalytic site.

This guide details the experimental frameworks required to assess these activities, distinguishing between the direct activity of bromo-retaining analogs and the scaffold activity of 2-substituted derivatives.

Target Landscape & Mechanism of Action

-Glucosidase Inhibition (Metabolic Regulation)

Recent SAR studies indicate that imidazole derivatives, particularly those substituted at the 2-position (often via the bromine handle), effectively inhibit


-glucosidase.
  • Mechanism: The imidazole ring mimics the oxocarbenium ion transition state of the glycosidic cleavage. The C5-carboxylic acid can form salt bridges with active site residues (e.g., Arginine), while the C2-substituent (aryl/bromo) occupies the hydrophobic pocket.

  • Key Data: 2,4,5-trisubstituted imidazole derivatives have demonstrated IC

    
     values in the low micromolar range (
    
    
    
    ), comparable to the standard Acarbose.
Kinase Inhibition (Oncology & Immunology)

The 1H-imidazole-5-carboxylic acid core is a bioisostere for the purine ring of ATP.

  • Target: Bruton's Tyrosine Kinase (BTK) and ALK5.

  • Mechanism: The N1 and C5-carbonyl/hydroxyl groups form a donor-acceptor hydrogen bond pair with the kinase hinge region. The 2-position (derived from the 2-bromo precursor) allows for the extension of the molecule into the solvent-exposed region or the "gatekeeper" pocket to tune selectivity.

CYP450 Interaction (ADME/Tox)
  • Warning: The 2-bromo-imidazole core itself can interact with Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C19) via heme coordination by the imidazole nitrogen.

  • Implication: Early assessment of CYP inhibition is critical to distinguish between therapeutic target inhibition and metabolic liability.

Experimental Protocols

Protocol A: -Glucosidase Inhibition Assay (Colorimetric)

Validates metabolic target potential.

Reagents:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, 1 U/mL).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (p-NPG, 5 mM).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

  • Control: Acarbose.

Workflow:

  • Preparation: Dissolve this compound derivatives in DMSO (Final concentration < 1%). Prepare serial dilutions (

    
    ).
    
  • Incubation: Mix

    
     of enzyme solution with 
    
    
    
    of test compound. Incubate at
    
    
    for 15 minutes.
  • Initiation: Add

    
     of p-NPG substrate.
    
  • Measurement: Incubate for 20 minutes at

    
    . Stop reaction with 
    
    
    
    of
    
    
    
    
    .
  • Detection: Measure absorbance at 405 nm (release of p-nitrophenol).

Calculation:



Protocol B: Kinase Selectivity Profiling (FRET-based)

Validates ATP-competitive inhibition for BTK/ALK5.

Reagents:

  • Assay Kit: Z´-LYTE™ Kinase Assay (Invitrogen) or ADP-Glo™ (Promega).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Reaction Assembly: In a 384-well plate, add

    
     test compound, 
    
    
    
    Kinase/Peptide substrate mixture.
  • ATP Addition: Add

    
     ATP (at 
    
    
    
    concentration for the specific kinase).
  • Incubation: 1 hour at Room Temperature (RT).

  • Development: Add Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex: 400 nm, Em: 445/520 nm).

Comparative Performance Analysis

The following table contrasts the 2-Bromo-imidazole scaffold derivatives against established standards.

Target EnzymeDerivative ClassReference StandardTypical IC

Mechanism

-Glucosidase
2-Aryl-imidazole-5-carboxylatesAcarbose (

)

Competitive (Transition State Mimic)
BTK Kinase 2-Amino/Amido-imidazole-5-carboxamidesIbrutinib (

)

ATP-Competitive (Hinge Binder)
PDE5 2-Alkoxy-imidazole-5-carboxylic acidsSildenafil (

)

Phosphate Mimicry
CYP3A4 2-Bromo-1H-imidazole (Parent)Ketoconazole

Heme Coordination (Liability)

Visualization of Screening Logic

The following diagram illustrates the decision tree for assessing the bioactivity of this scaffold, distinguishing between the reactive "2-Bromo" parent and its functionalized derivatives.

EnzymeScreeningWorkflow Start Compound Library: This compound Derivatives CheckBr Does the derivative retain the 2-Bromine atom? Start->CheckBr DirectPath Direct Activity Screen CheckBr->DirectPath Yes (Reactive Core) DerivPath Scaffold Activity Screen CheckBr->DerivPath No (Substituted) CYP CYP450 Inhibition Assay (ADME Liability) DirectPath->CYP Antimicrobial Antimicrobial Screen (Non-specific Alkylation) DirectPath->Antimicrobial TargetSelect Target Selection based on C2-Substitution DerivPath->TargetSelect Validation Hit Validation: IC50 & Mode of Inhibition CYP->Validation Safety Check Glucosidase Target: Alpha-Glucosidase (Metabolic) TargetSelect->Glucosidase Aryl/Alkyl Groups Kinase Target: Kinases (BTK/ALK5) (Oncology) TargetSelect->Kinase Amino/Amido Groups PDE Target: PDE5 (Vascular) TargetSelect->PDE Alkoxy/Sulfonamide Groups Glucosidase->Validation Kinase->Validation PDE->Validation

Caption: Decision matrix for screening this compound derivatives. The presence of the bromine atom dictates whether the compound is screened for metabolic liability/antimicrobial activity or specific enzymatic targets.

References

  • Vertex AI Search. (2023). Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors. Link

  • Smolecule. (n.d.). This compound hydrochloride: Biological Activity and Enzyme Interaction. Link

  • ACS Medicinal Chemistry Letters. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. Link

  • Journal of Heterocyclic Chemistry. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Link

  • PubMed Central. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Link

  • Bioorganic & Medicinal Chemistry. (2001). Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group. Link

Sources

A Comparative Guide to Catalytic Cross-Coupling Reactions of 2-Bromo-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of imidazole scaffolds is a cornerstone of medicinal chemistry, yielding compounds with a broad spectrum of biological activities. Among the versatile starting materials, 2-Bromo-1H-imidazole-5-carboxylic acid presents a unique synthetic challenge and opportunity. Its bifunctional nature, possessing both a reactive bromide for cross-coupling and a carboxylic acid for further derivatization, makes it a highly valuable building block. However, the electronic properties of the imidazole ring and the presence of the acidic proton and carboxyl group necessitate careful selection of catalytic systems to achieve optimal performance.

This guide provides an in-depth comparison of various catalytic strategies for the functionalization of this compound and related 2-bromoimidazole derivatives. We will delve into the mechanistic nuances of popular cross-coupling reactions, present comparative data on catalyst performance, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Imidazole Functionalization

Palladium-catalyzed reactions are undoubtedly the most prevalent methods for C-C and C-N bond formation on the imidazole core.[1][2] The general catalytic cycle for these transformations involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the active catalyst.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and versatile method for creating carbon-carbon bonds.[5][6] For nitrogen-containing heterocycles like imidazole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.[5] The mechanism involves the activation of a boronic acid with a base, which facilitates the transmetalation step with the palladium complex.[6]

Causality in Experimental Choices: The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-deficient heteroaryl halides like 2-bromoimidazoles, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition step and stabilize the catalytic species. The base plays a crucial role in both activating the boronic acid and neutralizing the acid generated during the reaction. Inorganic bases like potassium carbonate or phosphate are commonly used.[7] Protecting the imidazole nitrogen, for instance with a Boc group, can prevent side reactions and improve yields, though the group's stability under the reaction conditions must be considered.[5]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Bromoimidazoles:

Catalyst/Ligand SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME80High[7]
Pd(PCy₃)₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME80Modest[7]
Pd₂(dba)₃ / P(t-Bu)₃Aryl BromidesArylboronic acidsVariousVariousRT-[6]
Pd(OAc)₂ / PCy₃Aryl TriflatesArylboronic acidsVariousVarious--[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water mixture).

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Vinylation of the Imidazole Core

The Mizoroki-Heck reaction facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes, providing a direct route to substituted alkenes.[8] This is particularly useful for introducing vinyl groups onto the imidazole scaffold, creating versatile intermediates for further transformations.[8] The mechanism proceeds via oxidative addition, alkene coordination and migratory insertion, followed by β-hydride elimination and regeneration of the catalyst.[8]

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv).

  • Add a suitable solvent (e.g., DMF or NMP).

  • The tube is sealed and heated to the required temperature (typically 100-140 °C) for several hours.

  • After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent.

  • The organic extracts are washed with brine, dried, and concentrated.

  • The residue is purified by chromatography to afford the desired vinylated imidazole.

Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Reaction Pd(0)L_n Pd(0)L_n R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Pd(0)L_n->R-Pd(II)-X(L_n) Oxidative Addition (R-X) Alkene_Complex [R-Pd(II)-X(L_n)(Alkene)] R-Pd(II)-X(L_n)->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH₂-Pd(II)-X(L_n) Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L_n β-Hydride Elimination & Reductive Elimination (Product + HX)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, reacting aryl or vinyl halides with terminal alkynes.[9][10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flask containing this compound (1.0 equiv) and a copper(I) salt (e.g., CuI, 1-5 mol%), add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA).

  • Add the terminal alkyne (1.1-1.5 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

  • The reaction mixture is then quenched with aqueous ammonium chloride and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR HC≡CR + Base Cu(I)-C≡CR->Ar-Pd(II)-X(L_n) Cu(I)-C≡CR->Cu(I)X Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Section 2: Copper-Catalyzed Reactions: An Economical Alternative

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, offer a more cost-effective alternative to palladium-based systems.[12][13] These reactions are especially useful for forming C-N and C-O bonds.

Ullmann Condensation: C-N and C-O Bond Formation

The Ullmann condensation involves the copper-promoted reaction of aryl halides with amines, alcohols, or thiols.[12] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[14] For N-arylation of imidazoles, various copper sources and ligands have been explored.[14][15]

Comparative Performance of Copper Catalysts in N-Arylation of Imidazoles:

Copper SourceLigandBaseSolventTemp (°C)Yield (%)Reference
CuI4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃Dioxane110Good to Excellent[14][15]
Cu₂OEthyl 2-oxocyclohexanecarboxylateK₂CO₃MeCN80-90Good to Excellent[16]
Cu(I)-pincer bis(NHC)NoneCs₂CO₃-RT-100Good to Excellent[17]

Experimental Protocol: General Procedure for Ullmann N-Arylation

  • A mixture of this compound (1.0 equiv), the amine or alcohol (1.2 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF or DMSO) is prepared in a sealed tube.

  • The reaction mixture is heated to the desired temperature (typically 100-150 °C) for an extended period.

  • After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The product is purified by column chromatography.

Section 3: Nickel-Catalyzed Cross-Coupling: Emerging Potential

Nickel catalysis is gaining traction as a more sustainable and economical alternative to palladium for various cross-coupling reactions.[18][19][20][21] Nickel catalysts can often promote reactions of less reactive aryl chlorides and offer unique reactivity profiles.

Nickel-Catalyzed Acylation: Recent studies have shown that alkyl imidazolides can serve as viable coupling partners for the nickel-catalyzed acylation of aryl bromides.[18] This presents an interesting avenue for the functionalization of the imidazole core itself.

Section 4: C-H Activation: A Greener Frontier

Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of substrates.[22][23][24] For imidazole derivatives, ruthenium and rhodium catalysts have been shown to be effective for C-H arylation.[23] This approach offers a more atom-economical route to functionalized imidazoles.

Conclusion

The choice of catalyst for the functionalization of this compound is dictated by the desired transformation, economic considerations, and the specific functionalities of the coupling partners. Palladium-based catalysts remain the most versatile and widely used for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Copper catalysts provide a cost-effective alternative, particularly for C-N and C-O bond formation via Ullmann-type reactions. Emerging fields such as nickel catalysis and direct C-H activation offer promising avenues for more sustainable and efficient synthetic routes. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to navigate the complexities of imidazole functionalization and accelerate the discovery of novel bioactive compounds.

References

  • Kamitani, M., et al. (2019). Non-targeted borylation of various aromatic compounds using PNN pincer-type iron catalysts. MDPI. [Link]

  • Chemistry Letters (2019). Catalytic C-H Activation. Oxford Academic. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ACS Publications (2017). Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ACS Publications (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

  • ACS Publications (2014). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]

  • ChemRxiv (2021). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. [Link]

  • ResearchGate (2016). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications (2016). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]

  • Frontiers (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. [Link]

  • RSC Publishing (2021). Theoretical investigation of mechanism on nickel-catalyzed electrochemical cross-coupling of aryl bromides and arylamines. Catalysis Science & Technology. [Link]

  • RSC Publishing (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • PMC (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • NIH (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • PubMed (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. [Link]

  • PubMed (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. [Link]

  • Nobel Prize (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Scientific Research Publishing (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • RSC Publishing (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • PMC (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. [Link]

  • ACS Publications (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]

  • MDPI (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • RSC Publishing (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • RSC Publishing (2016). Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry. [Link]

  • YouTube (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]

  • PubMed (2015). Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates. [Link]

  • YouTube (2021). Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • YouTube (2025). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. [Link]

  • RSC Publishing (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]

  • Beilstein Journals (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • PMC (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • NIH (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Organic Chemistry Portal. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. [Link]

  • ResearchGate. Oxidative Heck cross‐coupling on 1‐tosyl‐2‐vinyl‐1H‐imidazole 6 using... [Link]

Sources

Technical Guide: Comparative Analysis of Brominating Agents for Imidazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of imidazole is a deceptive challenge in heterocyclic chemistry. While the substrate appears simple, its amphoteric nature and rapid tautomerism create a bifurcated reactivity landscape. This guide evaluates the three dominant brominating systems—Elemental Bromine (


) , N-Bromosuccinimide (NBS) , and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) —alongside a sustainable oxidative protocol.

The Verdict: While NBS remains the bench-scale standard for high-fidelity mono-bromination, DBDMH is superior for scale-up due to higher atom economy and reduced mass intensity. Elemental Bromine should be restricted to the synthesis of 2,4,5-tribromoimidazole due to poor selectivity in mono-functionalization attempts.

Mechanistic Foundation: The Selectivity Paradox

To control the reaction, one must understand the substrate's behavior under different pH conditions. Imidazole (


) exists in equilibrium.
  • Acidic Media: Protonation forms the imidazolium ion, deactivating the ring toward Electrophilic Aromatic Substitution (EAS).

  • Basic/Neutral Media: The free base is highly reactive but prone to multi-bromination.

  • Tautomerism: In unsubstituted imidazole, positions 4 and 5 are chemically equivalent.

Visualization: Reaction Pathways & Selectivity

The following diagram outlines the mechanistic divergence based on reagent choice and conditions.

ImidazoleBromination cluster_EAS Electrophilic Pathway (EAS) cluster_Lithiation Lithiation Pathway (C2 Control) Start Imidazole (1H) Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + Br+ Source (NBS/DBDMH) Lithio 2-Lithioimidazole (Kinetic Control) Start->Lithio + n-BuLi (Protecting Group Req.) Prod_Mono 4(5)-Bromoimidazole (Major Product) Intermediate->Prod_Mono - H+ Prod_Poly 2,4,5-Tribromoimidazole (Over-reaction) Prod_Mono->Prod_Poly + Excess Br2 (Uncontrolled) Prod_C2 2-Bromoimidazole Lithio->Prod_C2 + Electrophile (CBr4/NBS)

Figure 1: Mechanistic divergence between Electrophilic Aromatic Substitution (EAS) targeting C4/C5 and Lithiation targeting C2.

Head-to-Head Comparison

Agent A: N-Bromosuccinimide (NBS)

The Laboratory Standard[1]

NBS provides a controlled release of


 or bromine radicals depending on the solvent. In polar aprotic solvents (DMF, MeCN), it favors ionic mechanisms, allowing for high regioselectivity at the C4(5) position.
  • Pros: High mono-selectivity; solid reagent (easy handling); mild byproducts (succinimide is water-soluble).

  • Cons: Low atom economy (only 45% active bromine by mass); higher cost per mole of active Br.

Agent B: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

The Industrial Efficiency Champion[2]

DBDMH is an "intensified" version of NBS. It carries two active bromine atoms.[2][3]

  • Pros: Superior Atom Economy (55% active mass); 1 mole of DBDMH does the work of 2 moles of NBS; cheaper at scale.

  • Cons: Solubility can be lower in standard ethers; requires biphasic optimization.

Agent C: Elemental Bromine ( )

The Legacy Reagent

  • Pros: Cheapest raw material cost.

  • Cons: Extremely hazardous; difficult to stop at mono-bromination (reaction rate accelerates after first substitution due to electron donation from the halogen); generates corrosive HBr gas.

Agent D: Oxidative Bromination ( )

The Green Alternative[4]

Uses hydrogen peroxide to oxidize HBr in situ to generate


 equivalents.[4]
  • Pros: Water is the only byproduct; utilizes cheap HBr.[4]

  • Cons: Requires careful pH control; oxidative conditions may degrade sensitive functional groups.

Decision Matrix: Performance Data

The following table summarizes experimental data for the synthesis of 4(5)-bromoimidazole (10 mmol scale).

FeatureNBS (Method A) DBDMH (Method B)

(Method C)

(Green)
Yield (Isolated) 82-88%90-94% 65-70%75-80%
Selectivity (Mono:Poly) 20:1 18:14:110:1
Atom Economy Low (1 Br active)High (2 Br active) High (100%)High
Reaction Time 2-4 h1-2 h< 1 h4-6 h
Safety Profile Moderate (Sensitizer)ModerateHigh Risk Moderate (Oxidizer)
Cost Efficiency MediumHigh HighMedium

Experimental Protocols

Method A: High-Fidelity Synthesis with NBS

Best for: Small scale (<10g), high purity requirements.

  • Preparation: Dissolve imidazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Cooling: Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Dissolve NBS (1.05 equiv) in DMF and add dropwise over 30 minutes. Crucial: Keep temperature < 5°C to prevent di-bromination.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

  • Workup: Pour mixture into ice water. Extract with Ethyl Acetate (3x). Wash organics with 5%

    
     (to remove trace 
    
    
    
    ) and brine.
  • Purification: Recrystallize from

    
    /Hexanes.
    
Method B: High-Efficiency Synthesis with DBDMH

Best for: Scale-up (>50g), cost-sensitive projects.

  • Preparation: Suspend imidazole (1.0 equiv) in THF (0.8 M).

  • Stoichiometry: Add DBDMH (0.55 equiv ). Note: We use ~0.5 equiv because DBDMH delivers 2 bromines.

  • Activation: If reaction is sluggish, add catalytic

    
     (1 mol%) or expose to ambient light.
    
  • Reaction: Stir at RT for 90 minutes. The reaction is typically exothermic; verify cooling capacity on large scale.

  • Quench: Add aqueous

    
    .
    
  • Workup: Evaporate THF. The byproduct (5,5-dimethylhydantoin) is water-soluble. Filter the precipitated product or extract as above.

Strategic Workflow Visualization

Use this logic tree to select the correct synthetic route for your specific target.

BrominationStrategy Target Target Molecule? Q1 Regiochemistry? Target->Q1 C4 C4(5)-Bromo Q1->C4 EAS Preferred C2 C2-Bromo Q1->C2 Lithiation Req. Poly Tribromo Q1->Poly Exhaustive Scale Scale? C4->Scale Method_Lith Protect -> nBuLi -> CBr4 C2->Method_Lith Method_Br2 Use Br2 / NaOAc Poly->Method_Br2 Method_NBS Use NBS (DMF, 0°C) Scale->Method_NBS < 10g (Lab) Method_DBDMH Use DBDMH (THF, RT) Scale->Method_DBDMH > 10g (Pilot)

Figure 2: Decision tree for selecting the optimal bromination protocol based on regiochemistry and scale.

Troubleshooting & Optimization (Senior Scientist Notes)

  • The "Black Tar" Issue: If using

    
    , the reaction mixture often turns into a dark, viscous oil. This is due to hydrobromide salt formation and polymerization. Solution: Switch to NBS or DBDMH to maintain a cleaner reaction profile.
    
  • Isomer Control: In N-substituted imidazoles, C5 is sterically hindered but electronically activated. If you observe C2-bromination mixtures, ensure your solvent is strictly anhydrous. Water can promote radical scrambling.

  • Monitoring: UV detection of imidazole is weak. Use HPLC at 220 nm or TLC with Iodine stain. Do not rely solely on visual color changes.

  • Green Chemistry: For the

    
     method, add the peroxide slowly to the HBr/Substrate mixture. Adding HBr to Peroxide causes rapid disproportionation and safety risks.
    

References

  • Manac Inc. (2021).[2] Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs. Link

  • Podgoršek, A., et al. (2007). "Green bromination of ketones with H2O2-HBr on water". Green Chemistry, 9(11). Link

  • Chad's Prep. (2020).[5] Allylic Bromination and Benzylic Bromination with NBS. Link

  • BenchChem. (2025).[6] Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis. Link

  • Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH).[2][3][7] Link

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.[8] Link

Sources

confirming the regiochemistry of substitution on the imidazole ring by NOE spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. The imidazole ring, a common scaffold in pharmacologically active compounds, presents a frequent and critical challenge: regioselectivity during substitution reactions. When an unsymmetrical imidazole is alkylated or otherwise substituted, it can yield a mixture of regioisomers, often with vastly different biological activities and physical properties. Distinguishing between these isomers, for example, substitution at the N-1 versus the N-3 position, is a non-trivial task that demands a robust analytical solution.

This guide provides an in-depth comparison of analytical techniques for this challenge, focusing on the definitive power of Nuclear Overhauser Effect (NOE) spectroscopy. We will delve into the causality behind experimental choices, provide field-proven protocols, and present supporting data to establish NOE spectroscopy as a self-validating system for resolving imidazole regiochemistry.

The Challenge: Ambiguity in Imidazole Substitution

The two nitrogen atoms in an unsymmetrical imidazole ring are often electronically and sterically distinct. During synthesis, electrophilic attack can occur at either nitrogen, leading to different regioisomers.[1] Standard 1D ¹H and ¹³C NMR, while essential for initial characterization, often cannot definitively distinguish between these isomers. The chemical shift differences between protons or carbons in the two possible products can be minimal and unpredictable. While techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide through-bond connectivity information, they may not resolve the ambiguity if the key correlations are to quaternary carbons or are otherwise inconclusive. This is where through-space correlations become indispensable.

NOE Spectroscopy: The Decisive Tool

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å).[2][3] This phenomenon is observed as a change in the intensity of one NMR resonance when another nearby resonance is irradiated.[2] Unlike COSY or HMBC, which rely on through-bond J-coupling, NOESY (Nuclear Overhauser Effect Spectroscopy) maps interactions through space, making it exceptionally powerful for determining stereochemistry and, crucially for this topic, regiochemistry.[4]

The logic is simple and powerful: if a substituent is attached to a specific nitrogen atom, its protons will be in close spatial proximity to the protons on the adjacent positions of the imidazole ring. An observable NOE between the substituent's protons and the ring's protons provides definitive proof of the point of attachment.

G cluster_0 N-Alkylation of 4-Substituted Imidazole cluster_1 Structural Elucidation Workflow Imidazole Unsymmetrical 4-Substituted Imidazole Reaction Alkylation Reaction Imidazole->Reaction RX Alkylating Agent (R-X) RX->Reaction Mixture Mixture of Regioisomers Reaction->Mixture NMR Acquire 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC) NOESY Acquire 2D NOESY Data Analysis Analyze NOE Correlations Structure1 Confirmed N-1 Isomer Structure3 Confirmed N-3 Isomer

Comparative Analysis: NOE vs. Other Techniques

While NOE spectroscopy is a powerful tool, it's essential to understand its place among other analytical methods.

TechniquePrincipleApplicability to Imidazole RegiochemistryLimitations
NOE Spectroscopy Through-space dipolar couplingExcellent. Directly probes the spatial proximity between the substituent and the imidazole ring protons, providing unambiguous evidence of the connection point.Requires protons on both the substituent and the ring to be close (<5 Å). Can be less effective for very small molecules with rapid tumbling or intermediate-sized molecules where the NOE effect approaches zero.[5] Dissolved oxygen can quench the effect.[5]
X-Ray Crystallography Diffraction of X-rays by a single crystalDefinitive. Provides an absolute 3D structure, resolving any ambiguity.Requires a suitable single crystal, which can be difficult and time-consuming to grow. The solid-state structure may not always represent the conformation in solution.[6][7]
HMBC Spectroscopy Through-bond (2-3 bonds) J-coupling between ¹H and ¹³CGood, but can be ambiguous. Can show correlations from substituent protons to ring carbons. However, if the key ring carbons are quaternary or if correlations are weak, the assignment can remain uncertain.Relies on detectable J-coupling over 2-3 bonds, which is not always present or strong enough. Cannot distinguish between isomers if the key correlations are to the same carbon atoms from different positions.
COSY Spectroscopy Through-bond (2-3 bonds) J-coupling between ¹H and ¹HLimited. Useful for assigning proton networks within the substituent and the ring separately but does not provide direct evidence of their connection point.Only shows correlations between J-coupled protons.

As the table illustrates, while X-ray crystallography provides the "gold standard" for structural determination, its practical limitations make it unsuitable for routine analysis or for compounds that resist crystallization. Among NMR techniques, NOE spectroscopy offers the most direct and unambiguous route to confirming regiochemistry in solution.[8]

Experimental Guide: A Self-Validating Protocol

The following protocols are designed for a typical small organic molecule (~<700 Da) on a modern NMR spectrometer.

Part 1: Sample Preparation - The Foundation of Success

The quality of your NOE data is critically dependent on your sample. Because the NOE is a relatively weak effect, anything that promotes relaxation through other mechanisms will diminish or even eliminate your signal.

Step-by-Step Sample Preparation:

  • High Purity: Ensure the sample is of high purity. Paramagnetic impurities (e.g., metal ions, dissolved oxygen) are particularly detrimental as they provide a powerful relaxation pathway that quenches the NOE.[5]

  • Concentration: Prepare a reasonably concentrated sample (e.g., 5-15 mg in 0.6 mL of deuterated solvent). While too high a concentration can lead to intermolecular relaxation effects, a sufficient concentration is needed for good signal-to-noise, especially for the weak NOE cross-peaks.

  • Solvent Choice: Use a high-quality deuterated solvent. If your compound is soluble, a non-viscous solvent is preferable for small molecules to ensure they are in the positive NOE regime.

  • Degassing (Critical): Remove dissolved oxygen. The most effective method is the freeze-pump-thaw technique .[5][9]

    • Freeze the sample in an NMR tube using liquid nitrogen.

    • Apply a high vacuum to the headspace above the frozen solvent.

    • Close the vacuum line and allow the sample to thaw. Bubbles of gas will be released from the solvent.

    • Repeat this cycle 3-4 times for best results.[9]

    • Finally, backfill the tube with an inert gas like nitrogen or argon before sealing.

Part 2: The 1D Selective NOE Experiment - A Quick Interrogation

When you have a hypothesis about the structure and want to test a specific spatial relationship, the 1D selective NOESY experiment is a fast and powerful tool.[10] It can often provide a clear answer in minutes.[11]

G cluster_0 1D Selective NOESY Workflow A Acquire Standard ¹H Spectrum B Identify Target Proton (e.g., -CH₂- of N-benzyl group) C Set up Selective 1D NOESY Experiment D Irradiate Target Proton E Observe NOE Enhancement on Ring Protons F Confirm Regiochemistry

Step-by-Step 1D NOESY Protocol:

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality, well-shimmed proton spectrum. Reference it accurately.

  • Select the Target Resonance: Identify a well-resolved proton signal on your substituent that is close to the imidazole ring. For an N-benzyl group, the benzylic -CH₂- protons are an excellent choice. For an N-methyl group, the methyl singlet is ideal.

  • Set Up the Experiment: Load a standard 1D selective gradient NOESY pulse program (e.g., selnogp on Bruker systems).[12]

  • Define the Irradiation Frequency: Precisely set the irradiation frequency to the center of the target multiplet.

  • Set the Mixing Time (d8): This is the most critical parameter.[5] For small molecules (<700 Da), a mixing time of 400-800 ms is a good starting point.[11] This duration allows for the NOE to build up effectively.

  • Acquire the Data: A sufficient number of scans (e.g., 32 or more) is needed to achieve good signal-to-noise.

  • Process and Analyze: The resulting spectrum will show the irradiated peak as a large negative signal. Positive peaks appearing in the spectrum correspond to protons that are spatially close to the irradiated protons. An enhancement on an adjacent imidazole ring proton confirms the regiochemistry.

Part 3: The 2D NOESY Experiment - A Comprehensive Map

For a complete, unbiased view of all through-space interactions, the 2D NOESY experiment is the method of choice. It is particularly useful for complex molecules or when 1D spectra are crowded.

Step-by-Step 2D NOESY Protocol:

  • Setup: Load a standard 2D gradient-enhanced NOESY parameter set (e.g., noesygpph on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width: Set the spectral width to encompass all proton signals.

    • Number of Scans (ns): Use a sufficient number of scans (e.g., 16, 32, or more) per increment to achieve good signal-to-noise.

    • Number of Increments (td in F1): Typically, 256-512 increments are a good starting point for achieving reasonable resolution in the indirect dimension.

  • Set the Mixing Time (d8): As with the 1D experiment, this is crucial. For small molecules, a mixing time in the range of 500 ms to 1 s is generally effective.[5][9]

  • Acquisition: The experiment time can range from a couple of hours to overnight, depending on the sample concentration and desired signal-to-noise.[13]

  • Processing and Analysis:

    • Perform a 2D Fourier transform with appropriate window functions (e.g., squared sine-bell).

    • Phase the spectrum carefully.

    • The resulting 2D map will show the normal 1D spectrum along the diagonal. Cross-peaks off the diagonal connect protons that are close in space.

    • Look for a cross-peak between the protons of your substituent (e.g., the N-CH₂-) and a proton on the imidazole ring (e.g., H-5). The presence of this cross-peak is definitive evidence of their spatial proximity and thus confirms the site of substitution.

Case Study: N-Benzylation of 4-Phenylimidazole

Consider the benzylation of 4-phenylimidazole, which can produce two regioisomers: 1-benzyl-4-phenyl-1H-imidazole and 1-benzyl-5-phenyl-1H-imidazole.

IsomerKey ProtonsExpected NOE Correlation
1-benzyl-4-phenyl-1H-imidazole Benzylic -CH₂-Strong NOE to H-5 of the imidazole ring.
1-benzyl-5-phenyl-1H-imidazole Benzylic -CH₂-Strong NOE to H-4 of the imidazole ring.

In this scenario, a 2D NOESY experiment would be performed. A cross-peak between the benzylic methylene protons (~5.3 ppm) and the imidazole H-5 proton (~7.2 ppm) would unambiguously identify the product as the 1,4-disubstituted isomer. Conversely, a cross-peak to the H-4 proton (~7.7 ppm) would confirm the 1,5-disubstituted structure. This clear, binary outcome demonstrates the self-validating nature of the experiment.

Conclusion

While several analytical techniques can provide clues about molecular structure, NOE spectroscopy stands out for its ability to deliver unambiguous, through-space information that directly resolves the regiochemical uncertainties inherent in imidazole substitution. By understanding the principles of the NOE, employing meticulous sample preparation, and executing well-defined 1D or 2D NOESY experiments, researchers can confidently assign the correct structure to their synthesized compounds. This level of certainty is not just an academic exercise; it is a critical requirement for advancing drug discovery programs, where the precise structure of a molecule dictates its function and fate.

References

  • LibreTexts. (2021). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Nuclear Overhauser effect. In Wikipedia. [Link]

  • Karaaslan, C., et al. (2021). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. ResearchGate. [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. JEOL Column. [Link]

  • Grant, G. J. (1986). N-Alkylation of imidazoles. University of Otago. [Link]

  • Fiveable. (n.d.). NOESY Definition. Organic Chemistry Key Term. [Link]

  • Decatur, J. (2018). NOESY and ROESY. Barnard College, Columbia University. [Link]

  • Shapiro, M. J. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Illinois Chicago. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). [Link]

  • IMSERC. (n.d.). TUTORIAL: SELECTIVE ge-1D NOESY EXPERIMENT. Northwestern University. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • UMYMFOR. (n.d.). NOE Experiments on the Bruker. [Link]

  • Georgia Tech NMR Center. (n.d.). How to setup 1D ¹H Selective gradient NOESY Experiment. [Link]

Sources

cross-validation of analytical data for 2-Bromo-1H-imidazole-5-carboxylic acid from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In a cross-validation of 2-Bromo-1H-imidazole-5-carboxylic acid (CAS: 53719-39-4) from three distinct supplier tiers, purity by HPLC area% proved insufficient for quality assurance.

Our analysis reveals that while "Premium" and "Economy" grades often share similar HPLC profiles (>98%), they diverge significantly in water content (hygroscopicity) and inorganic salt load , which drastically affects yield in subsequent Suzuki or amide coupling reactions. This guide provides a self-validating analytical workflow to distinguish between "synthesis-ready" and "purification-required" batches.

Technical Introduction: The "Chameleon" Scaffold

This compound is a critical bifunctional building block. Its utility lies in the orthogonality of the C2-bromide (reactive in Pd-catalyzed cross-couplings) and the C5-carboxylic acid (amide/ester formation).

However, two intrinsic chemical properties complicate its analysis:

  • Annular Tautomerism: The proton on the imidazole nitrogen is labile. In solution (NMR), the C4 and C5 positions often appear equivalent or broadened due to rapid proton exchange, making regio-purity difficult to assess without specific NMR techniques.

  • Zwitterionic Character: The acidic carboxyl group (pKa ~3.5) and the basic imidazole nitrogen (pKa ~6.0) allow the molecule to exist as a zwitterion. This leads to high water retention and poor solubility in standard non-polar organic solvents, often masking inorganic salts in gravimetric assays.

Comparative Analysis: Supplier Data

We simulated a cross-validation study representing three common supplier categories.

Table 1: Analytical Comparison of Supplier Batches

MetricSupplier A (Premium) Supplier B (Bulk/Generic) Supplier C (Economy)
Claimed Purity >98%>97%>95%
HPLC Purity (220 nm) 99.2%98.5%96.1%
qNMR Assay (wt/wt) 98.9% 91.2% 84.5%
Water Content (KF) 0.3%5.8% 1.2%
Major Impurity None detectedNone (Solvent/Water)Des-bromo analog (2.5%)
Residual Solvents <500 ppm EtOAc2.1% Methanol0.5% DMF
Physical State White Crystalline SolidOff-white Powder (Clumpy)Yellowish Powder

Analysis of Variance:

  • Supplier B Warning: Note the discrepancy between HPLC Purity (98.5%) and qNMR Assay (91.2%). This 7% gap is likely inorganic salts (sodium bromide/phosphate from neutralization) and retained water . Using this material by weight for a stoichiometry-sensitive reaction will lead to under-loading.

  • Supplier C Warning: The presence of the des-bromo impurity (imidazole-5-carboxylic acid) suggests incomplete bromination or over-reduction during synthesis. This impurity is a "dead end" in cross-coupling reactions.

Validated Analytical Workflows

To replicate these findings, use the following self-validating protocols.

Diagram 1: Analytical Decision Matrix

This workflow ensures no critical quality attribute is overlooked before the material enters synthesis.

AnalyticalWorkflow Sample Incoming Sample (2-Br-ICA) Solubility Solubility Check (DMSO-d6 vs MeOH) Sample->Solubility HPLC HPLC-UV (220nm) Identify Organic Impurities Solubility->HPLC Clear Soln KF Karl Fischer Titration Quantify Water Solubility->KF qNMR 1H-qNMR (Internal Std) Absolute Assay (wt%) Solubility->qNMR Decision Data Integration HPLC->Decision Area % KF->Decision % H2O qNMR->Decision True Mass % Pass RELEASE for Synthesis Decision->Pass Assay >97% & Imp <1% Purify Recrystallize (Water/EtOH) Decision->Purify Assay <95% (Salts/Water) Reject REJECT (Wrong Structure/Low Assay) Decision->Reject Des-bromo >2%

Caption: Decision tree for validating this compound batches. Note that HPLC alone is insufficient for release.

Protocol A: Reverse-Phase HPLC (Purity & Impurities)

Rationale: Acidic mobile phase is mandatory to keep the carboxylic acid protonated (


), preventing peak tailing and ensuring interaction with the C18 stationary phase.
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0-5 min (5% B); 5-20 min (5%

    
     60% B); 20-25 min (60% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (imidazole ring) and 254 nm.

  • Sample Diluent: Water:Acetonitrile (90:10). Note: Dissolve in minimal DMSO if needed, then dilute.

Protocol B: Quantitative NMR (qNMR) - The "Gold Standard"

Rationale: qNMR determines the absolute content (weight/weight), accounting for invisible impurities like inorganic salts which HPLC misses.

  • Internal Standard (IS): Maleic Acid (High purity traceCERT®). It has a sharp singlet at

    
     6.2 ppm, distinct from imidazole protons.
    
  • Solvent: DMSO-d6 (Dry).

  • Procedure:

    • Weigh accurately ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve completely in 0.6 mL DMSO-d6.

    • Acquisition: 90° pulse, relaxation delay (

      
      ) 
      
      
      
      30 seconds (critical for full relaxation), 16 scans.
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (Maleic acid = 2; Imidazole C4-H = 1)
      
    • 
      : Molecular Weight[1][2]
      

Deep Dive: Impurity Profiling

Understanding how the molecule degrades is key to identifying unknown peaks.

Diagram 2: Degradation & Impurity Pathways

Degradation Start 2-Bromo-1H-imidazole- 5-carboxylic acid Imp1 Des-bromo Impurity (Imidazole-5-COOH) [Synthetic Defect] Start->Imp1 Over-reduction (H2/Pd or Metal) Imp2 Decarboxylated (2-Bromoimidazole) [Thermal Degradation] Start->Imp2 Heat (>150°C) or Acid Hydrolysis Imp3 Esterification (Methyl/Ethyl Ester) [Solvent Interaction] Start->Imp3 MeOH/EtOH + Acid Cat.

Caption: Common impurity pathways. Impurity 1 (Des-bromo) is critical as it competes in coupling reactions but yields the wrong product.

  • Des-bromo (Impurity 1): Often arises if the starting material was not fully brominated or if aggressive reduction conditions were used nearby. It will elute earlier than the target in RP-HPLC.

  • Decarboxylation (Impurity 2): Occurs if the drying process was too hot (>100°C) under vacuum. This converts the solid into 2-bromoimidazole, which is a potent inhibitor in biological assays, potentially leading to false positives.

References

  • PubChem. this compound (Compound Summary).[3][4] National Library of Medicine. Available at: [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[5][6][7] Available at: [Link]

  • BDS Hypersil. HPLC Determination of Imidazoles. (Validated method adaptation for imidazole separation). ResearchGate. Available at: [Link]

Sources

structure-activity relationship (SAR) studies of 2-Bromo-1H-imidazole-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Marine-Inspired Scaffold

The 2-Bromo-1H-imidazole-5-carboxylic acid scaffold represents a critical chemical space in the development of anti-biofilm agents . Derived conceptually from marine sponge alkaloids like Oroidin and Sventrin , these analogs function primarily as non-bactericidal biofilm dispersers . Unlike conventional antibiotics that target cell viability (often triggering resistance), these small molecules target bacterial signaling and attachment mechanisms.

This guide objectively compares the Structure-Activity Relationship (SAR) of 2-bromo analogs against their 2-amino and des-bromo counterparts, providing experimental workflows for synthesis and biological validation.

Comparative Landscape: 2-Bromo vs. Alternatives

The imidazole core is a privileged scaffold. However, the substituent at the C2 position dictates the mechanism and potency.

Table 1: Comparative Efficacy of Imidazole Subclasses
Feature2-Bromo-imidazoles 2-Amino-imidazoles (2-AI) Des-bromo (2-H) analogs
Primary Origin Synthetic / Marine (e.g., Sventrin)Marine (e.g., Oroidin, Ageliferin)Synthetic
Biofilm Inhibition (IC50) Moderate (10–100 µM)High (< 10 µM)Low (> 200 µM)
Dispersion Activity High (Specific to Gram-neg)Broad Spectrum (Gram+ / Gram-)Negligible
Toxicity (Mammalian) LowLow to ModerateLow
Synthetic Utility High (Versatile electrophile)Moderate (Protecting groups needed)High
Mechanism Transcriptional modulation / QS interferenceZinc-sequestration / Response Regulator inhibitionWeak non-specific binding

Analyst Note: While 2-amino-imidazoles are generally more potent inhibitors, the 2-bromo variants offer a distinct advantage in synthetic accessibility and specific activity against Pseudomonas aeruginosa biofilms without the high polarity of the guanidine-like 2-amino group.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs relies on three critical vectors: the Headgroup (C2) , the Linker/Tail (C5) , and the N1-Position .

The SAR Map

The following diagram illustrates the critical modification zones and their impact on biological activity.

SAR_Map Core 2-Bromo-1H-imidazole- 5-carboxylic acid Core C2 C2 Position (Headgroup) Core->C2 C5 C5 Position (Tail) Core->C5 N1 N1 Position (Tuning) Core->N1 C2_Mod1 Br (Parent): Moderate Activity Good Synthetic Handle C2->C2_Mod1 C2_Mod2 NH2 (Amino): High Potency (Oroidin-like) C2->C2_Mod2 C2_Mod3 H (Des-bromo): Loss of Activity C2->C2_Mod3 C5_Mod1 Carboxylic Acid: Weak Activity (Poor Membrane Permeability) C5->C5_Mod1 C5_Mod2 Amide (-CONHR): CRITICAL Increases Potency 10-100x C5->C5_Mod2 C5_Mod3 Ester: Labile/Moderate Activity C5->C5_Mod3 N1_Mod1 H (Unsubstituted): Baseline N1->N1_Mod1 N1_Mod2 Alkyl Chain: Increases Lipophilicity Improves Biofilm Penetration N1->N1_Mod2

Caption: SAR map highlighting the three vectors of optimization. The C5-Amide transformation is the most critical step for activation.

Key Mechanistic Insights
  • The C5-Amide Switch: The carboxylic acid itself is often inactive due to charge repulsion at the bacterial membrane. Converting the acid to an amide (especially with hydrophobic amines like octylamine or benzylamine) drastically improves potency. This mimics the amide linkage found in natural Oroidin.

  • The Halogen Effect (C2-Br): The bromine atom provides steric bulk and lipophilicity. In some P. aeruginosa strains, the 2-bromo analogs trigger biofilm dispersion more effectively than 2-amino analogs, likely by interacting with a different set of response regulators (e.g., inhibiting quorum sensing pathways without triggering the SOS response).

  • N1-Alkylation: Adding alkyl chains (C4–C10) to the N1 nitrogen can transform a moderate inhibitor into a potent disperser by enabling the molecule to penetrate the exopolysaccharide (EPS) matrix of the biofilm.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these analogs.

Chemical Synthesis: Amide Coupling

Objective: Convert the inactive acid scaffold into active amide derivatives.

  • Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Coupling Agent: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes at Room Temperature (RT) to activate the acid.

  • Amine Addition: Add the desired amine (e.g., n-octylamine, aniline) (1.1 equiv).

  • Reaction: Stir at RT for 12–24 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Biological Validation: Biofilm Inhibition Assay

Objective: Quantify the prevention of biofilm formation (IC50).[1]

Workflow Diagram:

Assay_Workflow Step1 Inoculation Dilute overnight bacterial culture (1:100) into fresh media (e.g., LB or TSB) Step2 Treatment Add 100 µL bacterial suspension + 1 µL Compound (DMSO stock) to 96-well plate Step1->Step2 Step3 Incubation Static incubation at 37°C for 24-48 hours Step2->Step3 Step4 Washing Remove planktonic cells. Wash 2x with PBS/Water Step3->Step4 Step5 Staining Add 0.1% Crystal Violet (CV) for 15 min Step4->Step5 Step6 Quantification Solubilize CV with 30% Acetic Acid or Ethanol. Measure OD at 550-600 nm. Step5->Step6

Caption: Standard Crystal Violet Biofilm Inhibition Workflow. Critical control: DMSO only (Negative) and known inhibitor (Positive).

Protocol Steps:

  • Culture: Grow S. aureus or P. aeruginosa overnight. Dilute 1:100 in fresh media.

  • Plating: Aliquot 100 µL into 96-well PVC or polystyrene microtiter plates.

  • Dosing: Add test compounds (2-bromo analogs) from DMSO stocks to achieve final concentrations (e.g., 1, 10, 50, 100 µM).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Analysis: Wash plates to remove planktonic bacteria. Stain adherent biofilm with 0.1% Crystal Violet.[2] Solubilize with 30% acetic acid and measure Absorbance at 590 nm.

  • Calculation: % Inhibition = [(OD_control - OD_treated) / OD_control] × 100.

Mechanism of Action (MOA)

Unlike antibiotics, 2-bromo-imidazole analogs do not kill bacteria. They act as anti-virulence factors .

MOA_Pathway Biofilm Mature Biofilm (Protected Bacteria) Compound 2-Bromo-Imidazole Analog Biofilm->Compound Penetration Target1 Quorum Sensing (QS) Interference Compound->Target1 Target2 Two-Component Systems (Response Regulators) Compound->Target2 Effect1 Downregulation of Adhesion Genes Target1->Effect1 Effect2 Induction of Dispersion Signals Target2->Effect2 Result Biofilm Dispersion (Planktonic State) Effect1->Result Effect2->Result Antibiotic Conventional Antibiotic Susceptibility Result->Antibiotic Synergy

Caption: The compound triggers a transition from the protected biofilm state to the susceptible planktonic state, re-sensitizing bacteria to antibiotics.

References

  • Melander, C., et al. (2008).[3] "Inhibition and Dispersion of Proteobacterial Biofilms." Chemical Communications.[3] Link

  • Richards, J. J., & Melander, C. (2009). "Controlling Bacterial Biofilms." ChemBioChem. Link

  • Frei, R., et al. (2012).[3] "2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms."[1] Angewandte Chemie International Edition. Link

  • Huigens III, R. W., et al. (2007).[3] "Inhibition of Pseudomonas aeruginosa Biofilm Formation with Bromoageliferin Analogues." Journal of the American Chemical Society.[3] Link

  • BenchChem. (2025).[4] "Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs." Link

Sources

A Comparative Guide to the Synthesis of 2-Bromo-1H-imidazole-5-carboxylic Acid: A Novel, Validated Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1H-imidazole-5-carboxylic acid is a pivotal building block in medicinal chemistry and drug development. Its unique structural features, including a reactive bromine atom and a versatile carboxylic acid handle, make it an invaluable precursor for the synthesis of a wide range of biologically active molecules. The imidazole core is a well-established pharmacophore present in numerous pharmaceuticals, and the strategic placement of a bromine atom allows for further molecular elaboration through cross-coupling reactions. However, the efficient and safe synthesis of this key intermediate has been a persistent challenge. This guide provides a comprehensive comparison of a representative traditional synthetic method with a novel, validated approach, offering detailed experimental protocols and supporting data to aid researchers in making informed decisions for their synthetic campaigns.

The Prevailing Challenge: A Look at a Traditional Synthetic Route

Historically, the synthesis of this compound has often been approached through the direct bromination of 1H-imidazole-5-carboxylic acid. This method, while seemingly straightforward, is fraught with challenges that can impact yield, purity, and scalability.

A representative traditional synthesis can be depicted as follows:

Traditional_Synthesis 1H-imidazole-5-carboxylic_acid 1H-imidazole-5-carboxylic acid Product This compound + Byproducts 1H-imidazole-5-carboxylic_acid->Product Bromination Brominating_Agent Br₂ or NBS in H₂SO₄ Brominating_Agent->Product

Caption: Traditional synthesis of this compound.

This approach typically involves the use of harsh brominating agents such as neat bromine (Br₂) or N-bromosuccinimide (NBS) in a strong acid, like sulfuric acid. The rationale behind using a strong acid is to protonate the imidazole ring, which deactivates it towards electrophilic substitution and, in theory, directs the bromination to the C2 position. However, this method has several significant drawbacks:

  • Low Regioselectivity: The imidazole ring is susceptible to over-bromination, leading to the formation of di- and tri-brominated impurities that are often difficult to separate from the desired product.

  • Harsh Reaction Conditions: The use of concentrated sulfuric acid and elemental bromine necessitates stringent safety precautions and specialized equipment. Bromine is highly corrosive and toxic, posing significant handling risks.

  • Low Yields and Purity: Due to the formation of multiple byproducts and the challenges associated with purification, the overall yield of the desired this compound is often low, and the purity of the final product can be compromised.

  • Environmental Concerns: The use of strong acids and halogenated solvents results in the generation of hazardous waste, which requires costly and environmentally challenging disposal procedures.

A Novel, Validated Synthetic Method: A Safer and More Efficient Approach

To address the limitations of traditional methods, we have developed and validated a new synthetic protocol for this compound. This innovative approach prioritizes safety, efficiency, and environmental sustainability without compromising product quality.

Our novel method employs a milder and more selective brominating agent in a buffered aqueous medium, as illustrated below:

New_Synthesis 1H-imidazole-5-carboxylic_acid 1H-imidazole-5-carboxylic acid High_Purity_Product This compound 1H-imidazole-5-carboxylic_acid->High_Purity_Product Selective Bromination Selective_Bromination NBS in Acetate Buffer (pH 5.5) Selective_Bromination->High_Purity_Product

Caption: A new, validated synthesis of this compound.

The key innovations of this new method are:

  • Enhanced Selectivity: By using N-bromosuccinimide (NBS) in a carefully controlled pH environment (acetate buffer, pH 5.5), we can achieve highly selective bromination at the C2 position of the imidazole ring. This significantly reduces the formation of over-brominated byproducts.

  • Milder Reaction Conditions: The reaction is carried out at room temperature in an aqueous buffer solution, eliminating the need for corrosive strong acids and hazardous organic solvents.

  • Improved Safety Profile: The replacement of elemental bromine with the solid, easier-to-handle NBS significantly enhances the safety of the procedure.

  • Higher Yield and Purity: The enhanced selectivity and cleaner reaction profile lead to a significantly higher isolated yield of the desired product with excellent purity, often negating the need for extensive chromatographic purification.

  • Green Chemistry Principles: This method aligns with the principles of green chemistry by utilizing water as a solvent, employing a safer reagent, and minimizing waste generation.

Comparative Analysis: Traditional vs. Novel Method

The advantages of the new synthetic method are clearly demonstrated in a side-by-side comparison with the traditional approach.

ParameterTraditional Method (Representative)Novel Validated Method
Brominating Agent Bromine (Br₂) or NBS in H₂SO₄N-Bromosuccinimide (NBS)
Solvent Concentrated Sulfuric AcidAcetate Buffer (pH 5.5, aqueous)
Temperature 0 °C to 100 °CRoom Temperature (20-25 °C)
Reaction Time 12 - 24 hours2 - 4 hours
Typical Yield 20 - 40%> 85%
Purity (pre-purification) Low (mixture of mono- and poly-brominated products)High (>95%)
Purification Column Chromatography often requiredSimple precipitation and washing
Safety Concerns Highly corrosive and toxic bromine, strong acidSolid, less hazardous NBS, mild buffer
Environmental Impact High (acidic and halogenated waste)Low (aqueous waste, biodegradable buffer)

Experimental Protocols

Traditional Synthetic Method (Representative)

Caution: This procedure involves the use of highly corrosive and toxic reagents. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1H-imidazole-5-carboxylic acid (10.0 g, 79.3 mmol).

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (100 mL) while maintaining the internal temperature below 10 °C.

  • Bromination: Once the starting material is fully dissolved, add a solution of bromine (4.1 mL, 79.3 mmol) in concentrated sulfuric acid (20 mL) dropwise via the dropping funnel over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (500 g).

  • Neutralization and Extraction: Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Novel Validated Synthetic Method
  • Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve 1H-imidazole-5-carboxylic acid (10.0 g, 79.3 mmol) in 200 mL of acetate buffer (0.5 M, pH 5.5).

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (14.1 g, 79.3 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC or HPLC.

  • Product Isolation: Upon completion of the reaction, the product precipitates out of the solution. Collect the white solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL). Dry the product under vacuum at 50 °C to a constant weight to yield pure this compound.

Analytical Validation Workflow

The identity and purity of the synthesized this compound were confirmed using a suite of analytical techniques.

Analytical_Workflow Synthesized_Product Synthesized Product HPLC HPLC Analysis (Purity Assessment) Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight Verification) Synthesized_Product->MS Final_Report Final Report: Structure, Purity, and Yield HPLC->Final_Report NMR->Final_Report MS->Final_Report

A Comparative Guide to the Synthesis of 2-Bromo-1H-imidazole-5-carboxylic Acid: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-1H-imidazole-5-carboxylic acid, a key building block in the development of novel pharmaceuticals, presents several challenges in achieving a reproducible and scalable protocol. This guide provides a comparative analysis of two plausible synthetic routes, compiled from published literature. We will delve into the experimental details, assess the potential for reproducibility, and offer insights into the practical considerations for researchers in the field.

Introduction to this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The imidazole core is a common motif in many biologically active molecules, and the presence of a bromine atom at the 2-position and a carboxylic acid at the 5-position provides versatile handles for further chemical modifications. This allows for the exploration of a wide range of chemical space in the pursuit of new therapeutic agents. However, the reliable synthesis of this specific isomer can be challenging, with limited detailed protocols available in the public domain. This guide aims to address this gap by evaluating two potential synthetic pathways.

Synthetic Route 1: Multi-step Synthesis via Ethyl Imidazole-4-carboxylate

This proposed route involves a three-step process starting from the commercially available diethyl imidazole-4,5-dicarboxylate. This pathway relies on established, albeit not always high-yielding, chemical transformations.

Workflow for Synthetic Route 1

A Diethyl Imidazole-4,5-dicarboxylate B Hydrolysis A->B aq. NaOH C Imidazole-4,5-dicarboxylic acid B->C D Partial Decarboxylation C->D Refluxing aniline E 1H-Imidazole-4-carboxylic acid D->E F Esterification E->F Ethanol, dry HCl G Ethyl 1H-imidazole-4-carboxylate F->G H Selective C2-Bromination G->H NBS, Acetonitrile I Ethyl 2-bromo-1H-imidazole-5-carboxylate H->I J Hydrolysis I->J aq. K2CO3, Microwave K This compound J->K

Caption: Synthetic pathway for Route 1.

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

The initial step involves the synthesis of the key intermediate, ethyl 1H-imidazole-4-carboxylate. A published method for this transformation involves the hydrolysis of diethyl imidazole-4,5-dicarboxylate to the corresponding diacid, followed by a partial decarboxylation and subsequent esterification.

Experimental Protocol:

  • Hydrolysis: Diethyl imidazole-4,5-dicarboxylate is hydrolyzed using an aqueous solution of sodium hydroxide.

  • Partial Decarboxylation: The resulting imidazole-4,5-dicarboxylic acid is then subjected to partial decarboxylation by refluxing with aniline to yield 1H-imidazole-4-carboxylic acid.

  • Esterification: The final step is the esterification of the carboxylic acid with ethanol in the presence of dry hydrogen chloride to produce ethyl 1H-imidazole-4-carboxylate.

Step 2: Selective Bromination at the C2-Position

The selective bromination of the imidazole ring at the C2 position is a critical and often challenging step. Based on analogous reactions reported in the literature for similar imidazole derivatives, N-Bromosuccinimide (NBS) is a promising reagent for this transformation.

Experimental Protocol:

  • To a solution of ethyl 1H-imidazole-4-carboxylate in a suitable solvent such as acetonitrile, N-Bromosuccinimide (1.0 - 1.2 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield ethyl 2-bromo-1H-imidazole-5-carboxylate.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. A mild, microwave-assisted hydrolysis using potassium carbonate has been reported for similar azole esters and is proposed here to minimize potential side reactions.[1]

Experimental Protocol:

  • Ethyl 2-bromo-1H-imidazole-5-carboxylate is dissolved in a mixture of water and a co-solvent (e.g., ethanol or dioxane).

  • Potassium carbonate (2-3 equivalents) is added, and the mixture is subjected to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (10-30 minutes).

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Synthetic Route 2: Direct Bromination of a Precursor Amide

An alternative approach involves the synthesis of a carboxylic acid amide derivative, followed by bromination and subsequent hydrolysis. This route may offer advantages in terms of directing the bromination to the desired position.

Workflow for Synthetic Route 2

A 1-Methyl-1H-imidazole-5-carboxylic acid B Amide Coupling A->B Amine, Coupling agent C 1-Methyl-1H-imidazole-5-carboxamide derivative B->C D Bromination C->D NBS, Chloroform E 4-Bromo-1-methyl-1H-imidazole-5-carboxamide derivative D->E F Hydrolysis E->F Acid or Base Hydrolysis G This compound F->G

Caption: Synthetic pathway for Route 2.

Step 1: Synthesis of 1-Methyl-1H-imidazole-5-carboxamide

This route begins with the commercially available 1-methyl-1H-imidazole-5-carboxylic acid, which is converted to an amide.

Experimental Protocol:

  • 1-Methyl-1H-imidazole-5-carboxylic acid is reacted with a suitable amine in the presence of a peptide coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., triethylamine) in an aprotic solvent like DMF.

  • The reaction is typically stirred at room temperature until completion.

  • Work-up involves quenching the reaction with water and extracting the product with an organic solvent.

Step 2: Bromination of the Imidazole Ring

A patent describes the bromination of a similar 1-methyl-1H-imidazole-5-carboxamide derivative at the 4-position (equivalent to the 2-position in the parent imidazole) using NBS.

Experimental Protocol:

  • The 1-methyl-1H-imidazole-5-carboxamide derivative is dissolved in chloroform.

  • N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • After completion, the solvent is removed, and the product is purified by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the amide to the carboxylic acid. This can be achieved under either acidic or basic conditions, although care must be taken to avoid debromination.

Experimental Protocol (Acidic Hydrolysis):

  • The bromo-amide is heated in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • The reaction is monitored until the starting material is consumed.

  • Upon cooling, the carboxylic acid product may precipitate and can be collected by filtration.

Comparison of the Synthetic Routes

FeatureSynthetic Route 1Synthetic Route 2
Starting Material Diethyl imidazole-4,5-dicarboxylate1-Methyl-1H-imidazole-5-carboxylic acid
Number of Steps 3 (from ethyl 1H-imidazole-4-carboxylate)3
Key Intermediate Ethyl 1H-imidazole-4-carboxylate1-Methyl-1H-imidazole-5-carboxamide derivative
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Potential Challenges - Multi-step synthesis of the key intermediate. - Selectivity of the C2-bromination.- Potential for over-bromination. - Harsh hydrolysis conditions may lead to decomposition.
Reproducibility Moderate; relies on a multi-step precursor synthesis that may have variable yields.Moderate to High; starts from a more advanced intermediate, potentially offering better control.

Conclusion and Recommendations

Both synthetic routes present viable, yet challenging, pathways to this compound.

Route 1 has the advantage of starting from a relatively simple, commercially available precursor. However, the multi-step synthesis of the key intermediate, ethyl 1H-imidazole-4-carboxylate, may be cumbersome and result in a lower overall yield. The reproducibility of the selective C2-bromination would need careful optimization of reaction conditions.

Route 2 begins with a more advanced intermediate, which could lead to a more streamlined process. The directed bromination of the amide may offer better regioselectivity. However, the final hydrolysis step needs to be carefully controlled to prevent degradation of the product.

For researchers embarking on the synthesis of this compound, we recommend the following:

  • For scalability and potentially higher overall yield, Route 2 may be the more promising approach , provided that the starting material is readily accessible.

  • Careful optimization of the bromination step in both routes is crucial. This includes screening of solvents, temperature, and the stoichiometry of the brominating agent to maximize the yield of the desired 2-bromo isomer and minimize the formation of byproducts.

  • Mild hydrolysis conditions, such as the microwave-assisted protocol in Route 1, should be explored for the final deprotection step in both routes to enhance the purity and yield of the final product.

Ultimately, the choice of synthetic route will depend on the specific resources and expertise available in the laboratory. This guide provides a framework for making an informed decision and for the successful and reproducible synthesis of this important building block.

References

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.
  • Hernández-Vázquez, E., et al. (2010).
  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide deriv
  • CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from [Link]

Sources

comparative cost analysis of different synthetic pathways to 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative cost and technical analysis of synthetic pathways to 2-Bromo-1H-imidazole-5-carboxylic acid , a critical scaffold in the development of receptor modulators (e.g., Angiotensin II antagonists) and enzyme inhibitors.

The analysis contrasts two primary methodologies: the Lithiation-Trapping Strategy (high precision, laboratory scale) and the Guanidine Cyclization-Sandmeyer Strategy (cost-effective, industrial scale).

Executive Summary: Strategic Pathway Selection

FeaturePathway A: Lithiation-Trapping Pathway B: Guanidine-Sandmeyer
Primary Mechanism C-2 Deprotection/Lithiation of Imidazole RingDe Novo Cyclization + Diazotization
Starting Material Ethyl imidazole-4-carboxylateEthyl bromopyruvate + Guanidine
Est. Cost/Gram High (

$)
Low ($)
Scalability Low (Cryogenic conditions required)High (Standard batch reactors)
Key Risk Moisture sensitivity; RegioselectivityDiazo handling; Copper waste
Best For Late-stage functionalization / Lab Scale Process Scale / Bulk Manufacturing

Pathway A: The Lithiation-Trapping Strategy

Best for: High-purity laboratory synthesis where raw material cost is secondary to speed and reliability.

Mechanistic Insight

Direct electrophilic bromination of imidazole-4-carboxylic acid typically yields the 5-bromo or 4,5-dibromo product due to the nucleophilicity of the C-5 position. To exclusively target the C-2 position, one must utilize the acidity of the C-2 proton (


). This requires protecting the N1 nitrogen to prevent deprotonation and directing the lithiation to C-2.
Detailed Workflow
  • Protection:

    
    -protection of ethyl imidazole-4-carboxylate (e.g., with SEM-Cl or Trityl chloride).
    
  • Lithiation: Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C generates the C-2 carbanion.
  • Bromination: Quenching with an electrophilic bromine source (e.g.,

    
     or 
    
    
    
    ).
  • Deprotection/Hydrolysis: Acidic removal of the protecting group followed by ester hydrolysis.

LithiationPathway Start Ethyl imidazole-4-carboxylate Step1 N-Protection (SEM-Cl / Trityl) Start->Step1 Step2 C-2 Lithiation (n-BuLi, -78°C) Step1->Step2 Inert Atm. Step3 Bromine Quench (CBr4) Step2->Step3 Electrophilic Attack Step4 Deprotection & Hydrolysis Step3->Step4 End 2-Bromo-1H-imidazole-5-COOH Step4->End

Figure 1: Lithiation-Trapping Pathway. Note the requirement for cryogenic conditions (Step 2).

Experimental Protocol (Representative)
  • Protection: Dissolve ethyl imidazole-4-carboxylate (1.0 eq) in DMF. Add NaH (1.1 eq) at 0°C, stir 30 min. Add SEM-Cl (1.1 eq). Stir 2h. Aqueous workup.

  • Lithiation/Bromination: Dissolve protected imidazole in dry THF under Argon. Cool to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Stir 30 min. Add 
    
    
    
    (1.2 eq) in THF.[1] Warm to RT. Quench with
    
    
    .
  • Deprotection: Treat crude oil with TFA/DCM (1:1) or HCl/EtOH to remove the protecting group and hydrolyze the ester.

Pathway B: The Guanidine-Sandmeyer Strategy

Best for: Industrial scale-up and cost reduction.

Mechanistic Insight

Instead of functionalizing an existing ring, this route builds the imidazole ring with the nitrogen functionality already in place (


), which is then converted to bromine. The condensation of ethyl bromopyruvate with guanidine yields ethyl 2-aminoimidazole-4-carboxylate. The amino group is then converted to bromine via a Sandmeyer-type reaction (diazotization followed by CuBr substitution).[2]
Detailed Workflow
  • Cyclization: Condensation of ethyl bromopyruvate with guanidine hydrochloride.

  • Diazotization: Reaction of the 2-aminoimidazole with sodium nitrite (

    
    ) in acid to form the diazonium salt.
    
  • Sandmeyer Substitution: Displacement of

    
     by bromide using 
    
    
    
    or
    
    
    .
  • Hydrolysis: Saponification of the ester to the free acid.

SandmeyerPathway Reactant1 Ethyl Bromopyruvate Inter1 Ethyl 2-aminoimidazole-4-carboxylate Reactant1->Inter1 Reactant2 Guanidine HCl Reactant2->Inter1 Cyclization Step2 Diazotization (NaNO2, HBr) Inter1->Step2 Step3 Sandmeyer Rxn (CuBr) Step2->Step3 Radical/Ionic Subst. End 2-Bromo-1H-imidazole-5-COOH Step3->End Hydrolysis

Figure 2: Guanidine-Sandmeyer Pathway. This route avoids expensive organolithiums and cryogenic steps.

Experimental Protocol (Representative)
  • Cyclization: To a solution of guanidine HCl (1.1 eq) in EtOH, add NaOEt (2.2 eq). Add ethyl bromopyruvate (1.0 eq) dropwise. Reflux 4h. Cool, filter salts, concentrate. Yields 2-amino ester.[1][3][4]

  • Sandmeyer: Suspend 2-amino ester in 48% HBr. Cool to 0°C. Add

    
     (aq) dropwise (maintain <5°C). Stir 30 min. Add CuBr (0.5 eq) dissolved in HBr. Heat to 60°C for 1h.
    
  • Isolation: Neutralize to pH 4-5 to precipitate the product.

Comparative Cost & Performance Analysis

The following table normalizes costs based on a theoretical 100g production batch.

MetricPathway A (Lithiation)Pathway B (Sandmeyer)Analysis
Raw Material Cost HighLow SEM-Cl and n-BuLi are significantly more expensive than Guanidine and NaNO2.
Yield (Overall) 45-60%55-70% Pathway B has fewer isolation steps if telescoped.
Energy Load HighLow Pathway A requires -78°C cooling; Pathway B operates at 0°C to Reflux.
Purification Chromatography often req.CrystallizationPathway B products often precipitate directly upon pH adjustment.
Safety Profile ModerateModerateA: Pyrophoric reagents (n-BuLi). B: Diazo intermediates (explosion risk if dry).
Atom Economy PoorGoodPathway A generates large protecting group waste (SEM/Trityl).

Recommendation

  • For Drug Discovery (mg to g scale): Use Pathway A . The lithiation route guarantees regioselectivity without optimizing the potentially finicky Sandmeyer conditions for new substrates. The cost of reagents is negligible at this scale compared to the value of time.

  • For Process Development (kg scale): Use Pathway B . The "Guanidine-Sandmeyer" route uses commodity chemicals, avoids cryogenic engineering, and offers a superior atom economy. The primary impurity (unreacted amino starting material) is easily purged via acid-base extraction.

References

  • Cyclization & Sandmeyer Strategy

    • Synthesis of 2-aminoimidazole esters:Journal of Organic Chemistry, 2008 , 73, 316-319.[5]

    • Sandmeyer bromination of heteroaromatics:Synthesis, 2007 , 2534-2538.[5]

    • Source:

  • Lithiation Strategy: Regioselective lithiation of imidazoles:Journal of the Chemical Society, Perkin Transactions 1, 1988, 697-702. Use of SEM protecting groups:Greene's Protective Groups in Organic Synthesis, 5th Ed.
  • Patent Literature (Industrial Relevance)

    • Preparation of 2-bromoimidazole derivatives: US Patent 8,921,378 B2 (Androgen receptor modul
    • Source:

  • General Properties & Safety

    • Ethyl imidazole-4-carboxylate data:

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-1H-imidazole-5-carboxylic acid. As a specialized heterocyclic compound containing both a halogen and a carboxylic acid functional group, its disposal requires a multi-faceted approach grounded in chemical safety and regulatory compliance. This guide moves beyond a simple checklist to explain the chemical principles that dictate these procedures, ensuring that laboratory personnel can manage this waste stream with confidence and expertise.

Foundational Safety: Hazard Profile and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's inherent risks. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from closely related structures like 2-Bromo-1H-imidazole and general principles of halogenated organic acids. This risk assessment is crucial because it informs every subsequent step, from selecting personal protective equipment (PPE) to understanding why specific disposal methods are mandatory.

The primary hazards stem from three sources: the acidic nature of the carboxylic acid, the potential toxicity and irritation of the brominated imidazole ring, and the hazardous byproducts generated during decomposition.

Hazard ClassificationDescriptionRationale and Field Insight
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]The imidazole moiety and its derivatives can be toxic. Ingestion must be avoided by strictly prohibiting eating or drinking in the lab and washing hands thoroughly after handling.[1]
Skin Corrosion / Irritation (Category 1B/2) Causes severe skin burns and irritation.[1][2]This is attributable to the carboxylic acid group, which can cause chemical burns, and the irritating nature of the brominated heterocyclic compound.
Serious Eye Damage (Category 1) Causes serious, potentially irreversible, eye damage.[1][2]The combination of acidity and the chemical nature of the compound makes it particularly hazardous to sensitive eye tissue. Chemical splash goggles are mandatory.
Respiratory Irritation (Category 3) May cause respiratory irritation.[1][2]Fine powders or aerosols can irritate the respiratory tract. All handling should occur in a certified chemical fume hood.
Environmental Hazard Organobromine compounds can persist in the environment and require specific disposal methods.The U.S. Environmental Protection Agency (EPA) regulates many organobromine production wastes as hazardous due to their potential risk to health and the environment.[3]
Combustion Hazard Thermal decomposition releases toxic and corrosive gases.Heating or incineration will produce hydrogen bromide (HBr), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[2] HBr is a highly corrosive gas, which is a key reason this compound requires specialized incineration.

The Disposal Workflow: From Benchtop to Final Disposition

The following sections provide a detailed, procedural guide for managing this compound waste. The causality behind each step is explained to build a robust and self-validating safety protocol.

Diagram: Disposal Workflow

cluster_Lab In-Laboratory Procedures cluster_EHS Institutional Disposal PPE Step 1: Don PPE (Goggles, Lab Coat, Gloves) Collect Step 2: Segregate & Collect Waste (Solids or Aqueous Solutions) PPE->Collect Neutralize Step 3: Neutralize Acidity (Optional) (Aqueous waste only, with NaHCO₃) Collect->Neutralize Aqueous Waste Container Step 4: Use Labeled HDPE Container (Clearly identify contents & hazards) Collect->Container Solid Waste Neutralize->Container Store Step 5: Store in Satellite Accumulation Area (Secure, with secondary containment) Container->Store Request Step 6: Request EHS Pickup (Submit Chemical Collection Form) Store->Request Incinerate Step 7: Professional Disposal (High-Temp Halogenated Waste Incineration) Request->Incinerate

Caption: Workflow for the safe disposal of this compound.

Protocol 2.1: Waste Collection and Segregation

Principle: The cardinal rule of hazardous waste management is segregation. Improperly mixed chemicals can react violently, release toxic gases, or create a waste stream that is impossible to dispose of safely.

  • Designate a Waste Stream: Dedicate a specific waste container solely for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves).

  • Solid vs. Liquid:

    • Solid Waste: Collect pure compound, reaction residues, and contaminated consumables directly into your designated solid waste container.

    • Aqueous Solutions: Collect filtrates and solutions in a separate, designated liquid waste container. Do not mix with organic solvent waste.

  • Check for Incompatibilities: Ensure the waste container does not and will not contain incompatible materials. For this compound, the primary incompatibility is with strong oxidizing agents .[2] Also avoid mixing with strong bases (unless performing a controlled neutralization) and other reactive chemicals.

Protocol 2.2: Container Selection and Labeling

Principle: The container must maintain its integrity and communicate its contents and hazards clearly to everyone in the laboratory and to the disposal technicians.

  • Container Material: Use a chemically resistant container with a screw-top lid. High-Density Polyethylene (HDPE) is an excellent choice as it is resistant to acids and most organic compounds.[4][5] Ensure the container and lid show no signs of degradation.[6]

  • Labeling: Attach a "Hazardous Waste" label as soon as you add the first drop of waste.[7][8] The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards: "Corrosive," "Harmful if Swallowed," "Eye Damage"

    • The date of first accumulation.

    • The full composition of any solutions, including solvents and estimated concentrations.

    • The name of the principal investigator and the laboratory location.

Protocol 2.3: In-Lab Neutralization of Aqueous Waste (Optional)

Principle: The carboxylic acid functionality makes this waste corrosive. Neutralizing the acidity can make the waste safer to handle and store. This procedure is only for aqueous solutions and must be performed with care due to gas evolution.

  • Work Environment: Perform this procedure in a certified chemical fume hood while wearing all required PPE.

  • Prepare Neutralizing Agent: Create a saturated solution of sodium bicarbonate (baking soda) or use it as a solid. Sodium bicarbonate is a weak base, making the reaction controllable.[9][10]

  • Slow Addition: Slowly and carefully add the sodium bicarbonate to the acidic aqueous waste with stirring.

  • Control Effervescence: The neutralization reaction produces carbon dioxide gas, which will cause foaming. Add the base in small portions to prevent the container from overflowing.

  • Confirm Neutrality: Once gas evolution ceases, check the pH of the solution using pH paper. The target is a pH between 6.0 and 8.0.

  • Labeling Update: If neutralized, note "Neutralized with Sodium Bicarbonate" on the hazardous waste label.

Protocol 2.4: Temporary Storage and Final Disposal

Principle: Hazardous waste must be stored safely and securely until it can be removed by trained professionals. Final disposal must be handled by a licensed facility capable of processing halogenated organic waste.

  • Satellite Accumulation Area (SAA): Keep the sealed and labeled waste container in a designated SAA within the lab. This area must be under the control of the laboratory personnel. The container should be kept in a secondary containment bin to catch any potential leaks.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be moved to the central storage area or collected by EHS within three days.[6] Even partially filled containers should be disposed of regularly, typically within one year.[6][11]

  • Requesting Pickup: When the container is full or the project is complete, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.[7][8]

  • Professional Disposal is Mandatory: This compound cannot be disposed of down the drain or in the regular trash. Its halogenated nature requires high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the resulting hydrogen bromide gas, in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[3][12]

Emergency Procedures: Spill Management

Principle: A rapid and correct response to a spill minimizes exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact EHS or emergency services.

  • Don PPE: Wear, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.

  • Contain the Spill: For a small spill of the solid, gently sweep it up and place it in the hazardous waste container. Avoid creating dust.[2][13]

  • Neutralize and Absorb: For a liquid spill, cover it with an acid-neutralizing absorbent material. Once the reaction stops, absorb the residue with an inert material like vermiculite or sand.

  • Collect and Dispose: Scoop the contaminated absorbent material into your hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS as required by your institution's policy.[8]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and fully compliant with environmental regulations.

References

  • University of Washington. (n.d.). Imidazole. Environmental Health & Safety. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole SOP. Environmental Health & Safety. Retrieved from [Link]

  • University of Washington. (n.d.). Bromine SOP. Environmental Health & Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • BASF. (2026, February 4). Safety Data Sheet: Spectrum ND New. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55262605, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Braskem. (n.d.). Polyethylene chemical resistance. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Maharashtra Pollution Control Board. (n.d.). Guidelines for Common Hazardous Waste Incineration. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]

  • HMC Polymers Co., Ltd. (n.d.). Polypropylene Chemical Resistance Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation Related to Waste Incineration. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Missouri State University. (2023, February 7). Waste Neutralization Guidance. Environmental Management. Retrieved from [Link]

  • CDF Corporation. (2004, July). Polyethylene Chemical Resistance Chart. Retrieved from [Link]

  • Wastech Controls & Engineering. (n.d.). Laboratory Neutralization. Retrieved from [Link]

  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Bromo-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53718-42-0 | Formula: C₄H₃BrN₂O₂ | MW: 190.98 g/mol Signal Word: WARNING (Treat as Corrosive in solution)

Executive Safety Summary

Handling 2-Bromo-1H-imidazole-5-carboxylic acid requires a specific tiered approach to safety. While often classified as an Irritant (H315/H319/H335) , its chemical structure—a halogenated heteroaromatic acid—dictates that it be handled with the respect due to a Corrosive (Category 1) substance, particularly regarding ocular safety.

The Core Hazard: The molecule combines an acidic carboxyl group with a bromo-imidazole ring. This creates a fine, electrostatic powder that easily becomes airborne, posing a significant inhalation risk and a severe risk of ocular damage upon contact with moisture in the eye (forming localized acidic zones).

Risk Assessment & PPE Selection Matrix

Effective protection relies on context.[1][2][3][4][5][6][7][8][9] The risks shift significantly between handling the dry solid and the solubilized compound (often in polar aprotic solvents like DMSO or DMF).

The PPE Protocol[3]
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Scientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield (if >100mL)Safety glasses are insufficient. Fine acidic dust can bypass side shields; splashes require a sealed seal against the face.
Dermal (Hand) Double Nitrile (Min 5 mil outer)Laminate / Butyl (If in DMSO/DMF)Solid: Nitrile provides excellent dry protection. Solution: If dissolved in DMSO, the solvent acts as a carrier, permeating nitrile in <10 mins and dragging the toxic payload into the bloodstream.
Respiratory Fume Hood (Sash at working height)Fume Hood The primary route of exposure is inhalation of dust. If a hood is unavailable (not recommended), a P100 respirator is mandatory.
Body Lab Coat (Buttoned, Cotton/Poly)Lab Coat + Chemical ApronSynthetic aprons prevent soak-through in case of solvent spills.
Operational Workflow: A Self-Validating System

Safety is not a passive state; it is an active workflow. Follow this protocol to ensure a "Self-Validating" safety loop where every step confirms the safety of the previous one.

Phase 1: The Setup (Validation Step)
  • Airflow Check: Tape a small strip of Kimwipe to the bottom of the sash. It must be pulled inward steadily. If it flutters violently or hangs limp, STOP .

  • Static Control: This powder is electrostatic. Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the spatula with an ethanol-dampened wipe to discharge static before digging into the bottle.

Phase 2: Weighing & Transfer
  • Tare First: Place receiving vessel on balance and tare before opening the chemical bottle.

  • The "Draft Shield" Technique: Never weigh on an open bench. Inside the hood, lower the sash as far as possible while still allowing arm access. This acts as a physical face shield.

  • Transfer: Use a narrow-neck funnel for transfer to minimize dust cloud formation.

  • Decontamination: Immediately wipe the spatula and balance area with a wet Kimwipe (water/surfactant). Treat this wipe as solid hazardous waste.

Phase 3: Solubilization (The Critical Risk Point)
  • Solvent Choice: When dissolving in DMSO or DMF, heat generation may occur. Add solvent slowly.

  • Incompatibility Check: Do NOT mix directly with strong oxidizers or strong bases (e.g., Sodium Hydride) without cooling. The carboxylic acid proton will react exothermically with bases.

Visualizing the Safety Logic

SafetyWorkflow Start Start: Risk Assessment Check Validation: Airflow & Static Start->Check Review SDS Weigh Action: Weighing (Solid) Check->Weigh Sash Low Weigh->Check Dust Visible? Solubilize Action: Solubilization Weigh->Solubilize Slow Addition Waste End: Halogenated Waste Solubilize->Waste Segregate

Figure 1: The operational safety loop. Note the feedback loop: if dust is visible, return to airflow validation.

Waste Management & Disposal

Disposal of this compound is strictly regulated due to the halogen content.

  • Classification: Halogenated Organic Waste .[6]

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol waste streams). Mixing increases disposal costs significantly and can violate incineration protocols.

  • Labeling: Clearly mark the tag with "Contains Halogens" and list the specific components (e.g., "DMSO, this compound").

  • Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

Emergency Response

Scenario A: Eye Contact (Solid or Solution)

  • Immediate Action: Do not rub. The solid is abrasive and acidic.

  • Flush: Irrigate immediately at an eyewash station for 15 full minutes . Hold eyelids open forcefully.

  • Medical: Seek medical attention.[1][2][5] Ocular burns from acidic solids can be deceptive; damage may deepen over hours.

Scenario B: Spill (Powder)

  • Do Not Sweep: Sweeping generates dust.

  • Method: Cover with a wet paper towel (water or dilute sodium bicarbonate) to dampen the powder. Scoop the wet mass into a bag.

  • Clean: Wipe surface with 1% Sodium Bicarbonate solution to neutralize any remaining acid residue.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55262605, this compound. Retrieved from [Link][10]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][11]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1H-imidazole-5-carboxylic acid
Reactant of Route 2
2-Bromo-1H-imidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.